4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJNAFRAQDVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729296 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919116-36-2 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal and agrochemical research. The document details the compound's physicochemical properties, provides a validated synthesis protocol, and explores its versatile reactivity, with a focus on nucleophilic substitution and oxidation reactions. Furthermore, this guide highlights its critical role as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and natural products. Detailed experimental procedures, safety protocols, and analytical data are included to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Introduction: A Versatile Pyrimidine Scaffold
This compound is a polysubstituted pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The unique arrangement of its functional groups—a reactive chlorine atom at the 4-position, a methylthio group at the 2-position, and an electron-withdrawing trifluoromethyl group at the 5-position—renders it a highly versatile intermediate for the synthesis of a diverse array of complex molecules.[1] The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this scaffold especially attractive for drug discovery programs.[1] This guide will serve as a comprehensive resource for scientists leveraging this powerful synthetic tool.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in quantitative studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₃N₂S | [2] |
| Molecular Weight | 228.62 g/mol | [2] |
| Appearance | White to yellowish crystalline solid | [2] |
| Melting Point | 92-95 °C | [2] |
| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide. | [2] |
| CAS Number | 919116-36-2 | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Referenced in literature for characterization of derivatives. | [4] |
| ¹³C NMR | Referenced in literature for characterization of derivatives. | [4] |
| ¹⁹F NMR | Available. | [5] |
| Mass Spectrometry (MS) | Available for confirmation of molecular weight and fragmentation patterns. | [6] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process starting from readily available precursors. A general, yet illustrative, synthetic pathway is outlined below.
Sources
- 1. Concise total syntheses of variolin B and deoxyvariolin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 919116-36-2|this compound|BLD Pharm [bldpharm.com]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. This compound(919116-36-2) 19FNMR [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Intermediate: A Technical Guide to 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (CAS 919116-36-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Pyrimidine Building Block
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound that has emerged as a strategic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core, adorned with a reactive chlorine atom, a methylthio group, and an electron-withdrawing trifluoromethyl group, offers a unique combination of chemical properties that make it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutic agents.
The strategic placement of three distinct functional groups on the pyrimidine ring allows for a range of selective chemical transformations. The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents. The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide or sulfone, further modulating the electronic properties of the ring and providing additional handles for chemical modification. The trifluoromethyl group at the 5-position significantly influences the compound's lipophilicity and metabolic stability, properties of paramount importance in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 919116-36-2 | |
| Molecular Formula | C₆H₄ClF₃N₂S | |
| Molecular Weight | 228.62 g/mol | |
| Appearance | White to yellowish crystals | |
| Melting Point | 92-95 °C | |
| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established pyrimidine chemistry, a plausible and efficient synthetic route involves the chlorination of a 4-hydroxypyrimidine precursor. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base.
A representative synthetic protocol, adapted from procedures for analogous pyrimidine derivatives, is outlined below. It is crucial to note that this is a generalized procedure and may require optimization for specific laboratory conditions.
Representative Synthetic Protocol: Chlorination of 4-Hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine
CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Materials:
-
4-Hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Toluene (or another suitable high-boiling inert solvent)
-
Ice
-
Water
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine in toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride to the suspension. If desired, a catalytic amount of N,N-dimethylaniline can be added.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Causality in Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.
-
High Temperature (Reflux): The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate.
-
Quenching with Ice: The highly reactive POCl₃ must be safely neutralized. The slow addition to ice allows for a controlled hydrolysis to phosphoric acid and hydrochloric acid.
-
Aqueous Work-up: The series of washes removes inorganic byproducts and any remaining acidic or basic impurities.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the differential reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group, which stabilize the Meisenheimer intermediate formed during the reaction. A wide range of nucleophiles can be employed to displace the chloride, including:
-
Amines: Reaction with primary or secondary amines provides access to a diverse library of 4-aminopyrimidine derivatives. These reactions are often carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF). The resulting aminopyrimidines are common scaffolds in kinase inhibitors and other biologically active molecules.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form the corresponding ethers.
-
Thiols: Thiolates react to form thioethers.
The general mechanism for the SNAr reaction is depicted below:
Caption: General scheme for nucleophilic aromatic substitution at the C4-position.
Oxidation of the Methylthio Group
The methylthio group at the 2-position can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack and providing a leaving group for further functionalization.
Cross-Coupling Reactions
While less common for this specific molecule in the available literature, the chloro-substituent on the pyrimidine ring suggests the potential for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the introduction of aryl or heteroaryl groups at the 4-position, further expanding the molecular diversity accessible from this intermediate.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-substituted pyrimidine scaffold is a privileged structure in modern drug discovery and agrochemical research. The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make it a desirable feature in many bioactive molecules.
Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors for the treatment of cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents on the pyrimidine ring can then be tailored to achieve selectivity and potency for specific kinases. While direct use of this compound is not extensively documented in the synthesis of specific named drugs, its structural motifs are present in numerous patented kinase inhibitors. For instance, similar 2,4-disubstituted pyrimidines are core components of inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and other kinases implicated in cancer progression.
Agrochemicals
Trifluoromethylpyrimidine derivatives have also shown promise as herbicides and fungicides. The trifluoromethyl group can enhance the herbicidal or fungicidal activity of the molecule.
Safety and Handling
This compound is a chemical that should be handled with care by trained professionals in a laboratory setting. The following is a summary of key safety information; however, users should always consult the full Safety Data Sheet (SDS) before handling this compound.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized pyrimidine core provides multiple avenues for chemical modification, making it a powerful tool for the construction of diverse molecular libraries. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution at the 4-position, enabling the facile introduction of various functional groups. The presence of the trifluoromethyl group further enhances its appeal, particularly in the context of drug discovery, where this moiety is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel and effective therapeutic agents and agrochemicals continues to grow, the importance of strategic intermediates like this compound is set to increase.
References
- ChemBK. This compound. [Link]
- Appretech Scientific Limited. This compound. [Link]
- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Gomha, S. M., et al. (2014). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 19(11), 17768-17784. [Link]
Introduction: The Pyrimidine Core and the Versatility of the Methylthio Handle
An In-Depth Technical Guide: The Strategic Role of the Methylthio Group in Pyrimidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules, including nucleobases like cytosine, thymine, and uracil.[1] The biological significance of this scaffold has made the development of synthetic strategies to functionalize and diversify the pyrimidine core a central focus of drug discovery.[2] Among the myriad of substituents used to modulate the chemical and biological properties of pyrimidines, the methylthio group (-SCH₃) stands out as a uniquely versatile and reactive handle.[3][4]
This guide provides a comprehensive exploration of the methylthio group's role in pyrimidine chemistry. As a Senior Application Scientist, the aim is not merely to list reactions, but to elucidate the underlying principles that make the -SCH₃ group an indispensable tool for molecular architects. We will delve into its synthesis, its nuanced reactivity as a leaving group, its activation via oxidation, its utility in complex molecular construction through cross-coupling reactions, and its strategic deployment in the rational design of bioactive compounds.[5][6] This exploration is designed to equip researchers and drug development professionals with the expert insights needed to effectively leverage the methylthio group in their synthetic and medicinal chemistry endeavors.
Synthesis of Methylthiopyrimidines: Forging the Key Intermediate
The journey to leveraging the methylthio group begins with its efficient installation onto the pyrimidine ring. The most common and cost-effective strategies typically start from readily available thiouracil or thiobarbituric acid derivatives.
A prevalent method involves the direct S-alkylation of a thiouracil precursor. The sulfur atom in the thioamide is sufficiently nucleophilic to react with an alkylating agent, such as methyl iodide or dimethyl sulfate, typically in the presence of a base to deprotonate the thione.[7][8] This approach is robust and has been used to prepare a wide range of 2-methylthiopyrimidines.[7][8][9][10]
For instance, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, a versatile building block for further functionalization, is synthesized from commercially available 2-mercapto-6-methylpyrimidin-4(3H)-one. The synthesis involves methylation with iodomethane, followed by iodination and subsequent chlorination.[7] More streamlined, one-pot procedures have also been developed, condensing S-alkylisothioureas with β-ketoesters to directly form 4-pyrimidone-2-thioethers, which are crucial intermediates for complex bioactive molecules like the KRAS G12C inhibitor, adagrasib.[4]
Diagram: General Synthetic Scheme for 2-Methylthiopyrimidines
Caption: A general scheme for the synthesis of 2-methylthiopyrimidines via S-alkylation.
Experimental Protocol: Synthesis of 6-methyl-2-(methylthio)pyrimidine-4(3H)-one
This protocol is adapted from methodologies used in the synthesis of functionalized pyrimidines.[7]
Objective: To synthesize 6-methyl-2-(methylthio)pyrimidine-4(3H)-one from 2-mercapto-6-methylpyrimidin-4(3H)-one.
Materials:
-
2-mercapto-6-methylpyrimidin-4(3H)-one (1 mmol)
-
Iodomethane (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of 2-mercapto-6-methylpyrimidin-4(3H)-one in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the thiol.
-
Add iodomethane dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the desired 6-methyl-2-(methylthio)pyrimidine-4(3H)-one.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the S-H proton signal and the appearance of a new singlet corresponding to the S-CH₃ protons around 2.3-2.5 ppm in the ¹H NMR spectrum confirms successful methylation.
The Core Reactivity: The Methylthio Group as a Synthetic Linchpin
The synthetic power of the methylthio group lies in its ability to act as a versatile leaving group, particularly when positioned at the electron-deficient C2 or C4 positions of the pyrimidine ring.[3] This reactivity can be finely tuned, allowing for a stepwise and controlled diversification of the pyrimidine scaffold.
A. Nucleophilic Aromatic Substitution (SNAr)
The methylthio group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3] The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack.[11][12] This reactivity is especially pronounced at the C2, C4, and C6 positions. When comparing isomeric chloropyrimidines, the 4-chloro isomer is generally more reactive towards nucleophiles than the 2-chloro isomer, a trend that holds for methylthio-substituted pyrimidines as well.[13] This is often attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[13]
This property allows for the straightforward displacement of the -SCH₃ group by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse library of substituted pyrimidines.[3]
Table 1: Representative SNAr of 2-Methylthiopyrimidines
| Nucleophile | Product Class | Typical Yield (%) | Reference |
| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 | [3] |
| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 | [3] |
| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 | [3] |
| N-Heterocycles | 2-Heterocyclyl-pyrimidines | 50-90 | [14] |
Diagram: General SNAr Mechanism on a Pyrimidine Ring
Caption: The two-step addition-elimination mechanism of SNAr on a methylthiopyrimidine.
Experimental Protocol: Microwave-Assisted SNAr of 4-chloro-2-methylthiopyrimidine
This protocol demonstrates a modern, efficient method for SNAr, adapted from a green chemistry approach.[14]
Objective: To synthesize a 4-substituted-2-methylthiopyrimidine via a solvent-free, microwave-assisted SNAr reaction.
Materials:
-
4-chloro-2-methylthiopyrimidine (1 mmol)
-
Nucleophile (e.g., 1H-benzotriazole) (1 mmol)
-
Microwave vial (10 mL)
Procedure:
-
Place 4-chloro-2-methylthiopyrimidine and the N-heterocycle nucleophile in a 1:1 molar ratio into a microwave vial.
-
Seal the vial and place it in an automated microwave synthesizer.
-
Irradiate the neat mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 5-15 minutes). The reaction often proceeds through a molten state where the pyrimidine acts as both reactant and solvent.[14]
-
Monitor the reaction. Often, the product will precipitate out of the melt upon formation.[14]
-
After cooling, the solid product can be purified by recrystallization or column chromatography.
Causality and Trustworthiness: This method avoids toxic, high-boiling solvents like DMF and harsh reagents like sodium hydride, making it environmentally friendlier and safer.[14] The rapid, clean conversion is driven by the high energy input from microwave irradiation, drastically reducing reaction times from hours or days to minutes. The self-validating nature of the protocol lies in the direct conversion and precipitation of the product, often in high purity.
B. Oxidation: Activating the Leaving Group
While the methylthio group is a good leaving group, its reactivity can be dramatically amplified. Oxidation of the thioether to the corresponding methylsulfinyl (-SOCH₃) or, more commonly, the methylsulfonyl (-SO₂CH₃) group transforms it into an exceptionally potent leaving group.[9][15][16]
The underlying principle is the increased stability of the departing anion. The methylsulfonate anion (CH₃SO₂⁻) is the conjugate base of a strong acid, and its negative charge is extensively delocalized across the two oxygen atoms, making it a very stable and thus excellent leaving group.[15] This enhanced reactivity allows for SNAr reactions to proceed under milder conditions and with a broader range of weaker nucleophiles.[17][18]
Table 2: Reactivity Comparison of Leaving Groups on Pyrimidine Ring
| Leaving Group | Relative Reactivity vs. -SMe | Comments | Reference |
| -SMe (Methylthio) | 1 | Fails to react with weak nucleophiles like glutathione (GSH) under test conditions. | [15][17] |
| -Cl (Chloro) | Low to Moderate | Less reactive than sulfonyl derivatives under the same conditions. | [17] |
| -SO₂Me (Methylsulfonyl) | > 10⁵ | Highly reactive; readily undergoes displacement with a wide range of nucleophiles, including biological thiols. | [15][17][18] |
This stark difference in reactivity is a powerful tool for chemists. A synthetic sequence can be designed where other transformations are performed on the molecule while the -SCH₃ group remains intact. Then, a late-stage oxidation can "activate" the position for a final, efficient nucleophilic substitution.[9]
Diagram: Oxidation and Subsequent Facile SNAr
Caption: Activation of the pyrimidine ring via oxidation of the methylthio group.
C. Role in Metal-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and methylthiopyrimidines are valuable platforms for these transformations.[19][20][21] While the -SCH₃ group itself is not typically a direct participant in cross-coupling, its presence is strategically important.
The typical workflow involves a pyrimidine scaffold bearing both a methylthio group and a halogen (e.g., -Cl, -Br, -I). The halogen serves as the handle for C-C or C-N bond formation via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[7][19][22] The methylthio group, being stable to these conditions, is carried through the reaction unchanged. It can then be used in a subsequent step as a leaving group in an SNAr reaction. This orthogonal reactivity allows for a modular and highly convergent approach to building densely functionalized pyrimidine derivatives.
Diagram: Orthogonal Synthetic Strategy
Caption: A strategic workflow combining cross-coupling and SNAr on a methylthiopyrimidine.
Strategic Applications in Drug Discovery
The chemical versatility of the methylthio group translates directly into strategic advantages in drug discovery and development.[20]
-
Scaffold for SAR Studies: The ease with which the methylthio group can be displaced allows medicinal chemists to rapidly generate libraries of analogues.[5] By introducing a wide variety of amines, alcohols, and other nucleophiles at the C2 or C4 position, structure-activity relationships (SAR) can be efficiently explored to optimize potency, selectivity, and pharmacokinetic properties.[20][21]
-
Bioactive Moiety: The methylthiopyrimidine core is itself a feature in numerous biologically active compounds, with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[5][6][8][23] For example, certain 2-methylthio-substituted pyrimidines have shown specific inhibition of EGFR protein kinase.[23]
-
The "Magic Methyl" Effect: The methyl group is a crucial substituent in over 60% of top-selling drugs, and its introduction can lead to a phenomenon known as the "magic methyl" effect—a dramatic improvement in a molecule's biological profile.[24][25] The methylthio group provides a reliable way to install a methyl moiety at a key position. This can influence the molecule's conformation, block metabolic soft spots, or enhance binding affinity through favorable hydrophobic interactions, ultimately improving pharmacodynamic and pharmacokinetic properties.[26][27][28] For instance, strategic methylation has been shown to curb the metabolism of certain kinase inhibitors, leading to the discovery of clinical candidates.[29]
Conclusion
The methylthio group is far more than a simple substituent in pyrimidine chemistry; it is a master key that unlocks a vast potential for molecular diversification. Its straightforward synthesis, predictable reactivity as a leaving group, and the ability to dramatically enhance this reactivity through oxidation provide chemists with a reliable and tunable synthetic handle. In the context of drug discovery, this versatility allows for the rapid and efficient exploration of chemical space, facilitating the optimization of lead compounds and the development of novel therapeutic agents. The strategic interplay between nucleophilic substitution at the methylthio-bearing position and cross-coupling reactions at other sites on the pyrimidine ring embodies the principles of modern, convergent synthesis. For any researcher, scientist, or drug development professional working with pyrimidine-based scaffolds, a deep understanding of the role and manipulation of the methylthio group is not just advantageous—it is essential.
References
- Jahantigh, F., Ramezani, F., & Ramezani, M. (2023). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
- Dal-Piaz, F., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Schnürch, M., et al. (2011). Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. Synlett. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Lin, Z.-C., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
- ResearchGate. (2022). Examples of bioactive thioethers and bioactive compounds containing pyrimidine ring.
- Kulkarni, S. K., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. [Link]
- de L. K. M. Dutra, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
- Scribd. (n.d.). Methyl Group Impact in Drug Design. Scribd. [Link]
- Petrović, V., et al. (2012). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Scientia Pharmaceutica. [Link]
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]
- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Grout, R. J., et al. (1979). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Brown, D. J., & Foster, R. V. (1965). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry. [Link]
- Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]
- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. [Link]
- H-G., L., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry. [Link]
- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
- Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
- W. B., T., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification.
- ResearchGate. (2021). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Taylor & Francis. (n.d.). Pyrimidine – Knowledge and References. Taylor & Francis Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Pyrimidine - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of Fluorine in Pyrimidine Scaffolds: A Technical Guide for Drug Discovery
<
Introduction: The Unique Power of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving therapeutic efficacy and safety. Among the halogens, fluorine has emerged as a uniquely powerful tool for medicinal chemists.[1] Its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond allow for subtle yet profound alterations to a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth exploration of the application of these principles to the pyrimidine scaffold, a privileged structure in numerous approved pharmaceuticals. We will delve into the rationale behind fluorination, the mechanisms of action of key fluorinated pyrimidine drugs, and the synthetic strategies employed in their development.
Section 1: The Physicochemical Impact of Fluorination on Pyrimidine Rings
The introduction of a fluorine atom onto a pyrimidine ring can dramatically alter its biological behavior. Understanding these effects is crucial for rational drug design.
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups. This can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with target proteins.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[1][2][4]
-
Increased Binding Affinity: The strategic placement of fluorine can introduce favorable electrostatic interactions with the target protein. Fluorine can participate in hydrogen bonding and other non-covalent interactions, leading to a tighter binding affinity and increased potency.[1][2]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule. This can lock the molecule into a bioactive conformation, enhancing its interaction with the target.
Section 2: Mechanisms of Action of Key Fluorinated Pyrimidine Drugs
The true power of fluorinated pyrimidines is exemplified by their successful application in oncology. These drugs often act as antimetabolites, interfering with the synthesis of nucleic acids and leading to the death of rapidly dividing cancer cells.[5]
5-Fluorouracil (5-FU) and its Prodrugs: A Cornerstone of Chemotherapy
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay of cancer treatment for decades.[5][6] Its mechanism of action is multifaceted, primarily involving the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3][7][8][9][10]
Metabolic Activation Pathway of 5-Fluorouracil
Caption: Metabolic activation of 5-FU to its active metabolites.
Once administered, 5-FU is converted into several active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme and halting DNA synthesis.[5][7]
-
Fluorouridine triphosphate (FUTP): This metabolite can be incorporated into RNA, disrupting RNA processing and function.[5][7]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and apoptosis.[8][9]
To improve the therapeutic index and oral bioavailability of 5-FU, several prodrugs have been developed.
-
Capecitabine: This oral prodrug is converted to 5-FU through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[11][12][13][14] This tumor-selective activation helps to reduce systemic toxicity.[11][15]
Metabolic Activation of Capecitabine
Caption: Tumor-selective activation of the prodrug capecitabine.
-
Tegafur: This prodrug is gradually converted to 5-FU in the liver.[16] It is often co-administered with uracil (in a 1:4 molar ratio, known as UFT) or gimeracil and oteracil.[17][18] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, thereby increasing 5-FU bioavailability.[16][18][19]
Trifluridine: A Thymidine Analog with a Twist
Trifluridine is another fluorinated pyrimidine analog that functions as an antimetabolite.[20] Unlike 5-FU, its primary mechanism of action is its incorporation into DNA in place of thymidine.[20][21] This leads to DNA dysfunction, inhibition of DNA synthesis, and ultimately, cell death.[20][22]
Trifluridine is rapidly degraded by thymidine phosphorylase. To overcome this, it is combined with tipiracil, a thymidine phosphorylase inhibitor, which increases the bioavailability of trifluridine.[21][22][23] This combination, known as TAS-102, has shown efficacy in patients with metastatic colorectal cancer who are resistant to 5-FU.[22]
Mechanism of Action of Trifluridine/Tipiracil
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. ClinPGx [clinpgx.org]
- 9. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Scientific basis for the combination of tegafur with uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tegafur/uracil - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 21. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
A Technical Guide to the Structural Elucidation of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] Moving beyond a simple recitation of methods, this document details the strategic rationale behind the application of High-Resolution Mass Spectrometry (HRMS), multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section presents not only the protocol but also the expected outcomes and the logical framework for data interpretation, creating a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust and unambiguous methodology for characterizing complex organic small molecules.
Introduction: The Analytical Challenge
This compound is a highly functionalized pyrimidine derivative. The strategic placement of its substituents—a chloro group, a methylthio group, and a trifluoromethyl group—creates a unique electronic environment and makes it a valuable intermediate for synthesizing more complex, biologically active compounds.[1] However, the very features that make it synthetically useful also demand a rigorous and unequivocal structural confirmation. The presence of multiple heteroatoms (N, S, Cl, F) and the trifluoromethyl moiety necessitates a synergistic application of several analytical techniques to ensure that atom connectivity and substituent placement are assigned without ambiguity.
This guide outlines a logical workflow, beginning with the confirmation of the elemental composition and culminating in the precise mapping of the molecule's atomic framework.
Foundational Analysis: Molecular Formula Confirmation via HRMS
Expertise & Rationale: Before attempting to determine the connectivity of a molecule, it is imperative to first confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial step. Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique molecular formula from a measured mass. For this specific molecule, HRMS is also critical for observing the characteristic isotopic signature of chlorine.
Core Objective: To verify the molecular formula C₆H₄ClF₃N₂S.
The presence of a single chlorine atom provides a distinct isotopic pattern that serves as a powerful validation checkpoint. Natural chlorine consists of two major isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[2][3] This results in two molecular ion peaks in the mass spectrum, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.[2][4][5] Observing this pattern is a definitive indicator of a monochlorinated compound.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The TOF analyzer provides the high mass accuracy required.
-
Acquisition Parameters:
-
Ionization Mode: Positive Ion Mode (to observe [M+H]⁺).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Data Acquisition: Center-of-mass data.
-
-
Data Analysis:
-
Identify the monoisotopic peak corresponding to the [M+H]⁺ ion (containing ³⁵Cl).
-
Identify the A+2 isotopic peak corresponding to the [M(³⁷Cl)+H]⁺ ion.
-
Calculate the exact mass and compare it to the theoretical mass.
-
Verify that the relative intensity of the A+2 peak is approximately 32.5% of the A peak (the theoretical ratio for a single chlorine).
-
Data Presentation: Expected HRMS Results
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Intensity |
| [C₆H₄³⁵ClF₃N₂S + H]⁺ | 229.9815 | Value from Exp. | < 5 ppm | 100% |
| [C₆H₄³⁷ClF₃N₂S + H]⁺ | 231.9786 | Value from Exp. | < 5 ppm | ~32% |
This table summarizes the expected high-resolution mass spectrometry data.
Unraveling the Framework: Multinuclear NMR Spectroscopy
Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic puzzle. This technique provides detailed information about the chemical environment and connectivity of magnetically active nuclei. For this compound, a suite of three complementary 1D NMR experiments is essential: ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: Identifying Proton Environments
The ¹H NMR spectrum is the simplest starting point, used to identify and quantify all proton-bearing groups. The expected structure contains two distinct proton environments: the methyl (-SCH₃) group and the lone proton on the pyrimidine ring (H-6).
-
Expected Signal 1 (Methyl Group): A singlet integrating to 3 protons, expected in the region of δ 2.5-2.8 ppm. The singlet nature arises because there are no adjacent protons for spin-spin coupling. The chemical shift is influenced by the deshielding effect of the sulfur atom.
-
Expected Signal 2 (Ring Proton): A singlet integrating to 1 proton, expected at a significantly downfield position (δ 8.5-9.0 ppm). Its position is dictated by the aromaticity of the pyrimidine ring and the strong electron-withdrawing effects of the adjacent chloro and trifluoromethyl substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS. Integrate the signals.
¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature
Expertise & Rationale: ¹⁹F NMR is a highly sensitive and specific technique for identifying fluorine-containing functional groups.[6] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, providing a unique fingerprint.[7][8][9]
-
Expected Signal: A sharp singlet in the range of δ -60 to -70 ppm (relative to a standard like CFCl₃). The singlet multiplicity confirms the absence of coupling to other nearby fluorine or hydrogen nuclei. The presence of this signal is unambiguous proof of the trifluoromethyl group.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition, often with proton decoupling.
-
Spectral Width: A wide range, e.g., +50 to -250 ppm, to ensure the signal is captured.
-
Referencing: An external standard (e.g., CFCl₃) is typically used for referencing the chemical shift scale to δ 0.0 ppm.
-
¹³C{¹H} NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Based on the proposed structure, six distinct carbon signals are expected.
-
Expected Signals:
-
-SCH₃: An upfield signal around δ 10-15 ppm.
-
-CF₃: A quartet centered around δ 120-125 ppm due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz). This characteristic coupling pattern is a powerful diagnostic tool.
-
Pyrimidine Ring Carbons: Four distinct signals in the aromatic/heteroaromatic region (δ 110-170 ppm).
-
C-5: Attached to the -CF₃ group, its signal will be a quartet due to two-bond C-F coupling (²JCF).
-
C-2, C-4, C-6: Their chemical shifts will be heavily influenced by the attached heteroatoms and substituents (S, Cl, N). For instance, carbons directly bonded to nitrogen and sulfur (C-2) or nitrogen and chlorine (C-4) are expected to be significantly downfield.
-
-
Experimental Protocol: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-30 mg in ~0.6 mL of solvent) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: Several hundred to several thousand scans may be necessary.
-
-
Data Processing: Standard Fourier transformation, phasing, and baseline correction.
Data Presentation: Summary of Expected NMR Chemical Shifts
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| ¹H | -SCH₃ | 2.5 - 2.8 | Singlet | 3H integration |
| H-6 | 8.5 - 9.0 | Singlet | 1H integration, downfield shift | |
| ¹⁹F | -CF₃ | -60 to -70 | Singlet | Unambiguous presence of CF₃ |
| ¹³C | -SCH₃ | 10 - 15 | Singlet | Aliphatic carbon |
| -CF₃ | 120 - 125 | Quartet (¹JCF ≈ 275 Hz) | Large C-F coupling constant | |
| C-5 | ~115 | Quartet (²JCF) | Coupling to CF₃ | |
| C-6 | ~155 | Singlet | Carbon bearing the single proton | |
| C-4 | ~160 | Singlet | Carbon attached to Cl and N | |
| C-2 | ~170 | Singlet | Carbon attached to S and N |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Visualization of the Elucidation Workflow
A logical workflow ensures that each piece of analytical data builds upon the last, leading to a confident structural assignment.
Caption: Workflow for the structure elucidation of the target molecule.
Corroborative Evidence: FTIR Spectroscopy
Expertise & Rationale: FTIR spectroscopy provides a "fingerprint" of the molecule by identifying the vibrational frequencies of its functional groups. While NMR and MS provide the core structural framework, FTIR serves as a rapid and effective method to confirm the presence of key bonds, adding another layer of validation.[10][11]
-
Expected Absorption Bands:
-
C-F Stretching: A series of very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region, indicative of the -CF₃ group.[10]
-
C=N/C=C Stretching: Aromatic ring stretching vibrations typical for pyrimidine derivatives are expected between 1500-1620 cm⁻¹.[10][12]
-
C-Cl Stretching: A moderate to strong absorption in the 700-800 cm⁻¹ region.[13]
-
C-H Aromatic Stretching: A weak absorption just above 3000 cm⁻¹.
-
C-H Aliphatic Stretching: Absorptions from the methyl group expected just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).
-
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is typically baseline-corrected and displayed as % Transmittance vs. Wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known correlation tables.
Conclusion: A Self-Validating Approach
The definitive structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a complementary suite of analytical methods.
-
HRMS establishes the correct elemental formula and confirms the presence of a single chlorine atom through its distinct isotopic signature.
-
Multinuclear NMR spectroscopy provides the unambiguous atomic connectivity:
-
¹H NMR identifies the methyl and ring protons.
-
¹⁹F NMR confirms the trifluoromethyl group.
-
¹³C NMR maps the complete carbon skeleton and confirms the C-F coupling.
-
-
FTIR offers rapid, corroborating evidence for the key functional groups predicted by the proposed structure.
Together, these techniques form a self-validating system. The molecular formula from HRMS is confirmed by the atom counts from ¹H and ¹³C NMR. The functional groups suggested by the formula are confirmed by their characteristic signals in NMR and their vibrational frequencies in FTIR. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any compound intended for use in drug discovery and development.
References
- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Google Vertex AI Search.
- (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Google Vertex AI Search.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (n.d.). Google Vertex AI Search.
- 19 F-NMR analyses enabled by direct trifluoromethylation. (n.d.). ResearchGate.
- Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). ResearchGate.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Mass Spectrum Of Chlorine. (2019, December 3). Chemistry Dictionary.
- Isotope Abundance. (2022, July 3). Chemistry LibreTexts.
- mass spectra - the M+2 peak. (n.d.). Chemguide.
- This compound. (2024, April 9). ChemBK.
Sources
- 1. chembk.com [chembk.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. | Semantic Scholar [semanticscholar.org]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Significance of Substituted Pyrimidines
Introduction: The Ubiquitous Heterocycle at the Core of Life and Medicine
The pyrimidine nucleus, a simple six-membered aromatic ring with nitrogen atoms at the 1 and 3 positions, represents one of the most vital scaffolds in biological systems and medicinal chemistry.[1][2] Its derivatives are fundamental to life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are the building blocks of RNA and DNA.[3] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug discovery, a foundational structure upon which a multitude of therapeutic agents have been built. This guide provides a technical exploration of the historical discoveries, mechanistic significance, and practical synthesis of substituted pyrimidines for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and visualize the complex pathways these molecules modulate.
Part 1: The Genesis of a Privileged Scaffold - A Historical Perspective
The journey of the pyrimidine ring from a natural curiosity to a cornerstone of pharmacology is a story of fundamental chemical synthesis and rational drug design.
-
Early Discoveries and Synthesis : While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study began in earnest in the late 1800s.[2] In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[2] This was followed by the seminal work of Pinner, who in 1884 developed a method of synthesizing derivatives by condensing amidines with ethyl acetoacetate and first proposed the name "pyrimidin" in 1885.[2] These foundational syntheses opened the door for chemists to create and explore a vast new chemical space.
-
A Landmark Multicomponent Reaction : A significant leap in synthetic efficiency came in 1891 when Italian chemist Pietro Biginelli developed a one-pot, three-component reaction between an aryl aldehyde, urea, and ethyl acetoacetate.[4][5] The "Biginelli reaction" provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds that would later be found to possess potent biological activities, including as calcium channel blockers.[4] The elegance and efficiency of this reaction established a new paradigm in heterocyclic chemistry and it remains a vital tool today.[6]
-
The Dawn of Rational Drug Design and Therapeutic Application : The mid-20th century marked the transition of pyrimidines from chemical curiosities to life-saving therapeutics. This era was defined by two landmark discoveries:
-
5-Fluorouracil (5-FU) : In 1957, Charles Heidelberger, seeking to exploit the observation that tumors utilize the pyrimidine base uracil more rapidly than normal tissues, synthesized 5-fluorouracil.[7][8][9] The rationale was that this "fraudulent" pyrimidine would be taken up by cancer cells and, by inhibiting thymidylate synthase, would block DNA synthesis and halt cell proliferation.[10] This work was a pioneering example of the antimetabolite principle and established 5-FU as a cornerstone of chemotherapy that is still in use today.[7][10]
-
Pyrimethamine : The work of Gertrude Elion and George Hitchings, for which they received the 1988 Nobel Prize in Physiology or Medicine, epitomized the power of rational drug design.[11][12] They hypothesized that they could achieve selective toxicity by targeting differences in nucleic acid metabolism between pathogenic organisms and their hosts.[11] This led to the discovery of Pyrimethamine in 1952, a 2,4-diaminopyrimidine derivative specifically designed to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for protozoan parasites.[11][13] Initially an antimalarial, it remains a key treatment for toxoplasmosis.[11]
-
Part 2: The Pyrimidine Core in Modern Drug Development - Mechanisms and Significance
The versatility of the substituted pyrimidine scaffold allows it to interact with a wide range of biological targets. Its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems has made it a favored core for targeting enzymes, particularly those involved in cell proliferation and survival.[14]
Pillar 1: Inhibition of Dihydrofolate Reductase (DHFR)
Causality and Mechanism: The folate metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are required for DNA replication.[15] The enzyme Dihydrofolate Reductase (DHFR) is a critical node in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[16][17] By inhibiting DHFR, the cellular supply of THF is depleted, leading to a shutdown of DNA synthesis and cell death.[18][19] Pyrimidine-based antifolates like Pyrimethamine are designed to mimic the structure of the natural substrate, DHF, allowing them to bind with high affinity to the enzyme's active site and act as competitive inhibitors.[19] The selectivity for parasitic DHFR over human DHFR is achieved by exploiting subtle structural differences in the active sites of the enzymes.[18]
Caption: Folate metabolism pathway and inhibition by Pyrimethamine.
Pillar 2: Inhibition of Protein Kinases
Causality and Mechanism: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of cancer. Kinase inhibitors are often designed as ATP analogues that compete with endogenous ATP for binding to the kinase's active site.[20] The pyrimidine scaffold is exceptionally well-suited for this role. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase domain.[21] This anchors the inhibitor in the active site, blocking ATP binding and preventing phosphorylation of downstream targets, thereby inhibiting signal transduction pathways that drive tumor growth and survival.[20][22] This principle is exemplified by drugs like Imatinib (targeting BCR-ABL) and Osimertinib (targeting EGFR).[23][24]
Caption: EGFR signaling cascade and its inhibition by pyrimidine-based TKIs.
Data Presentation: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The potency of pyrimidine-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of how much of the drug is needed to inhibit a given biological process by 50%. Lower IC₅₀ values indicate greater potency.
| Inhibitor | Target Kinase(s) | Type | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference(s) |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Phenylaminopyrimidine | ~25-100 (ABL) | Varies by cell line | [21] |
| Gefitinib | EGFR | Anilinoquinazoline | ~2-37 (EGFR WT) | ~5-80 (NSCLC lines) | [25] |
| Erlotinib | EGFR | Anilinoquinazoline | ~2 (EGFR WT) | ~5 (PC-9) | [22][24] |
| Osimertinib | EGFR (WT, T790M, L858R) | Aminopyrimidine | ~15 (WT), ~1 (T790M) | ~10 (PC-9, del19) | [24] |
| ML315 | CLK1, Dyrk1A | Pyrimidine | 13 (CLK1), 22 (Dyrk1A) | N/A | [26] |
Part 3: The Scientist's Bench - Synthesis and Characterization Protocols
The translation of a chemical concept into a tangible molecule is the daily work of medicinal chemists. The following section provides a high-level workflow and detailed, representative protocols for the synthesis of key pyrimidine scaffolds.
General Workflow for Pyrimidine-Based Drug Discovery
Caption: General workflow from synthesis to biological evaluation.
Experimental Protocol 1: The Biginelli Multicomponent Reaction
Causality and Rationale: This protocol is chosen for its operational simplicity, high atom economy, and ability to rapidly generate a diverse library of dihydropyrimidinones from three readily available components in a single step.[6][27] It is a cornerstone method for producing this important class of pyrimidine derivatives.
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the aryl aldehyde (10 mmol, 1.0 eq), the β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to dissolve the reactants. To this solution, add a catalytic amount of a Brønsted or Lewis acid (e.g., 3-4 drops of concentrated HCl or 0.1 eq of FeCl₃).[5][28]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[27]
Experimental Protocol 2: Synthesis of a 2-Aminopyrimidine Kinase Inhibitor Scaffold
Causality and Rationale: This protocol describes a common and versatile method for synthesizing the 2-aminopyrimidine core, which is prevalent in many kinase inhibitors like Imatinib.[23] The key step is the condensation of a guanidine salt with a β-dicarbonyl compound, forming the core heterocyclic ring. This approach is favored for its reliability and the commercial availability of diverse starting materials, allowing for extensive structure-activity relationship (SAR) studies.
Methodology:
-
Reactant Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal (11 mmol, 1.1 eq) in 30 mL of absolute ethanol) in a 100 mL round-bottom flask, add guanidine hydrochloride (10 mmol, 1.0 eq). Stir the mixture for 30 minutes at room temperature.
-
Condensation: Add a substituted 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone) (10 mmol, 1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction's completion by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude 2-aminopyrimidine derivative can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Conclusion
From their fundamental role in the code of life to their application in targeted cancer therapies, substituted pyrimidines have an unparalleled legacy in science. The historical progression from early laboratory syntheses to the rational design of potent, selective drugs highlights key evolutions in chemical and biological sciences. The pyrimidine scaffold's unique electronic properties and its ability to be readily and diversely functionalized ensure its continued prominence in drug discovery. As researchers continue to probe complex biological pathways and design multi-targeted ligands, the versatile and indispensable pyrimidine ring will undoubtedly remain at the forefront of innovation in medicine for the foreseeable future.
References
- Molecular aspects and mechanism of action of dihydrofol
- Pyrimethamine. Wikipedia. [Link]
- Pyrimidine. Wikipedia. [Link]
- Dihydrofol
- Fluorouracil. Wikipedia. [Link]
- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC. [Link]
- Targeting the EGFR signaling p
- pyrimethamine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- What are DHFR inhibitors and how do they work?.
- EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]
- [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. PubMed. [Link]
- Regulation of human dihydrofolate reductase activity and expression. PubMed. [Link]
- Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. AACR Journals. [Link]
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]
- Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. PMC. [Link]
- Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
- New protocol for Biginelli reaction-a practical synthesis of Monastrol.
- Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept.
- 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]
- Synthesis of Pyrimethamine. Issuu. [Link]
- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
- Modular Continuous Flow Synthesis of Im
- Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Biginelli reaction. Wikipedia. [Link]
- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PMC. [Link]
- Pyrimidine metabolism. Wikipedia. [Link]
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Synthesis of Pyrimidine and Its Deriv
- SYNTHESIS OF PYRIMIDINE DERIV
- Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
Sources
- 1. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 10. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. Synthesis of Pyrimethamine - Issuu [issuu.com]
- 14. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 15. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 17. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
An In-Depth Guide to the : Protocols, Mechanisms, and Applications
Introduction
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a pivotal halogenated and trifluoromethylated heterocyclic compound. With the chemical formula C₆H₄ClF₃N₂S and CAS Number 919116-36-2, this pyrimidine derivative serves as a highly versatile building block in the realms of pharmaceutical and agrochemical development.[1] Its unique structural arrangement, featuring a reactive chlorine atom at the C4 position, a methylthio group at C2, and an electron-withdrawing trifluoromethyl group at C5, imparts a distinct reactivity profile. This makes it a valuable intermediate for synthesizing a wide array of more complex molecules, including potent bioactive compounds for anticancer therapies and advanced herbicidal agents.[2][3] This guide provides a comprehensive overview of its synthesis, including detailed protocols, mechanistic insights, safety considerations, and key applications.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its handling, storage, and application in further synthetic steps.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 919116-36-2 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂S | [3] |
| Molecular Weight | 228.62 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | [3] |
| Melting Point | 92-95 °C | [3] |
| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfide, and dimethylformamide. |[3] |
Safety and Handling:
This compound is an organic compound with potential toxicity and should be handled with care.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Reactivity Hazards: Avoid contact with strong oxidizing agents and combustibles to prevent fire or explosion risks.[3] Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., at 2-8°C).[1]
-
Waste Disposal: Dispose of chemical waste and residues in accordance with local, state, and federal regulations.[3]
Synthetic Pathway and Mechanism
The most common and reliable synthesis of this compound involves the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS 16097-62-4).[4][5] This transformation is a standard procedure in heterocyclic chemistry, typically employing phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent.
Reaction Scheme:
Sources
Application Note & Protocol: Nucleophilic Aromatic Substitution on 4-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including several kinase inhibitors like Imatinib and Gefitinib.[1] The functionalization of this privileged scaffold is therefore of paramount importance in drug discovery. Nucleophilic aromatic substitution (SNAr) on halopyrimidines offers a powerful and direct route to introduce a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening.[2][3]
4-Chloropyrimidines are particularly valuable synthons in this context. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.[4] The chlorine atom at the C4 position serves as an excellent leaving group, making this position highly susceptible to substitution. This application note provides a comprehensive guide to understanding and performing SNAr reactions on 4-chloropyrimidines, detailing the underlying mechanism, offering versatile protocols, and discussing critical experimental parameters.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The SNAr reaction on 4-chloropyrimidines proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon at the C4 position. This disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination of the Leaving Group: In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[4][5]
The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines, a preference that can be explained by frontier molecular orbital theory, which indicates a higher LUMO coefficient at C4.[6][7] However, this selectivity can be influenced by substituents on the pyrimidine ring.[7][8]
Caption: General mechanism for the SNAr addition-elimination reaction.
Experimental Protocols for SNAr on 4-Chloropyrimidines
The optimal conditions for SNAr on 4-chloropyrimidines are highly dependent on the nature of the nucleophile. Below are general protocols for common classes of nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
The reaction of 4-chloropyrimidines with amine nucleophiles is a widely used transformation.
Materials:
-
4-Chloropyrimidine derivative
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF, Ethanol)[2][5]
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-chloropyrimidine derivative.
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the non-nucleophilic base to the mixture.
-
Add the amine nucleophile dropwise to the stirring solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction (e.g., with water or saturated NH4Cl solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction with Alcohols (Alkoxylation)
The synthesis of 4-alkoxypyrimidines can be achieved by reacting 4-chloropyrimidines with alcohols in the presence of a base.
Materials:
-
4-Chloropyrimidine derivative
-
Alcohol (can be used as solvent or with a co-solvent)
Procedure:
-
In a dry flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol to a suspension of a strong base like NaH in an anhydrous solvent (e.g., THF, DMSO) or by using a solution of NaOH in the corresponding alcohol.[2][10]
-
Add the 4-chloropyrimidine derivative to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.[9]
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Protocol 3: Reaction with Thiols (Thiolation)
Thiols are excellent nucleophiles and readily react with 4-chloropyrimidines.[11][12]
Materials:
-
4-Chloropyrimidine derivative
-
Thiol (1.0-1.2 equivalents)
-
Base (e.g., NaH, K2CO3, or triethylamine)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
Procedure:
-
To a solution of the thiol in an anhydrous solvent, add the base to generate the thiolate in situ.
-
Add the 4-chloropyrimidine derivative to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress.
-
Once the reaction is complete, quench with water and extract the product.
-
Perform an aqueous work-up, dry the organic phase, and remove the solvent.
-
Purify the crude material as necessary.
Microwave-Assisted SNAr Reactions
Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.[13][14][15]
General Microwave Protocol (for Amination):
-
In a sealed microwave tube, combine the 4-chloropyrimidine (1 eq), the amine (1.1 eq), and a base like DIPEA (1.1 eq) in a suitable solvent such as ethanol.[15]
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).[15]
-
After cooling, remove the solvent under reduced pressure and purify the crude product directly by flash chromatography.[15]
Factors Influencing the SNAr Reaction
| Factor | Influence and Considerations |
| Nucleophile | The reactivity of the nucleophile is crucial. Thiols are generally more nucleophilic than amines, which are more nucleophilic than alcohols.[11][12] Steric hindrance on the nucleophile can slow down the reaction. |
| Solvent | Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they can solvate the cation of the base and leave the nucleophile more reactive.[5] Protic solvents like ethanol and water can also be effective, particularly for amination reactions.[1][16] |
| Base | A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and some amines) or to act as a scavenger for the HCl generated during the reaction.[2][5] Non-nucleophilic bases like DIPEA and triethylamine are preferred when working with amine nucleophiles to avoid competition.[5] For alcohols and thiols, stronger bases like NaH or alkoxides are often necessary.[2][10] |
| Temperature | Reaction rates are temperature-dependent. While many SNAr reactions on activated pyrimidines proceed at room temperature, heating may be required for less reactive nucleophiles. Microwave heating offers a significant advantage in accelerating these reactions.[13][15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Low-quality starting materials.- Inefficient stirring.[5] | - Increase reaction time or temperature, monitoring for side product formation.- Ensure high purity of the 4-chloropyrimidine.- Use a more efficient stirring method. |
| Side Reactions (e.g., Disubstitution) | - Use of excess nucleophile.- High reaction temperature. | - Use a stoichiometric amount or slight excess (1.0-1.2 eq) of the nucleophile.- Perform the reaction at a lower temperature. |
| Hydrolysis of Chloropyrimidine | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere. |
| Difficulty in Product Purification | - Similar polarity of product and starting material.- Formation of closely related byproducts. | - Optimize the chromatographic separation method (e.g., try different solvent systems).- Consider recrystallization if the product is a solid. |
Detailed Experimental Workflow: Synthesis of a 4-Aminopyrimidine
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
The Strategic Utility of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine in Modern Synthesis
Abstract
This document provides an in-depth guide to the synthetic applications of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, a highly versatile and functionalized heterocyclic building block. We will explore its reactivity, focusing on the strategic manipulation of its distinct functional groups—the reactive C4-chloride, the modifiable C2-methylthio group, and the influential C5-trifluoromethyl substituent. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed application notes, field-proven experimental protocols, and mechanistic insights to facilitate its effective use in the synthesis of complex, high-value molecules.
Introduction: A Building Block of Strategic Importance
This compound, with a molecular formula of C6H4ClF3N2S, is a crystalline solid with a melting point of 92-95°C.[1] It is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide.[1] Its significance in synthetic chemistry stems from the orthogonal reactivity of its substituents, which allows for sequential and selective functionalization. This trifecta of functional groups makes it a privileged scaffold in both medicinal chemistry and agrochemical research.[1][2]
The pyrimidine core is a ubiquitous motif in biologically active compounds, including nucleic acids and numerous pharmaceuticals.[2] The strategic placement of the chloro, methylthio, and trifluoromethyl groups on this core imparts a unique electronic and steric profile, governing its reactivity and its interactions with biological targets.[2]
-
The C4-Chloride: This is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a direct handle for introducing a wide array of substituents.
-
The C2-Methylthio Group: This group can be oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group for subsequent nucleophilic substitution.[2] This two-step sequence allows for the introduction of a second nucleophile at a position that is otherwise unreactive in the initial substrate.
-
The C5-Trifluoromethyl Group: This strongly electron-withdrawing group activates the pyrimidine ring, particularly the C4 and C6 positions, towards nucleophilic attack.[2] Its presence is also highly desirable in drug candidates as it can enhance metabolic stability, binding affinity, and cell permeability.
This guide will provide detailed protocols for the key transformations of this building block, substantiated with examples from the synthesis of notable bioactive molecules.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is significantly enhanced by the C5-trifluoromethyl group. This electronic pull makes the C4 and C6 positions susceptible to nucleophilic attack. Since C4 is substituted with a good leaving group (chloride), it is the primary site of reaction.
Logical Flow for Synthetic Planning
The following diagram illustrates a typical decision-making process when utilizing this building block for the synthesis of disubstituted pyrimidines.
Caption: Synthetic workflow for disubstituted pyrimidines.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent highly susceptible to displacement by a variety of nucleophiles. This is often the first step in a synthetic sequence.
Protocol 1: SNAr with Amines (e.g., Piperazine)
This protocol describes a general procedure for the reaction with amine nucleophiles, a key step in the synthesis of many kinase inhibitors and other pharmacologically active molecules.
Reaction Scheme: (Self-generated image, not from a search result)
Materials:
-
This compound (1.0 eq)
-
Piperazine (or other amine nucleophile) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a stirred solution of the amine nucleophile (e.g., piperazine) and base in the chosen solvent, add this compound portion-wise at room temperature.
-
Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. For less reactive amines, higher temperatures or microwave irradiation may be necessary.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
If a precipitate does not form, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(methylthio)-5-(trifluoromethyl)pyrimidine derivative.
Expert Insights: The choice of base and solvent is critical. For reactions with primary or secondary amines, an auxiliary base like potassium carbonate is often sufficient.[3] The use of a polar aprotic solvent like DMF or DMSO helps to solubilize the reagents and facilitate the reaction. In cases of low reactivity, heating in a sealed vessel or using a microwave reactor can significantly accelerate the reaction.[4]
Case Study: Synthesis of a Precursor for GSK2256294 GSK2256294 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has been in clinical trials.[5][6] Its synthesis can be envisioned to start with the SNAr reaction of this compound with a suitable piperazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloride also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, heteroaryl, or alkynyl groups.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling with arylboronic acids.
Reaction Scheme: (Self-generated image, not from a search result)
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave-assisted protocols at higher temperatures (120-150 °C) can also be employed to reduce reaction times.[7][8]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness and Validation: The success of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, and base. For less reactive chloro-heterocycles, using more sophisticated ligands like XPhos or SPhos in combination with a palladium source can be beneficial.[8] The reaction should always be run under an inert atmosphere to prevent the degradation of the catalyst.
Sequential Functionalization via Oxidation of the Methylthio Group
A key strategic advantage of the 2-methylthio group is its ability to be activated for a second substitution. This is typically achieved by oxidation to the corresponding methylsulfone.
Protocol 3: Oxidation to the Methylsulfone
Reaction Scheme: (Self-generated image, not from a search result)
Materials:
-
4-Substituted-2-(methylthio)-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), Oxone®) (2.2 - 2.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), Chloroform, Acetic Acid)
Procedure:
-
Dissolve the 4-substituted-2-(methylthio)-5-(trifluoromethyl)pyrimidine in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature at 0-5 °C. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude 4-substituted-2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidine, which can often be used in the next step without further purification.
Expert Insights: The methylsulfonyl group is a much better leaving group than the methylthio group. This increased reactivity allows for the displacement by a second, often different, nucleophile under relatively mild conditions. This strategy enables the synthesis of 2,4-disubstituted pyrimidines that would be difficult to access directly.[9]
Concluding Remarks
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its well-defined and sequential reactivity allows for the controlled introduction of diverse functionalities, making it an invaluable tool for medicinal and agrochemical chemists. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate.
References
- Anderson, R. J., Hill, J. B., & Morris, J. C. (2005). Concise total syntheses of variolin B and deoxyvariolin B. The Journal of organic chemistry, 70(16), 6204–6212. [Link]
- Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (2025). ResearchGate.
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). PMC.
- In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. (2025). ResearchGate.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC.
- SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress.
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (n.d.). Taylor & Francis.
- Total syntheses of variolin B and deoxyvariolin B. (n.d.). PubMed.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). RSC Publishing.
- (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (n.d.). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. (n.d.). ChemBK.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.). Google Patents.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PubMed Central.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate.
- Sonogashira coupling. (n.d.). Wikipedia.
- GSK2256294. (n.d.). SPAN.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
The Art of the Possible: A Guide to Nucleophilic Aromatic Substitution on Chloropyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates robust and versatile synthetic methodologies. Among these, the Nucleophilic Aromatic Substitution (SNAr) reaction on chloropyrimidines stands out as a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds. This application note provides an in-depth guide to the principles and practices of SNAr reactions on this important heterocyclic system, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices.
The SNAr Mechanism on Pyrimidines: An Electronically Driven Dance
The SNAr reaction is a two-step addition-elimination process.[1][2] The electron-deficient nature of the pyrimidine ring, further activated by the presence of electronegative chlorine atoms, makes it susceptible to attack by nucleophiles.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction initiates with the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups on the pyrimidine ring.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step, the negative charge collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the pyrimidine ring. This step is typically fast.
Caption: The SNAr mechanism on a chloropyrimidine.
Regioselectivity: The Decisive Factor
In di- or trichloropyrimidines, the site of nucleophilic attack is a critical consideration. The regioselectivity is governed by the electronic and steric environment of the chlorine-bearing carbons.
-
Electronic Effects: The positions ortho and para to the ring nitrogens are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3]
-
Substituent Effects: The presence of other electron-withdrawing or electron-donating groups on the pyrimidine ring can significantly influence the regioselectivity.[3][4][5] For example, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine enhances the selectivity for substitution at the C4 position.[4][5]
-
Nucleophile and Reaction Conditions: The nature of the nucleophile and the reaction conditions can also play a role in determining the site of substitution.[6][7]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the SNAr reaction of a chloropyrimidine with an amine nucleophile. It should be adapted based on the specific substrates and desired outcome.
Materials and Equipment
-
Reactants: Chloropyrimidine, amine nucleophile.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or tetrahydrofuran (THF) is typically used to facilitate the reaction.[8][9]
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction.[8][10]
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen/argon inlet, and standard glassware for workup and purification.
Reaction Setup and Execution
Caption: A typical experimental workflow for an SNAr reaction.
Step-by-Step Procedure:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Addition: To a stirred solution of the chloropyrimidine in the chosen anhydrous solvent, add the base.
-
Controlled Temperature: Cool the reaction mixture to 0-10 °C using an ice bath.[8] This helps to control the reaction rate and minimize the formation of side products, especially in the case of di-substitution.[8]
-
Nucleophile Addition: Dissolve the amine nucleophile in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over a period of 1-2 hours.[8] Slow addition is crucial to maintain a low concentration of the nucleophile and favor mono-substitution.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature or warm to room temperature, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]
Workup and Purification
-
Quenching: Once the reaction is complete, quench it by pouring the mixture into cold water.[8]
-
Extraction: If the product is soluble in an organic solvent, extract the aqueous mixture with a suitable solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[11]
Key Parameters and Optimization
The success of an SNAr reaction hinges on the careful selection and control of several key parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Nucleophile | Amines, alcohols, thiols, Grignard reagents[10][12] | The nucleophilicity of the reagent is a primary driver of the reaction rate. Stronger nucleophiles will react more readily. |
| Solvent | DMF, DMSO, Acetonitrile, THF, Ethanol[8][9][10] | Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, increasing its reactivity.[8] In some cases, protic solvents like ethanol can be used.[10] |
| Base | TEA, DIPEA, K2CO3, NaH | A non-nucleophilic base is essential to neutralize the generated acid without competing with the primary nucleophile. For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) may be needed to deprotonate the nucleophile. |
| Temperature | 0 °C to reflux | The reaction temperature is a critical parameter for controlling the reaction rate and selectivity. Lower temperatures are often used initially to control exothermic reactions and improve selectivity for mono-substitution.[8] The temperature may then be increased to drive the reaction to completion.[8] |
| Stoichiometry | 1.05-1.2 equivalents of nucleophile for mono-substitution | A slight excess of the nucleophile is often used to ensure complete consumption of the starting material.[8] However, a large excess can lead to di-substitution.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Slow Reaction | - Insufficiently reactive nucleophile- Low reaction temperature- Inappropriate solvent | - Use a more nucleophilic reagent or a stronger base to deprotonate the nucleophile.- Gradually increase the reaction temperature.[8]- Switch to a more polar aprotic solvent like DMF or DMSO.[8] |
| Formation of Di-substituted Product | - Excess nucleophile- High reaction temperature- Rapid addition of nucleophile | - Use a stoichiometric amount or a slight excess of the nucleophile.[8]- Maintain a low reaction temperature, especially during nucleophile addition.[8]- Add the nucleophile slowly and in a controlled manner.[8] |
| Low Yield | - Incomplete reaction- Product degradation- Loss during workup/purification | - Ensure the reaction has gone to completion by monitoring.- Check the stability of the product under the reaction and workup conditions.- Optimize extraction and purification procedures. |
Conclusion
The SNAr reaction on chloropyrimidines is a versatile and indispensable tool in the synthesis of a vast array of functionalized heterocyclic compounds. A thorough understanding of the reaction mechanism, regioselectivity, and the influence of various experimental parameters is paramount for achieving high yields and desired products. By carefully controlling the reaction conditions and employing a systematic approach to optimization and troubleshooting, researchers can effectively harness the power of this reaction to advance their drug discovery and development efforts.
References
- Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. PubMed.
- Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Bentham Science.
- Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Europe PMC.
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health.
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate.
- Nucleophilic substitution reactions with a variety of heteroaromatic,... ResearchGate.
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate.
- SNAr Reaction in Other Common Molecular Solvents. WordPress.
- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health.
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier.
- nucleophilic aromatic substitutions. YouTube.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. UCL Discovery.
- Synthesis and studies of some substituted pyrimidines. International Journal of Chemical Studies.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health.
- Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. ResearchGate.
- Nucleophilic aromatic substitution. Wikipedia.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine in anticancer drug synthesis
An In-Depth Technical Guide to the Application of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine in the Synthesis of Anticancer Agents
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in biologically active compounds, including fundamental components of DNA and RNA.[1] In the realm of oncology, pyrimidine derivatives have garnered significant attention for their potent efficacy as protein kinase inhibitors.[1][2][3] Kinases are pivotal enzymes in cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis. The pyrimidine core adeptly mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site and block its function.[4]
This guide focuses on a highly functionalized building block, This compound . The strategic arrangement of its substituents makes it a versatile and powerful intermediate for the synthesis of novel anticancer drug candidates.
-
The Pyrimidine Core : Serves as the foundational hinge-binding motif for kinase interaction.[3][4]
-
4-Chloro Group : Acts as an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of side chains, which are crucial for modulating potency and selectivity.[5]
-
5-(Trifluoromethyl) Group : This electron-withdrawing group enhances the electrophilicity of the pyrimidine ring, further activating the C4 position for SNAr. Moreover, the CF₃ group often improves metabolic stability and increases lipophilicity, which can enhance membrane permeability and target engagement.[5][6]
-
2-(Methylthio) Group : The methylthio (–SCH₃) group can influence the electronic properties of the ring and can be oxidized to sulfoxides or sulfones, offering another site for chemical modification and diversification.[5]
This application note will provide a detailed exploration of the chemical properties of this key intermediate and a comprehensive protocol for its use in synthesizing advanced scaffolds for kinase inhibitor development.
Physicochemical and Handling Properties
Proper handling and storage are paramount for ensuring the integrity of this reactive intermediate. The key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClF₃N₂S | [7] |
| Molar Mass | 228.62 g/mol | [7] |
| Appearance | White to yellowish crystalline solid | [7] |
| Melting Point | 92-95 °C | [7] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, Chloroform | [7] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7] |
Safety Note: This compound is an organic halide and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[7]
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in anticancer drug synthesis lies in its reactivity towards nucleophiles, particularly amines, via an SNAr mechanism. This reaction is the cornerstone for building the complex molecular architectures of kinase inhibitors.
The reaction's efficiency is driven by the electron-deficient nature of the pyrimidine ring, which is amplified by the inductive effects of the two ring nitrogens and the potent electron-withdrawing trifluoromethyl group. This polarization stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chembk.com [chembk.com]
Application of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Agriculture
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, renowned for its presence in a multitude of high-efficacy herbicides, fungicides, and insecticides.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of biological activity. The introduction of a trifluoromethyl (-CF3) group, in particular, has become a pivotal strategy in agrochemical design. This moiety often enhances the metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein, thereby amplifying its desired biological effect.
This technical guide focuses on a key building block in this chemical space: 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine . This intermediate is of significant interest due to its trifecta of reactive sites: a labile chlorine atom at the 4-position, a modifiable methylthio group at the 2-position, and the influential trifluoromethyl group at the 5-position. The chlorine atom is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward entry point for introducing a wide array of functional groups to build diverse chemical libraries for screening.[3][4]
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing detailed protocols for the synthesis of novel agrochemical candidates from this versatile starting material and for their subsequent biological evaluation.
Core Chemistry: Leveraging Nucleophilic Aromatic Substitution
The primary synthetic route for elaborating this compound is through the nucleophilic substitution of the 4-chloro group. This reaction is the gateway to creating vast libraries of derivatives for screening. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the chlorine atom for displacement by a variety of nucleophiles.
Common nucleophiles employed in agrochemical synthesis include:
-
Substituted anilines and other amines
-
Phenols and thiophenols
-
Alkoxides and thiolates
The choice of nucleophile is critical in defining the final compound's biological activity, as this moiety will significantly influence the molecule's shape, polarity, and potential interactions with the target enzyme or receptor.
Experimental Protocols: Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of a representative agrochemical candidate and its subsequent evaluation for herbicidal and fungicidal activity.
Part 1: Synthesis of a Model Herbicide Candidate
The following protocol details the synthesis of a 4-anilino-pyrimidine derivative, a structural motif present in some commercial herbicides that target specific enzymes in amino acid or pigment biosynthesis pathways.
Protocol 1: Synthesis of N-phenyl-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4-amine
Objective: To synthesize a model herbicide candidate via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add aniline (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-phenyl-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5][6]
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.
-
DIPEA: A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating: Provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Aqueous Workup: The washing steps with NaHCO3 and brine are essential to remove unreacted starting materials, the base, and other water-soluble impurities.
-
Column Chromatography: This purification step is crucial for isolating the target compound from any side products or remaining impurities to ensure accurate biological testing.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of N-phenyl-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4-amine.
Part 2: Biological Evaluation Protocols
The following protocols are designed for the primary screening of newly synthesized compounds for herbicidal and fungicidal activities.
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
Objective: To assess the intrinsic fungicidal activity of the synthesized compound against a panel of common plant pathogenic fungi.
Materials:
-
Synthesized test compound
-
Acetone (for stock solution)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)[7][8]
-
Sterile cork borer (5 mm)
-
Incubator
-
Positive control (e.g., a commercial fungicide like Tebuconazole)
-
Negative control (solvent blank)
Procedure:
-
Prepare a stock solution of the test compound in acetone at a concentration of 10 mg/mL.
-
Autoclave the PDA medium and cool it to 50-60 °C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Also prepare a negative control plate with acetone only and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh culture of the test fungus, use a sterile cork borer to cut a 5 mm mycelial plug from the edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (test compound, positive control, and negative control).
-
Seal the plates and incubate at 25 °C in the dark.
-
After 3-5 days (or when the mycelium in the negative control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treatment.
-
Data Presentation: Mycelial Growth Inhibition Data
| Compound ID | Concentration (µg/mL) | Botrytis cinerea Inhibition (%) | Fusarium graminearum Inhibition (%) |
| Test Compound | 50 | Record Data | Record Data |
| Tebuconazole | 50 | Record Data | Record Data |
| Negative Control | - | 0 | 0 |
Protocol 3: Pre-Emergence Herbicidal Activity Assay
Objective: To evaluate the pre-emergence herbicidal activity of the synthesized compound on representative monocot and dicot weed species.
Materials:
-
Synthesized test compound
-
Acetone and surfactant (e.g., Tween-20) for formulation
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli - barnyard grass) and a dicot weed (e.g., Brassica napus - rape)[9]
-
Pots or trays filled with sterilized soil mix
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
-
Spray chamber or atomizer
-
Positive control (e.g., a commercial pre-emergence herbicide)
-
Negative control (formulation blank)
Procedure:
-
Fill pots or trays with the soil mix and sow the seeds of the test weed species at a uniform depth.
-
Prepare a stock solution of the test compound in acetone. Formulate a spray solution by diluting the stock solution with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rate (e.g., 150 g/ha).
-
Prepare similar formulations for the positive and negative controls.
-
Evenly spray the soil surface of the sown pots with the respective treatments using a spray chamber for uniform application.
-
Place the treated pots in a growth chamber or greenhouse under optimal growing conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.
-
After 14-21 days, visually assess the herbicidal effect by rating the percent injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill) compared to the negative control.
-
For a quantitative assessment, harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and weigh it. Calculate the percent reduction in fresh or dry weight compared to the negative control.
Data Presentation: Pre-Emergence Herbicidal Activity Data
| Compound ID | Application Rate (g/ha) | Echinochloa crus-galli Injury (%) | Brassica napus Injury (%) |
| Test Compound | 150 | Record Data | Record Data |
| Positive Control | 150 | Record Data | Record Data |
| Negative Control | - | 0 | 0 |
Visualization of the Bioassay Workflow:
Caption: General workflow for fungicidal and herbicidal bioassays.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile intermediate for the discovery of novel agrochemicals. The protocols outlined in this guide provide a solid foundation for synthesizing and evaluating new candidate molecules. The true power of this building block lies in the diversity of nucleophiles that can be employed in the SNAr reaction, allowing for the creation of large, targeted libraries. Future research should focus on exploring a wider range of nucleophiles, investigating structure-activity relationships (SAR), and elucidating the mode of action of the most promising candidates.
References
- PubMed. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
- ACS Publications. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
- PubMed. (n.d.). Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives.
- PubMed. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- MDPI. (2022, April 6). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives.
- PubMed. (n.d.). Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors.
- Taylor & Francis Online. (n.d.). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.
- Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
- Frontiers. (n.d.). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- ChemBK. (2024, April 9). This compound.
- The Pharma Innovation. (2023, December 12). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- Frontiers. (2022, July 19). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- NIH. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- MDPI. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea.
- NIH. (n.d.). Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses.
- ResearchGate. (2025, November 2). (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
Sources
- 1. Synthesis and fungicidal activity of novel benzimidazole derivatives bearing pyrimidine-thioether moiety against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the Substituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] Its presence in the nucleic acids DNA and RNA provides a fundamental precedent for its role in biological recognition. In drug discovery, the pyrimidine scaffold is considered a "privileged structure," frequently appearing in molecules targeting a wide array of pathologies, including cancer, infectious diseases, and inflammatory conditions.[3][4][5]
The specific scaffold, 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, is a highly valuable starting material for generating molecular libraries for Structure-Activity Relationship (SAR) studies. Its strategic functionalization allows for a systematic exploration of the chemical space around the core, providing critical insights into the molecular features required for optimal target engagement, potency, and selectivity. This guide details key derivatization strategies for this scaffold, providing both the theoretical basis and practical protocols for its application in drug development.
Key Structural Features for Derivatization:
-
C4-Chloride: This is the primary site for modification. The chlorine atom is a good leaving group, activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine nitrogens and the adjacent trifluoromethyl group. This position is ideal for introducing a wide variety of substituents.
-
C5-Trifluoromethyl (CF3) Group: This group significantly influences the electronic properties of the pyrimidine ring, enhancing its electrophilicity and modulating the pKa of adjacent functionalities. The CF3 group is also a lipophilic hydrogen bond acceptor, which can critically influence pharmacokinetic properties and target binding.
-
C2-Methylthio (SMe) Group: The methylthio group is a versatile handle. It can be retained to explore hydrophobic interactions or oxidized to the corresponding sulfoxide or sulfone to modulate polarity, solubility, and hydrogen bonding capacity.
Core Derivatization Strategies and Protocols
The derivatization of this compound is primarily focused on the displacement of the C4-chloro substituent. The main strategies employed are Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr) with Amines
Scientific Rationale: The introduction of amino groups at the C4 position is a cornerstone of SAR studies. Amines can act as hydrogen bond donors and acceptors, and their basicity can be finely tuned to optimize interactions with biological targets. By varying the amine nucleophile (primary, secondary, aliphatic, aromatic), researchers can probe the steric and electronic requirements of the target's binding pocket. The electron-deficient nature of the pyrimidine ring facilitates the addition-elimination mechanism of SNAr, making this a robust transformation.
Workflow Diagram:
Caption: Workflow for SNAr with amines.
Detailed Protocol: Synthesis of N-benzyl-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4-amine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration of the pyrimidine)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Add the solvent (e.g., EtOH) followed by benzylamine and DIPEA.
-
Heat the reaction mixture to reflux (for EtOH, approx. 80 °C) or at 120 °C if using DMF, and stir for 4-16 hours. Alternatively, for microwave-assisted synthesis, heat the mixture to 120-150 °C for 20-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Data Summary Table for SNAr Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines | DIPEA | EtOH | 80 | 4-12 | 70-95 |
| Secondary Amines | DIPEA | DMF | 120 | 12-24 | 60-85 |
| Anilines | K₂CO₃ | DMSO | 150 | 16-24 | 50-80 |
Note: These are representative conditions and may require optimization for specific substrates.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.[6][7] This is crucial for SAR studies aimed at exploring larger, more complex hydrophobic pockets in a target protein or for creating rigid scaffolds to orient other functional groups. The electron-withdrawing nature of the pyrimidine ring can make oxidative addition of the C-Cl bond challenging, often requiring specialized palladium catalysts and ligands.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-(Methylthio)-4-phenyl-5-(trifluoromethyl)pyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table for Suzuki-Miyaura Reactions:
| Catalyst (mol%) | Ligand (if needed) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 60-85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 75-95 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 65-90 |
Note: Aryl chlorides can be challenging substrates. Catalyst and ligand screening may be necessary for optimal results.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
Scientific Rationale: For sterically hindered amines or those with low nucleophilicity where SNAr reactions may be sluggish or fail, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[4] This reaction is highly versatile, tolerating a wide range of functional groups on both the amine and the aryl halide. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, especially the challenging oxidative addition of the C-Cl bond.[2]
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4-amine
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (1.2 eq)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol% - if not using a pre-catalyst)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, base, 4-methoxyaniline, and this compound to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Summary Table for Buchwald-Hartwig Amination:
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-95 |
| RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 75-98 |
| Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | t-BuOH | 80 | 65-90 |
Note: The choice of ligand and base is critical and substrate-dependent. Strong bases like NaOtBu are common, but weaker bases can be used with more active catalyst systems.[2]
SAR Exploration Strategy
The derivatization of the this compound core allows for a systematic SAR investigation. The goal is to identify substituents at the C4 position that enhance biological activity and selectivity.
Logical Diagram for SAR Exploration:
Caption: Strategic workflow for SAR studies.
Conclusion
This compound is a versatile and powerful scaffold for medicinal chemistry. Through strategic application of robust chemical transformations such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of compounds. The protocols and strategies outlined in this guide provide a solid foundation for the systematic exploration of structure-activity relationships, ultimately accelerating the discovery and development of novel therapeutic agents.
References
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- ResearchGate. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Selective Oxidation of Methylthio Pyrimidines
Introduction: The Strategic Importance of Pyrimidine Sulfones
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Within this class, pyrimidines bearing sulfur-containing substituents at the C2 position are of particular strategic importance. The oxidation of a 2-methylthio group to its corresponding methylsulfinyl (sulfoxide) and, more significantly, methylsulfonyl (sulfone) analogues, represents a critical transformation. This oxidation dramatically alters the electronic properties of the pyrimidine ring, converting the methylthio group into a potent electron-withdrawing moiety. The resulting 2-methylsulfonylpyrimidine is an excellent electrophile, primed for nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity is harnessed in the synthesis of numerous high-value compounds, including kinase inhibitors, herbicides, and covalent modifiers for chemical biology research.[3][4]
This guide provides a comprehensive overview of the experimental procedures for the selective oxidation of 2-methylthio pyrimidines. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step instructions for two of the most reliable and widely used oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA) and Oxone—and provide expert guidance on reaction monitoring, product characterization, and troubleshooting.
Choosing Your Oxidant: A Comparative Analysis
The choice between m-CPBA and Oxone is often dictated by factors such as scale, desired selectivity, solvent compatibility, and work-up considerations. Both are highly effective, but a nuanced understanding of their respective characteristics is key to experimental success.
| Feature | meta-Chloroperoxybenzoic Acid (m-CPBA) | Oxone® (Potassium Peroxymonosulfate) |
| Oxidizing Power | Strong, can be difficult to stop at the sulfoxide stage without careful control.[5] | Strong, but selectivity can be readily controlled by stoichiometry and solvent.[6] |
| Solubility | Soluble in many organic solvents (DCM, Chloroform, THF).[7] | Soluble in water; often used in biphasic or mixed solvent systems (e.g., acetone/water).[8] |
| Byproducts | meta-Chlorobenzoic acid, which is acidic and often requires a basic wash for removal.[9] | Potassium sulfate salts, which are inorganic and often removed by filtration or aqueous extraction.[10] |
| Safety | Potentially shock-sensitive and can deflagrate at high purity (>75%); handled as a stabilized solid.[11] | Stable, non-toxic solid, considered a "green" oxidant.[10] |
| Cost & Handling | More expensive than Oxone. Handled as a powder, which can pose an inhalation risk.[11] | Inexpensive and easy to handle crystalline solid.[10] |
| Typical Conditions | Anhydrous organic solvents, often at low temperatures (0 °C) to control exotherm and selectivity.[6] | Aqueous or mixed aqueous/organic solvents at room temperature.[8] |
Expert Insight: For discovery-phase chemistry on a smaller scale where reactions are often run in common organic solvents like dichloromethane (DCM), m-CPBA offers convenience and predictability. For process development and scale-up applications, Oxone is often superior due to its lower cost, enhanced safety profile, and more environmentally benign nature.[10]
Reaction Mechanism: The Path to Sulfoxide and Sulfone
The oxidation of the electron-rich sulfur atom of a methylthio group proceeds via nucleophilic attack on the electrophilic oxygen of the peroxy-species. The stepwise nature of this process allows for the isolation of the intermediate sulfoxide or the fully oxidized sulfone.
Mechanism with m-CPBA
The oxidation by m-CPBA is believed to proceed through a concerted "butterfly" transition state, particularly in non-polar solvents.[4] The sulfur atom attacks one of the peroxy oxygens, while the peroxy acid's proton is transferred to the carbonyl oxygen, leading to the formation of the sulfoxide and m-chlorobenzoic acid. A second equivalent of m-CPBA can then oxidize the sulfoxide to the sulfone through a similar mechanism.
Caption: Stepwise oxidation of a methylthio group using m-CPBA.
Mechanism with Oxone
The active oxidant in Oxone is the peroxymonosulfate anion (HSO₅⁻).[12] In a polar, protic solvent system, the sulfur atom of the methylthio group acts as a nucleophile, attacking the terminal electrophilic oxygen of the HSO₅⁻ anion. This results in the formation of the sulfoxide and the hydrogen sulfate anion (HSO₄⁻). As with m-CPBA, a second equivalent of Oxone is required to oxidize the sulfoxide to the final sulfone product.
Caption: Stepwise oxidation of a methylthio group using Oxone.
Experimental Protocols
The following protocols are provided as robust starting points for the oxidation of a generic 2-methylthiopyrimidine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Oxidation to 2-(Methylsulfonyl)pyrimidine using m-CPBA
This protocol is designed for the complete oxidation to the sulfone. To target the sulfoxide, the amount of m-CPBA should be reduced to ~1.0-1.2 equivalents and the reaction should be carefully monitored by TLC.
Materials:
-
2-Methylthiopyrimidine (1.0 eq)
-
m-CPBA (70-77% purity, 2.2-2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-methylthiopyrimidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of m-CPBA: Add the m-CPBA (2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C. Safety Note: m-CPBA is a strong oxidant; avoid contact with skin and eyes and handle in a well-ventilated fume hood.[11]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The starting material (methylthio) will be the least polar, followed by the sulfoxide, with the sulfone being the most polar product.
-
Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture back to 0 °C. Quench any excess peroxide by slowly adding saturated aqueous Na₂SO₃ solution and stirring vigorously for 20-30 minutes. A potassium iodide-starch paper test can be used to confirm the absence of peroxides (the paper will no longer turn blue/black).
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x, to remove m-chlorobenzoic acid), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Oxidation to 2-(Methylsulfonyl)pyrimidine using Oxone
This protocol leverages an environmentally friendly oxidant in an aqueous system. It is particularly well-suited for larger-scale reactions.[8]
Materials:
-
2-Methylthiopyrimidine (1.0 eq)
-
Oxone® (2.5 eq)
-
Acetone
-
Water (deionized)
-
Optional: Tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst if substrate solubility is low.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-methylthiopyrimidine (1.0 eq) in a mixture of acetone and water (typically 1:1 v/v). If using, add TBAB at this stage.[8]
-
Preparation of Oxidant Solution: In a separate beaker, dissolve Oxone (2.5 eq) in water. Note that this may be an endothermic process.
-
Addition of Oxone: Add the Oxone solution dropwise to the vigorously stirred solution of the pyrimidine at room temperature. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC as described in Protocol 1. The reaction is often accompanied by the precipitation of the solid product as it is formed.
-
Isolation: Once the reaction is complete, isolate the product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold acetone or ethanol to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. The product is often of high purity after this procedure, but can be further purified by recrystallization if needed.
Caption: General experimental workflow for the oxidation of methylthio pyrimidines.
Product Characterization
Unambiguous characterization of the starting material, intermediate sulfoxide, and final sulfone product is critical. NMR and IR spectroscopy are powerful tools for this purpose. The oxidation state of the sulfur atom significantly influences the electronic environment of the pyrimidine ring and the methyl group protons and carbon.
Table of Spectroscopic Data for 2-Substituted Pyrimidines:
| Compound | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν, cm⁻¹) |
| 2-Methylthiopyrimidine | N=C(SC)C=CN=C1 | -SCH₃: ~2.57H4/H6: ~8.52 (d)H5: ~6.96 (t)[11] | -SCH₃: ~14.1C5: ~116.0C4/C6: ~156.8C2: ~172.6[11] | C-S stretch: ~600-800 |
| 2-Methylsulfinylpyrimidine | N=C(S(=O)C)C=CN=C1 | -S(O)CH₃: ~2.9-3.1 (est.)H4/H6: ~8.8-9.0 (est.)H5: ~7.4-7.6 (est.) | -S(O)CH₃: ~40-45 (est.)C5: ~120-125 (est.)C4/C6: ~158-160 (est.)C2: ~168-170 (est.) | S=O stretch: ~1030-1070[13] |
| 2-Methylsulfonylpyrimidine | N=C(S(=O)(=O)C)C=CN=C1 | -SO₂CH₃: ~3.41H4/H6: ~9.18 (d)H5: ~8.00 (t) | -SO₂CH₃: ~40.2C5: ~126.9C4/C6: ~158.4C2: ~165.7 | S=O sym stretch: ~1120-1160S=O asym stretch: ~1300-1350[13] |
Note: NMR data for 2-methylsulfonylpyrimidine is based on reported values for closely related derivatives.[5] Data for 2-methylsulfinylpyrimidine are estimated based on established chemical shift trends upon oxidation.
Key Spectroscopic Observations:
-
¹H NMR: The most significant change is the downfield shift of all protons upon oxidation. The methyl group singlet moves from ~2.6 ppm (sulfide) to ~3.4 ppm (sulfone). The pyrimidine protons (H4, H5, H6) also shift downfield due to the increased electron-withdrawing nature of the sulfone group.
-
¹³C NMR: The carbon of the methyl group shows a dramatic downfield shift from ~14 ppm in the sulfide to ~40 ppm in the sulfone. The pyrimidine ring carbons also shift, though to a lesser extent.
-
IR Spectroscopy: The appearance of strong absorption bands is a definitive indicator of oxidation. A strong band around 1050 cm⁻¹ is characteristic of the S=O stretch in a sulfoxide, while two strong bands around 1130-1160 cm⁻¹ and 1300-1350 cm⁻¹ are characteristic of the symmetric and asymmetric S=O stretches of a sulfone, respectively.[13]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material, consider adding an additional portion of the oxidant (0.2-0.5 eq). Ensure vigorous stirring, especially in biphasic systems like the Oxone protocol, to maximize interfacial contact.
-
Over-oxidation (Stuck at Sulfoxide): When the sulfone is the desired product but the reaction stalls at the sulfoxide, increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time can often drive the reaction to completion.
-
Side Reaction - N-Oxidation: Pyrimidine and other nitrogen-containing heterocycles can be susceptible to N-oxidation by strong peroxy acids. This is more likely with m-CPBA than Oxone. If unexpected, highly polar byproducts are observed, consider N-oxidation as a possibility. Performing the reaction at the lowest effective temperature can help minimize this side reaction.
-
Difficult Work-up (m-CPBA): The byproduct, m-chlorobenzoic acid, can sometimes be difficult to remove completely with NaHCO₃ washes, especially if the product is also somewhat acidic or forms an emulsion. Chilling the organic layer before washing can sometimes help precipitate the acid. Alternatively, a dilute NaOH wash can be used, but care must be taken if the product is base-sensitive.
-
Product Solubility: If the sulfone product is highly insoluble and precipitates rapidly during the Oxone reaction, this can sometimes trap starting material or sulfoxide, leading to incomplete conversion. Using a more polar co-solvent or increasing the reaction temperature slightly can help maintain homogeneity.
Conclusion
The selective oxidation of methylthio pyrimidines to their sulfoxide and sulfone derivatives is a powerful and versatile transformation in modern organic synthesis. By carefully selecting the appropriate oxidant, controlling the reaction stoichiometry and conditions, and applying robust monitoring and characterization techniques, researchers can reliably access these valuable synthetic intermediates. Both m-CPBA and Oxone serve as excellent reagents for this purpose, and the choice between them can be tailored to the specific needs of the laboratory, from small-scale discovery to large-scale manufacturing. The protocols and insights provided in this guide offer a solid foundation for the successful execution and optimization of this critical synthetic step.
References
- Huang, T.-H., et al. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Synthetic Communications, 48(7), 843-849.
- Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(9), 1168–1172.
- Baran, P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1835–1844.
- Zhu, H., et al. (2012). Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. Asian Journal of Chemistry, 24(12), 5823-5825.
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
- Otsubo, K., et al. (2011). Supporting Information: Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Journal of the American Chemical Society.
- Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry.
- Wikipedia. (2023). meta-Chloroperoxybenzoic acid.
- S. Chimichi, et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). Chemistry – A European Journal.
- CCl3CN: A crucial promoter of M CPBA-mediated direct ether oxidation. (2021). Tetrahedron Letters.
- University of Rochester. Workup: mCPBA Oxidation. Not Voodoo.
- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry, 12(4), 5170-5185.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). Tropical Journal of Pharmaceutical Research, 10(4), 431-439.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid).
- Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2021). STAR Protocols.
- Crandall, J. K., et al. (2001). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 101(11), 3395-3432.
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Application Note: Structural Elucidation of Substituted Pyrimidine Derivatives using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, including antiviral, anticancer, and antibacterial properties.[1][2] The precise structural characterization of these heterocyclic compounds is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary analytical techniques for the unambiguous identification and characterization of these molecules.[3][4] This application note provides a comprehensive guide to the application of NMR and MS for the structural elucidation of substituted pyrimidine derivatives, complete with detailed protocols and data interpretation insights.
The Synergy of NMR and Mass Spectrometry
While Mass Spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, NMR spectroscopy offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial relationships.[3] The integration of these two powerful techniques allows for a comprehensive and confident structural determination of novel pyrimidine derivatives.[4]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of substituted pyrimidines in solution.[5] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural assignment can be achieved.[6][7]
A. Sample Preparation: The Foundation of High-Quality Spectra
The quality of NMR spectra is highly dependent on proper sample preparation.[8] A well-prepared sample ensures optimal spectral resolution and sensitivity.
Protocol: NMR Sample Preparation
-
Analyte Purity: Ensure the pyrimidine derivative is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[9] Common choices for pyrimidine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[10] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10]
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules (<1000 g/mol ).[9]
-
For ¹³C NMR and other less sensitive nuclei, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[9]
-
-
Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a separate vial before transferring it to the NMR tube.[9] To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[11]
-
Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.[9]
B. ¹H NMR: Unveiling the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons.
Key Features in ¹H NMR of Substituted Pyrimidines:
-
Chemical Shifts (δ): The chemical shifts of the pyrimidine ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the nature of the substituents.
-
Protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.5 ppm).[12] For the parent pyrimidine, the proton at C2 is the most deshielded, followed by the protons at C4/C6, and finally the proton at C5.[13]
-
Substituents can cause significant upfield or downfield shifts depending on their electron-donating or electron-withdrawing properties.[14]
-
-
Coupling Constants (J): The coupling between adjacent protons provides information about the connectivity of the molecule. The magnitude of the coupling constant can also give clues about the dihedral angle between the coupled protons.
-
Integration: The area under each proton signal is proportional to the number of protons it represents.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrimidine Ring Protons
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| H-2 | 9.1 - 9.3 | Highly deshielded due to two adjacent nitrogen atoms.[12] |
| H-4 / H-6 | 8.6 - 8.8 | Deshielded by the adjacent nitrogen atom.[12] |
| H-5 | 7.2 - 7.5 | Generally the most shielded of the ring protons.[12] |
Note: These are approximate ranges and can vary significantly with substitution.
C. ¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Key Features in ¹³C NMR of Substituted Pyrimidines:
-
Chemical Shifts (δ): The chemical shifts of the carbon atoms in the pyrimidine ring are also influenced by the nitrogen atoms and substituents.
-
Carbons attached to nitrogen atoms (C2, C4, C6) are typically found further downfield compared to C5.[15]
-
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon (CH, CH₂, CH₃).[5]
D. 2D NMR Techniques: Connecting the Pieces
For complex substituted pyrimidines, 2D NMR experiments are essential for unambiguous structural assignment.[7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the proton-proton connectivity within the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different parts of the molecule, including the attachment points of substituents.[5]
Workflow for NMR-based Structure Elucidation
Caption: A typical workflow for the structural elucidation of a substituted pyrimidine using a suite of NMR experiments.
II. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.[2]
A. Ionization Techniques: From Neutral Molecule to Ion
The choice of ionization technique is critical and depends on the polarity and thermal stability of the pyrimidine derivative.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules.[17] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation in the source.[16]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is well-suited for less polar and thermally stable compounds.[18] It is often used for molecules that do not ionize well by ESI.[16]
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons.[1] This leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be useful for structural elucidation and library matching.[2]
Protocol: General LC-MS/MS Analysis
-
Sample Preparation: Dissolve the pyrimidine derivative in a suitable solvent compatible with the mobile phase, typically at a concentration of 1-10 µg/mL.
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Select ESI or APCI in either positive or negative ion mode based on the analyte's properties.[16]
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion and confirm the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.[16]
-
B. Interpreting Mass Spectra: Decoding Fragmentation Patterns
The fragmentation of substituted pyrimidines is highly dependent on the nature and position of the substituents.[1]
Common Fragmentation Pathways:
-
Loss of Substituents: The initial fragmentation often involves the loss of small neutral molecules or radicals from the substituent groups.[2]
-
Ring Cleavage: Following the loss of substituents, the pyrimidine ring itself may undergo characteristic cleavage.[1]
-
Neutral Losses: Common neutral losses from the pyrimidine core and substituents include NH₃, H₂O, HCN, CO, and HNCO.[16]
Table 2: Common Neutral Losses in Mass Spectra of Pyrimidine Derivatives
| Neutral Loss | Molecule | Common Precursor Moiety |
| 17 | NH₃ | Amino group |
| 18 | H₂O | Hydroxyl group |
| 27 | HCN | Pyrimidine ring |
| 28 | CO | Carbonyl group |
| 43 | HNCO | Uracil or thymine moiety |
Data compiled from various mass spectrometric studies.[16]
Workflow for MS-based Structure Verification
Caption: A streamlined workflow for the characterization of a substituted pyrimidine using LC-MS/MS.
III. Integrated Data Analysis: A Holistic Approach
The most robust structural characterization is achieved by combining the information from both NMR and MS.
-
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula of the compound.
-
Substituent Identification: The mass difference between the molecular ion and fragment ions in the MS/MS spectrum can help identify the substituents. NMR, particularly ¹H and ¹³C chemical shifts and HMBC correlations, can then confirm the nature and attachment points of these substituents.
-
Isomer Differentiation: While mass spectrometry may not always distinguish between isomers, NMR is exceptionally powerful for this purpose. Differences in chemical shifts and coupling patterns in the NMR spectra can definitively differentiate between positional isomers.
Conclusion
The synergistic use of NMR and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of substituted pyrimidine derivatives.[19] By following the detailed protocols and interpretation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently elucidate the structures of these important molecules, accelerating the pace of discovery and development in medicinal chemistry.
References
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- Havlicek, V., Lemr, K., Schlemmer, B., & Pompach, P. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry, 37(12), 1237–1244.
- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Wang, Y., & Zhang, K. (2022). Investigation of fragmentation pathways of protonated 2‐methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.
- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry.
- Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Analysis of urinary nucleosides. V. Identification of urinary pyrimidine nucleosides by liquid chromatography/electrospray mass spectrometry.
- El-Mekabaty, A., El-Faham, A., & Hassan, A. S. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5009.
- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- Analysis of urinary nucleosides. II. Comparison of mass spectrometric methods for the... Semantic Scholar.
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(1), 84-87.
- Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines.
- Magalhães, A. D. S., Ferreira, L. G., & Almeida, M. S. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(10), 3226.
- NMR Sample Preparation: The Complete Guide.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry.
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
- NMR And Mass Spectrometry In Pharmaceutical Development. Pharmaceutical Online.
- NMR Sample Preparation.
- Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-418.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- NMR Sample Prepar
- Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis.
- Atmospheric-pressure chemical ioniz
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
- NMR Sample Prepar
- Atmospheric Pressure Chemical Ionization (APCI).
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal.
- NMR Analysis of a Series of Substituted. Amanote Research.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry.
- NMR of molecules large and small in biomedical research and drug design. YouTube.
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 16. Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 19. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine for the Design of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known driver in numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][2] The pyrimidine scaffold is a privileged core structure in the design of kinase inhibitors, with several FDA-approved drugs featuring this motif.[3][4][5] This is largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region.[6][7][8] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of the building block, 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine , in the synthesis and design of next-generation kinase inhibitors. We will explore the unique chemical properties of this reagent, provide detailed synthetic protocols, and outline methodologies for biological evaluation.
The Strategic Advantage of the Pyrimidine Building Block
The utility of this compound in kinase inhibitor design stems from the specific contributions of each of its substituents, which address key aspects of drug design: potency, selectivity, and pharmacokinetic properties.
-
The Pyrimidine Core: A Proven Hinge Binder: The nitrogen atoms within the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, enabling the molecule to dock into the highly conserved ATP-binding hinge region of most kinases.[3][7] This interaction is a cornerstone of many potent kinase inhibitors.
-
The C4-Chloro Group: The Reaction Handle: The chlorine atom at the C4 position is the primary site for synthetic elaboration. It readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains.[9][10] This modularity is crucial for exploring the structure-activity relationship (SAR) and optimizing binding to the target kinase.
-
The C5-Trifluoromethyl (CF3) Group: The Performance Enhancer: The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the C4 position, facilitating the key SNAr reaction. Furthermore, the inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[11][12][13][14] It can block metabolic oxidation and often leads to a lower required drug dosage.[13][15]
-
The C2-Methylthio (-SCH3) Group: A Point of Fine-Tuning: The methylthio group offers an additional site for modification. While stable, it can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and solubility of the final compound, providing a method for fine-tuning the inhibitor's profile.[9]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H4ClF3N2S | [16][17] |
| Molecular Weight | 228.62 g/mol | [16][17] |
| Appearance | White to yellowish crystalline solid | [16] |
| Melting Point | 92-95 °C | [16] |
| Storage | Store under inert gas at 2-8 °C | [16] |
Synthetic Pathways and Core Protocols
The primary synthetic utility of this building block is its reaction with nucleophiles, particularly primary and secondary amines, at the C4 position. This SNAr reaction is typically robust and high-yielding.
Diagram: Core Synthetic Reaction
Below is a diagram illustrating the key nucleophilic aromatic substitution reaction.
Caption: General SNAr reaction with an amine nucleophile.
Protocol 2.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general method for the coupling of an amine to the 4-position of the pyrimidine core.
Materials:
-
This compound
-
Desired amine nucleophile (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent & Reagents: Dissolve the starting material in NMP (or a suitable solvent) to a concentration of approximately 0.1-0.5 M. Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir the mixture at a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-substituted pyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Rationale:
-
Base: DIPEA is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
Solvent: Polar aprotic solvents like NMP or DMF are used to dissolve the reactants and facilitate the SNAr mechanism.
-
Temperature: Heating is typically required to overcome the activation energy for disrupting the aromaticity of the pyrimidine ring during the formation of the Meisenheimer intermediate.[18]
Biological Evaluation of Derived Inhibitors
After synthesizing a library of compounds, the next critical step is to evaluate their biological activity. The most common primary screen is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).
Diagram: Kinase Inhibitor Screening Workflow
Caption: A typical cascade for evaluating novel kinase inhibitors.
Protocol 3.1: General Protocol for an In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a common method to measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[1][19]
Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Synthesized inhibitor compound (serially diluted in DMSO)
-
ATP (at or near the Km concentration for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO. In the assay plate, add 1 µL of each inhibitor concentration. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer.
-
Add 10 µL of the 2X kinase/substrate mix to each well containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 40 µL of the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[1] Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Representative Data
The table below shows hypothetical IC50 data for a series of inhibitors derived from the pyrimidine scaffold, demonstrating how SAR can be explored.
| Compound ID | R-Group (at C4) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| INHIB-001 | 3-aminopyrrolidine | 150 | >10,000 |
| INHIB-002 | 4-(aminomethyl)piperidine | 25 | 1,200 |
| INHIB-003 | N-(4-methoxyphenyl)ethan-1-amine | 8 | 550 |
| INHIB-004 | 3-aminocyclobutanol | 220 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Conclusion
This compound is a highly valuable and versatile building block for modern kinase inhibitor design. Its well-defined reactivity at the C4 position allows for systematic exploration of chemical space, while the trifluoromethyl and methylthio groups provide intrinsic properties that can enhance the pharmacological profile of the final compounds. The protocols and workflows described herein provide a robust framework for researchers to efficiently synthesize, screen, and optimize novel kinase inhibitors based on this powerful pyrimidine scaffold.
References
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud.
- Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]
- Trifluoromethyl group. (n.d.). Wikipedia.
- Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2025).
- This compound. (2024). ChemBK. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). Dongguk University.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- Vieth, M., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(17), 5152-5166. [Link]
- Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. (2014). PubMed. [Link]
- Kinase assays. (2020). BMG LABTECH. [Link]
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- This compound. (n.d.). Appretech Scientific Limited.
- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 16. chembk.com [chembk.com]
- 17. appretech.com [appretech.com]
- 18. youtube.com [youtube.com]
- 19. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution of Chloropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving chloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these critical reactions. Here, we address common—and uncommon—side reactions, providing not just troubleshooting steps but also the mechanistic reasoning to empower your experimental design.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section tackles the most frequent high-level issues encountered during the substitution of chloropyrimidines.
Q1: My reaction yield is unexpectedly low, and I'm recovering a significant amount of starting material. What's the primary cause?
A1: Low conversion is a classic issue often traced back to insufficient activation of the pyrimidine ring or suboptimal nucleophile reactivity.
-
Mechanistic Insight: Nucleophilic aromatic substitution on an electron-deficient ring like pyrimidine requires the nucleophile to overcome an initial activation energy barrier to form a negatively charged intermediate (a Meisenheimer complex). If the nucleophile is too weak or the reaction conditions do not sufficiently favor this attack, the reaction will stall.
-
Troubleshooting Steps:
-
Assess Nucleophilicity: Ensure your nucleophile is sufficiently potent. If using a neutral amine or alcohol, the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is crucial to deprotonate the nucleophile in situ or to scavenge the HCl byproduct, driving the reaction forward.
-
Increase Temperature: Many SNAr reactions require heating to overcome the activation barrier. Gradually increasing the temperature (e.g., from room temperature to 60-80 °C) can significantly improve reaction rates. Monitor by TLC or LC-MS to avoid decomposition.[1][2]
-
Solvent Choice: A switch to a more polar, aprotic solvent like DMF or DMSO can accelerate the reaction by stabilizing the charged Meisenheimer complex without solvating the nucleophile, thus increasing its effective reactivity.[3][4]
-
Reagent Purity: Ensure your chloropyrimidine starting material and nucleophile are pure and, critically, that your solvent is anhydrous if your nucleophile is base-sensitive.[1][5]
-
Q2: My TLC/LC-MS shows a complex mixture of products instead of a clean conversion. How do I begin to diagnose the problem?
A2: A complex product profile points to a lack of selectivity, which can manifest as several different side reactions. The first step is to characterize the major impurities. Are they isomers of the desired product? Do they have a higher molecular weight? Is there evidence of reaction with the solvent?
This troubleshooting workflow can help pinpoint the underlying issue:
Caption: Initial diagnostic workflow for complex reaction mixtures.
Section 2: Troubleshooting Specific Side Reactions
Issue: Poor Regioselectivity with Di/Trichloropyrimidines
Q: I'm reacting 2,4-dichloropyrimidine with an amine and getting a mixture of the 2- and 4-substituted isomers. How can I favor substitution at the C4 position?
A: This is a frequent challenge. For most nucleophiles, the C4 position of a 2,4-dichloropyrimidine is kinetically favored over the C2 position.[6][7] However, this selectivity is often moderate and highly sensitive to conditions and substrate electronics.[8]
-
Mechanistic Rationale: The greater reactivity at C4 (and C6) is attributed to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogens. However, electronic and steric factors can alter this preference.
-
Controlling Factors & Mitigation Strategies:
-
Electronic Effects: The regioselectivity is highly sensitive to other substituents on the ring.[9] Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring C2 substitution, while electron-withdrawing groups (EWGs) at the C5 position enhance the preference for C4 attack.[6][8]
-
Temperature Control: Kinetic control is key. Running the reaction at lower temperatures (e.g., 0 °C to RT) often enhances selectivity for the more reactive C4 position. Higher temperatures can lead to thermodynamic equilibration and isomer mixtures.
-
Nucleophile Choice: The nature of the nucleophile is critical. While many amines favor C4, certain nucleophiles, like tertiary amines or specific anionic species, can show a preference for C2.[6][10] Using anionic nucleophiles (e.g., pre-forming an anilide with a strong base) can sometimes improve C4 selectivity.[8]
-
Catalysis: For certain substrates, specialized methods like palladium-catalyzed amination have been shown to provide exceptional C4 selectivity.[8]
-
| Factor | Strategy to Favor C4 Substitution | Strategy to Favor C2 Substitution |
| Temperature | Lower temperature (e.g., 0-25 °C) | Higher temperature (can sometimes favor thermodynamic product) |
| Ring Substituents | C5-EWG (e.g., -CN, -NO₂) | C6-EDG (e.g., -OMe, -NHMe)[6] |
| Nucleophile | Anionic nucleophiles (e.g., pre-formed anilides) | Tertiary amines, specific alkoxides/formamides[6][10] |
| Solvent/Base | nBuOH/DIPEA system can be effective[6] | TFA/IPA system may be required for some C2 substitutions[6] |
Issue: Hydrolysis and Solvolysis
Q: My desired product is contaminated with a hydroxypyrimidine or an alkoxypyrimidine corresponding to my solvent. How can I prevent this?
A: This indicates a reaction with water (hydrolysis) or the alcohol solvent (solvolysis). Chloropyrimidines are susceptible to these side reactions, especially under harsh conditions.
-
Mechanistic Rationale: Water and alcohols are weak nucleophiles that can compete with your primary nucleophile, particularly at elevated temperatures or if the primary nucleophile is sterically hindered or has low reactivity. The presence of a base can also generate alkoxides from alcohol solvents, creating a potent competing nucleophile.
-
Prevention Protocol:
-
Strictly Anhydrous Conditions: This is the most critical control parameter.[5]
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Solvent Selection: If possible, switch to an aprotic solvent such as THF, Dioxane, DMF, or Toluene, which cannot act as a competing nucleophile.[3]
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: If using a base to deprotonate your nucleophile in an alcohol solvent, consider adding the chloropyrimidine last to minimize its exposure to the in situ generated alkoxide.
-
Issue: Dimerization and Oligomerization
Q: I'm observing a significant byproduct with roughly double the mass of my expected product. What is causing this dimerization?
A: Dimerization occurs when a molecule of the product, which now contains a nucleophilic site (e.g., an amino or hydroxyl group), reacts with a molecule of the chloropyrimidine starting material.
-
Mechanistic Rationale: This is a sequential SNAr reaction. The mono-substituted product is often a potent nucleophile itself. If the starting material is highly reactive and present in high concentration, it can be attacked by the product before the primary nucleophile has been fully consumed.
Caption: Competing pathways leading to desired product vs. dimer.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure the chloropyrimidine is fully consumed.
-
Slow Addition / High Dilution: The most effective strategy is to add the chloropyrimidine slowly to a solution of the nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the primary nucleophile over the product. Running the reaction at high dilution also disfavors this bimolecular side reaction.
-
Temperature Control: Lowering the reaction temperature can slow the rate of the undesired second substitution relative to the first.
-
Issue: Ring Rearrangements (Dimroth Rearrangement)
Q: My product has the correct mass, but the NMR spectrum is inconsistent with the expected structure. Could it be a rearrangement?
A: Yes, certain substituted pyrimidines, particularly 1-alkyl-2-iminopyrimidines or fused pyrimidine systems, can undergo the Dimroth rearrangement.[11] This is a fascinating and often overlooked side reaction.
-
Mechanistic Insight: The Dimroth rearrangement involves the isomerization of the heterocyclic ring where endocyclic and exocyclic heteroatoms switch places.[11][12] The process typically proceeds through hydrolysis or reaction with a nucleophile to cause ring-opening, followed by bond rotation and subsequent ring-closure to form a thermodynamically more stable isomer.[11][13] The reaction rate is often dependent on pH.[12]
-
Identification and Mitigation:
-
Identification: This rearrangement can be identified by careful analysis of 1H and 13C NMR, as well as 2D NMR experiments (HMBC, HSQC) to confirm connectivity. The rearranged isomer often has significantly different chemical shifts.[14]
-
Mitigation:
-
pH Control: Since the rearrangement can be catalyzed by acid or base, maintaining neutral conditions or using a non-nucleophilic base can sometimes prevent it.[14][15]
-
Anhydrous Conditions: As water is often involved in the ring-opening step, strictly anhydrous conditions can suppress this pathway.[11]
-
Temperature: The rearrangement may be favored at higher temperatures. Running the reaction under milder thermal conditions may yield the kinetic, non-rearranged product.
-
-
Section 3: Experimental Protocols
Protocol: Minimizing Di-substitution in the Amination of 2,4-Dichloropyrimidine
This protocol is designed to favor mono-substitution at the C4 position while minimizing the formation of the 2,4-diaminated byproduct.
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the amine nucleophile (1.05 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.) in anhydrous THF or Dioxane (approx. 0.1 M solution based on the amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Controlled Addition: Dissolve 2,4-dichloropyrimidine (1.0 eq.) in a minimal amount of anhydrous THF/Dioxane and add it to the dropping funnel. Add the chloropyrimidine solution dropwise to the stirred amine solution over 1-2 hours. Maintaining a low temperature is crucial for selectivity.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Work-up: Once the starting material is consumed, quench the reaction by adding cold water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC. [Link]
- Dimroth rearrangement. Wikipedia. [Link]
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Preprints.org. [Link]
- Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. (2007). Organic Process Research & Development. [Link]
- Base-catalyzed Dimroth rearrangement mechanism.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
- Solvent Effects - aliphatic nucleophilic substitution. University of Michigan. [Link]
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2016). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 12. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamscience.com [benthamscience.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Trifluoromethylation
Welcome to the technical support center for the trifluoromethylation of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in this critical synthetic transformation. The incorporation of a trifluoromethyl (CF₃) group into pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, the direct functionalization of the pyrimidine ring can be fraught with challenges, including issues with reaction yield, regioselectivity, and substrate compatibility.
This resource synthesizes field-proven insights and established scientific principles to empower you to overcome these obstacles and achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Low to No Product Yield
Q1: My trifluoromethylation reaction is resulting in a low yield or complete recovery of the starting material. What are the primary factors to investigate?
A1: Low yields are a frequent challenge and can stem from multiple sources. A systematic approach to troubleshooting is essential.[3]
-
Reagent Viability: The stability of trifluoromethylating agents is paramount. Many are sensitive to moisture and air.
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These hypervalent iodine and sulfonium-based reagents, while often described as "benchtop stable," can degrade over time, especially with improper storage.[4] Togni's Reagent II, for instance, is metastable at room temperature and should be refrigerated for long-term storage.[4][5]
-
Radical Precursors (e.g., Langlois' reagent, CF₃I): Sodium trifluoromethanesulfinate (Langlois' reagent) is a stable solid, but its effective generation of the CF₃ radical depends on the proper initiator and conditions.[6][7] Gaseous reagents like CF₃I require specialized handling.[8]
-
Solution: Always use a fresh batch of the reagent if possible, or test the activity of an older batch on a reliable control substrate. Ensure storage conditions adhere strictly to the manufacturer's recommendations.
-
-
Reaction Conditions: Trifluoromethylation reactions are often highly sensitive to reaction parameters.
-
Temperature: Many modern protocols, particularly those involving photoredox catalysis, can proceed at ambient temperature.[8][9][10] However, some methods may require elevated temperatures to overcome activation barriers. Conversely, excessive heat can lead to reagent decomposition or side reactions.
-
Atmosphere: For reactions sensitive to oxygen, such as certain photoredox-catalyzed processes, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: The choice of solvent can significantly influence the reaction outcome, sometimes even dictating regioselectivity.[8][9] Aprotic solvents like DMF, acetonitrile, or DMSO are common, but always consult literature precedents for your specific reaction type.
-
Solution: Methodically screen reaction parameters. Run small-scale experiments to optimize temperature, concentration, and reaction time. If using a photoredox catalyst, ensure your light source is of the correct wavelength and intensity.
-
-
Substrate Reactivity: The electronic nature of your pyrimidine substrate is a critical determinant of success.
-
Electron-Deficient Pyrimidines: Pyrimidines are inherently electron-deficient heterocycles, which can make them challenging substrates for certain electrophilic trifluoromethylation methods.
-
Solution: For electron-poor systems, radical trifluoromethylation is often a more effective strategy.[8][9] Alternatively, methods involving pre-functionalization of the pyrimidine ring may be necessary.[11]
-
Poor Regioselectivity
Q2: My reaction produces a mixture of trifluoromethylated isomers. How can I improve the regioselectivity?
A2: Controlling the position of trifluoromethylation on the pyrimidine ring is a common and significant challenge.
-
Innate Reactivity vs. Directed Functionalization: Direct C-H trifluoromethylation will typically occur at the most electron-deficient or sterically accessible positions of the pyrimidine ring.[8][9]
-
Solution 1: Leverage Solvent Effects: Preliminary studies have shown that judicious choice of solvent can influence the regioselectivity of C-H trifluoromethylation.[8][9] Experiment with a range of solvents with varying polarities and coordinating abilities.
-
Solution 2: Pre-functionalization/Directing Groups: For precise control, a "programmed" trifluoromethylation approach is often necessary.[8][9] This involves introducing a directing group onto the pyrimidine ring to guide the trifluoromethylating agent to a specific position. While this adds synthetic steps, it provides unparalleled control over the outcome.[11] One-pot multi-component reactions can also be designed to avoid selectivity issues inherent in direct functionalization.[12][13]
-
-
Reaction Mechanism: The mechanism of trifluoromethylation (e.g., radical, electrophilic, or nucleophilic) will heavily influence the regiochemical outcome.
-
Radical Trifluoromethylation: The CF₃ radical is electrophilic in nature and will preferentially attack positions of higher electron density on the pyrimidine ring.
-
Solution: Understanding the electronic landscape of your specific pyrimidine derivative is key. Computational modeling can be a valuable tool in predicting the most likely sites of radical attack.
-
Side Reactions and Product Decomposition
Q3: I'm observing significant formation of byproducts or decomposition of my desired product. What are the likely causes and how can I mitigate them?
A3: The high reactivity of trifluoromethylating agents and intermediates can lead to undesired side reactions.
-
Over-reaction/Multiple Trifluoromethylations: In some cases, particularly with highly activated substrates, multiple trifluoromethyl groups may be added to the pyrimidine ring.
-
Solution: Carefully control the stoichiometry of the trifluoromethylating agent. Using a slight excess is common, but a large excess can promote multiple additions. Reducing the reaction time or temperature may also help.
-
-
Decomposition of Starting Material or Product: The reaction conditions themselves may be too harsh for your specific molecule.
-
Reaction with Solvent: Some reactive intermediates can react with the solvent.
-
Solution: Ensure the chosen solvent is inert under the reaction conditions. Consult the literature for compatible solvents for your specific trifluoromethylation method.
-
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylating agent should I choose for my pyrimidine substrate?
A1: The choice of reagent is critical and depends heavily on the nature of your pyrimidine and the desired transformation.
-
For direct C-H trifluoromethylation of electron-deficient pyrimidines: Radical methods are often the most successful. Langlois' reagent (NaSO₂CF₃) with an oxidant like tert-butyl hydroperoxide (TBHP) is a widely used and effective system.[1][7] Photoredox catalysis using reagents like triflyl chloride (CF₃SO₂Cl) and a suitable photocatalyst is another powerful, mild approach.[10][15]
-
For trifluoromethylation of pre-functionalized pyrimidines (e.g., aryl halides): Copper-mediated reactions are common. Reagents like (Ph₃P)₃CuCF₃ are air-stable and effective for trifluoromethylating aryl iodides and bromides.[16] Microwave-assisted copper-mediated trifluoromethylation has also been shown to be effective for pyrimidine nucleosides.[17]
-
For reactions with nucleophilic sites on the pyrimidine or its substituents: Electrophilic agents like Togni's reagents or Umemoto's reagents are the go-to choice.[18][19][20] These are effective for trifluoromethylating a wide range of nucleophiles.[18][19]
| Reagent Type | Common Examples | Typical Application | Mechanism |
| Radical Precursor | Langlois' Reagent (NaSO₂CF₃), CF₃I, CF₃SO₂Cl | Direct C-H Trifluoromethylation | Radical |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Trifluoromethylation of Nucleophiles | Electrophilic |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Trifluoromethylation of Electrophiles | Nucleophilic |
| Organometallic | (Ph₃P)₃CuCF₃ | Cross-coupling with Halides | Organometallic |
Q2: What is the role of a photocatalyst in some trifluoromethylation reactions, and is it always necessary?
A2: In photoredox catalysis, the photocatalyst (often a ruthenium or iridium complex) absorbs visible light and initiates a single-electron transfer (SET) process.[10][21] This SET can generate a trifluoromethyl radical from a suitable precursor like triflyl chloride.[10] This method is advantageous due to its mild reaction conditions (often room temperature) and high functional group tolerance.[10][15] However, a photocatalyst is not always required. Some methods generate the CF₃ radical through thermal decomposition of an initiator or via direct photolysis of the reagent itself.[14][22] For example, recent studies have shown that Langlois' reagent can mediate the trifluoromethylation of certain heterocycles using only light, without any additional photocatalyst or oxidant.[22]
Q3: Can I perform trifluoromethylation in an aqueous medium?
A3: Yes, green chemistry approaches have been developed for trifluoromethylation in water. Using micellar catalysis with a surfactant like TPGS-750-M, the trifluoromethylation of heterocycles using Langlois' reagent and an oxidant can be performed at room temperature in water.[1] This method offers the advantages of being environmentally benign and allowing for the recycling of the aqueous medium.[1]
Experimental Protocols & Visualizations
Protocol: General Procedure for Radical C-H Trifluoromethylation of a Pyrimidine Derivative using Langlois' Reagent
This protocol is a general guideline and may require optimization for your specific substrate.
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv).
-
Add Langlois' reagent (sodium trifluoromethanesulfinate, 2.0-3.0 equiv).
-
Dissolve the solids in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO).
-
If the reaction is air-sensitive, degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add the oxidant, such as tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0-5.0 equiv), dropwise at room temperature.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams
Caption: A systematic workflow for troubleshooting low yields.
Caption: Decision tree for selecting a trifluoromethylation strategy.
References
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
- Xi, J.-M., Sun, Y.-H., Li, W.-C., Wu, Y.-H., Wei, Z.-L., & Liao, W.-W. (2022). Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters, 24(6), 1110–1115. [Link]
- Kuehl, C. J., Taylor, M. T., El-Kattan, Y., & Gustafson, J. L. (2022).
- Fujiwara, Y., Baxter, R. D., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]
- Le, C. M., Gallou, F., & Lipshutz, B. H. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. ACS Sustainable Chemistry & Engineering, 1(12), 1538–1541. [Link]
- Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
- Yagupolskii, L. M., Kondratenko, N. V., & Timofeeva, G. N. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 60(20), 6680–6684. [Link]
- Lou, D., Ding, Y., Jin, Z., & Xie, Y. (2024). Selective preparation of 5‐trifluoromethyl pyrimidine derivatives.
- Cahard, D., & Shibata, N. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
- Taylor, M. T., El-Kattan, Y., & Gustafson, J. L. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5038–5042. [Link]
- Koike, T., & Akita, M. (2016). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 21(4), 484. [Link]
- Wikipedia. (n.d.). Trifluoromethylation.
- Wunderlich, S. H., & Knochel, P. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Organic Letters, 10(12), 2497–2500. [Link]
- Novak, P., Lishchynskyi, A., & Grushin, V. V. (2022). (Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent.
- Wu, J., Yu, H., Zhang, Y., Li, Y., & Yang, X. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 944023. [Link]
- Wang, Q., Zhang, X., Sorochinsky, A. E., Butler, G., & Soloshonok, V. A. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
- Sharma, G., Artim, C. M., Paudyal, R., & Basu, A. (2021). Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Current Protocols, 1(12), e328. [Link]
- Wu, J., Yu, H., Zhang, Y., Li, Y., & Yang, X. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104141. [Link]
- Magnier, E., & Langlois, B. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 11, 1613–1625. [Link]
- SigutLabs. (2022, November 30). Reagent of the month – November - Langlois reagent. [Link]
- Wikipedia. (n.d.). Togni reagent II.
- Lou, D., Ding, Y., Jin, Z., & Xie, Y. (2024). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Ischay, M. A., Ament, M. S., & Yoon, T. P. (2012). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. [Link]
- Liu, Y., Lan, Y., & Liu, P. (2016). Designing New Togni Reagents by Computation. RSC Advances, 6(92), 89634–89639. [Link]
- Chen, D., & Knochel, P. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 57(40), 13264–13268. [Link]
- Koike, T., & Akita, M. (2014).
- Xiao-Fei, L., & Chen, J.-R. (2015). Visible light photoredox catalysis in trifluoromethylation reactions.
- Pogula, P. K., & McNally, A. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Wang, Y., Zhang, Y., & Wang, Y. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7172–7176. [Link]
- Kóbor, J., & Fülöp, F. (2001). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides. The Journal of Organic Chemistry, 66(16), 5486–5493. [Link]
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
- Postigo, A. (2018). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Current Organic Chemistry, 22(23), 2266–2288. [Link]
- Ritter, T. (2010). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 49(20), 3428–3435. [Link]
- Al-Masoudi, N. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
Sources
- 1. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Togni reagent II - Wikipedia [en.wikipedia.org]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 19. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Umemoto Reagent I - Enamine [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Trifluoromethylated Pyrimidine Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of trifluoromethylated pyrimidine derivatives. The presence of the trifluoromethyl (CF₃) group, while often beneficial for metabolic stability and bioactivity, introduces distinct physicochemical properties that require specialized purification strategies.[1] This document is designed to provide both foundational knowledge and advanced, field-proven solutions to streamline your workflow and enhance final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying trifluoromethylated pyrimidines, and how do I choose the right one?
A1: The principal purification techniques are column chromatography, crystallization, and liquid-liquid extraction. The optimal choice depends on your scale, the nature of the impurities, and the physical state of your compound.
-
Liquid-Liquid Extraction: This is a crucial first work-up step to remove inorganic salts, highly polar reagents (like residual acids or bases), and very nonpolar grease-like impurities. Due to the increased lipophilicity conferred by the CF₃ group, your target compound will likely favor the organic layer during extraction.[2]
-
Column Chromatography: This is the most common and versatile method for these derivatives, especially for removing closely related organic impurities from the reaction mixture.[3][4] Both normal-phase (typically silica gel) and reversed-phase chromatography are employed.
-
Crystallization: If your compound is a solid with moderate to high initial purity (>90%), recrystallization is an excellent final step to achieve high purity (>99%) and remove trace amounts of soluble impurities.[5] However, the unique polarity of trifluoromethylated compounds can sometimes make solvent selection challenging and lead to issues like "oiling out".[6][7]
A typical workflow involves an initial extraction, followed by column chromatography to isolate the main product, and often a final recrystallization to achieve analytical purity.
Caption: General purification workflow for trifluoromethylated pyrimidines.
Q2: How does the trifluoromethyl (CF₃) group affect my compound's behavior in chromatography?
A2: The CF₃ group has a paradoxical electronic nature; it is strongly electron-withdrawing yet increases the molecule's overall lipophilicity (hydrophobicity).[2][8] This duality is key to understanding its chromatographic behavior:
-
Normal-Phase (e.g., Silica Gel): The CF₃ group reduces interactions with the polar silica surface compared to a non-fluorinated analogue. This means your compound will generally elute faster (have a higher Rf) than similar compounds without the CF₃ group. The mobile phase is typically a non-polar solvent (like hexanes or petroleum ether) with a more polar modifier (like ethyl acetate or acetone).[9]
-
Reversed-Phase (e.g., C18): In reversed-phase HPLC, where the stationary phase is non-polar, the increased lipophilicity from the CF₃ group enhances interaction with the stationary phase. This results in longer retention times compared to less lipophilic, non-fluorinated analogues.[8] The mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile or methanol.
Q3: Is the C-F bond stable during purification, especially on silica gel?
A3: Yes, the trifluoromethyl group is exceptionally robust and stable under standard purification conditions.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to degradation on the slightly acidic surface of silica gel.[2] While some highly sensitive functional groups on a molecule can degrade on silica, the CF₃ group itself is not a point of lability.[10][11] If you observe degradation, it is almost certainly due to other functional groups in your molecule.
Troubleshooting Guide: Chromatography
This section addresses specific problems you may encounter during TLC analysis and column chromatography.
Issue 1: My compound is streaking badly on the TLC plate.
-
Symptoms: Instead of a compact, round spot, the compound appears as a long, vertical streak.
-
Causality & Solutions:
| Possible Cause | Explanation | Solution |
| Sample Overloading | Too much sample has been applied to the baseline, saturating the stationary phase and preventing proper partitioning.[10][12] | Prepare a more dilute solution of your crude material for spotting. Apply the spot carefully and ensure it is as small as possible. |
| Acidic or Basic Compound | Pyrimidine rings are basic. If your derivative has free basic sites (e.g., an amino group), it can interact strongly and irreversibly with the acidic silanol groups on the silica surface, causing tailing.[12][13][14] | Add a small amount of a modifier to your eluent to suppress this secondary interaction. For basic compounds, add 0.1-1% triethylamine (Et₃N) or ammonia in methanol. For acidic compounds, add 0.1-1% acetic acid or formic acid.[13][14] |
| Inappropriate Solvent | The compound may have poor solubility in the chosen eluent, causing it to smear as it moves up the plate.[15] | Ensure your compound is fully dissolved in the spotting solvent. Try a different solvent system, potentially one with better solubilizing power for your compound. |
| Compound Degradation | Less common for CF₃-pyrimidines, but possible if other sensitive groups are present. The streak consists of the starting material and its degradation products.[14] | Perform a 2D TLC to check for stability. If degradation is confirmed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[10][14][16] |
Issue 2: I can't separate my product from a close-running impurity (e.g., a regioisomer).
-
Symptoms: Two or more spots have very similar Rf values on TLC, making separation by standard column chromatography impossible.
-
Causality & Solutions: The impurities are structurally very similar to your product, resulting in nearly identical polarity and interactions with the stationary phase.
Caption: Decision flowchart for separating closely-eluting impurities.
Detailed Strategies:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one containing dichloromethane, toluene, or methyl tert-butyl ether (MTBE) can dramatically alter selectivity.[17]
-
Improve Column Efficiency: Use a longer column and/or silica gel with a smaller particle size (finer mesh). This increases the number of theoretical plates and can resolve compounds that are inseparable on a shorter, standard column.[18]
-
Switch to Reversed-Phase HPLC: If normal-phase fails, reversed-phase HPLC often provides a completely different (orthogonal) selectivity.[19][20] The hydrophobic interactions that dominate in reversed-phase can effectively separate isomers that have similar polarities.
-
Utilize Specialized Fluorinated Phases: For particularly challenging separations involving fluorinated molecules, consider using an HPLC column with a pentafluorophenyl (PFP) stationary phase.[21][22] These columns are designed to have unique interactions (e.g., dipole-dipole, π-π) with fluorinated and aromatic compounds, often providing selectivity that C18 columns lack.[21][23]
Troubleshooting Guide: Crystallization
Issue: My compound "oils out" instead of crystallizing.
-
Symptoms: Upon cooling the saturated solution, a second liquid phase (an oil) forms instead of solid crystals. This oil may or may not solidify later into an amorphous, often impure solid.[24]
-
Causality: Oiling out occurs when a compound's solubility is exceeded but the temperature is still above its melting point (or the melting point of the impure mixture).[24] It is common for compounds with low intrinsic melting points or those containing significant impurities that depress the melting point.[6][24] The high mobility of molecules within the oil droplets often allows them to sequester impurities effectively, leading to a poorly purified final product if it solidifies.[7]
| Troubleshooting Strategy | Step-by-Step Protocol | Rationale |
| Slow Down Cooling | 1. Re-heat the oiled-out mixture until the solution is clear again. 2. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to dramatically reduce the cooling rate.[5] | Rapid cooling quickly generates high supersaturation, which kinetically favors the formation of a disordered liquid phase (oil) over an ordered solid lattice.[7] Slow cooling keeps the system closer to equilibrium, allowing time for proper crystal nucleation and growth. |
| Change Solvent System | 1. Choose a less polar solvent system. For example, if you used ethanol/water, try toluene/heptane. 2. Alternatively, use a single solvent with a lower boiling point.[5] | Oiling out is often promoted by highly polar solvent systems or those with very high boiling points. Less polar solvents can disfavor the formation of a separate liquid phase.[6] |
| Reduce Concentration | 1. Re-heat the mixture to re-dissolve the oil. 2. Add more solvent to create a more dilute solution. 3. Allow this more dilute solution to cool slowly. You may need to evaporate the solvent slowly over several days to induce crystallization. | High initial concentrations lead to high supersaturation upon cooling, a primary driver for oiling out.[6][7] Working with a more dilute solution can keep you within the metastable zone where crystal growth is favored over oil formation. |
| Pre-Purify the Material | 1. Concentrate the oiled-out mixture. 2. Subject the crude material to flash column chromatography to remove the bulk of the impurities. 3. Attempt to recrystallize the partially purified, solid material from the column.[5] | Impurities significantly lower the melting point of your compound, making oiling out more likely. Removing these impurities by chromatography will raise the melting point of your product, often resolving the issue.[24] |
| Use Seeding | 1. Prepare a saturated solution and cool it to the point just before oiling out occurs. 2. Add a single, small crystal of a previously purified batch (a "seed crystal").[5] | The seed crystal provides a pre-existing template for crystallization, bypassing the kinetic barrier for nucleation and encouraging the organized deposition of molecules from solution directly into the crystal lattice.[25] |
References
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Reverse Phase vs Normal Phase HPLC You Must Know. (2024). uHPLCs. [Link]
- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. [Link]
- Experimental investigation and prediction of oiling out during crystallization process. (2025).
- Reverse Phase vs Normal Phase in HPLC. Labtech. [Link]
- Normal-phase vs.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- How to separate these regioisomers? (2024). Reddit r/OrganicChemistry. [Link]
- TLC troubleshooting. ChemBAM. [Link]
- Recrystalliz
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]
- Oiling Out in Crystalliz
- Issues - Chemistry Teaching Labs. University of York. [Link]
- Remove Sticky Reagents. Unknown Source. [Link]
- Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. [Link]
- Effect of Liquid-Liquid Phase Separation During Crystalliz
- Tailing in TLC - can anyone help? (2013).
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- The Impact of Trifluoromethyl Groups in Organic Synthesis. Unknown Source. [Link]
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). The Journal of Organic Chemistry. [Link]
- 3.3B: General Procedures for Removing Impurities. (2022). Chemistry LibreTexts. [Link]
- Important Chemistry Tips-Solvents choose for recrystalliz
- Selective preparation of 5‐trifluoromethyl pyrimidine derivatives.
- What compounds are unstable in a silica gel column (chromatography). (2016). Reddit r/chemhelp. [Link]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers. [Link]
- Process for purifying POCl3.
- Solvent selection in liquid chrom
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
- What determines the order in which each compound is eluted from a gas chrom
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]
- Column chrom
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016).
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Unknown Source. [Link]
- Tips and troubleshooting. Takara Bio. [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]
- Process for the separation of pyrimidine derivatives
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. moravek.com [moravek.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
- 12. chembam.com [chembam.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Chromatography [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. uhplcs.com [uhplcs.com]
- 20. labtech.tn [labtech.tn]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. silicycle.com [silicycle.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. lutpub.lut.fi [lutpub.lut.fi]
Technical Support Center: Navigating Reactivity in Pyrimidine SNAr Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions involving pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical class of heterocyles. Low reactivity, poor yields, and unexpected side products can be common hurdles. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these challenges and achieve your synthetic goals.
The Mechanism: A Quick Refresher
The SNAr reaction on a pyrimidine ring is a two-step process. First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The inherent electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, facilitates this attack. In the second, typically rapid step, the leaving group departs, restoring aromaticity and yielding the substituted product.
Caption: A systematic workflow for troubleshooting low reactivity in pyrimidine SNAr reactions.
Q2: I'm observing a mixture of C2 and C4 substituted products. How can I improve regioselectivity?
A2: Regioselectivity in SNAr reactions on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) is a common challenge. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophilic attack. [1][2][3][4]However, this can be influenced by several factors:
-
Electronic Effects: The electronic nature of other substituents on the pyrimidine ring plays a crucial role.
-
Electron-donating groups (EDGs) at the C6 position can increase the reactivity at the C2 position. [2][5] * Electron-withdrawing groups (EWGs) at the C5 position strongly activate the C4 position for substitution. [6][7]* Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered C4 position over the C2 position, which is flanked by two ring nitrogens. [8]* Reaction Conditions: In some cases, reaction temperature and solvent can influence the regioselectivity.
-
Strategies for Improving Regioselectivity:
-
Analyze Your Substrate: Carefully consider the electronic contributions of all substituents on the pyrimidine ring. Quantum mechanical calculations of the Lowest Unoccupied Molecular Orbital (LUMO) distribution can be very predictive of the reactive site. [5][9]2. Modify the Nucleophile: If sterics are a concern, consider a less bulky nucleophile if your synthesis allows.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity for the more reactive isomer. [10]
Substituent Position Substituent Type Favored Position of Attack C5 Electron-Withdrawing (e.g., -NO₂, -CN) C4 C6 Electron-Donating (e.g., -OMe, -NHMe) C2 | C5 | Sterically Bulky Group | Can influence C4/C2 selectivity |
Q3: My reaction is producing a significant amount of di-substituted byproduct. How can I favor mono-substitution?
A3: The formation of di-substituted products is a common issue when the mono-substituted product is still reactive enough to undergo a second SNAr reaction.
Key Strategies to Enhance Mono-substitution:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile. [10]* Controlled Addition: Add the nucleophile slowly (dropwise) to the reaction mixture. This maintains a low concentration of the nucleophile, minimizing the chance of a second substitution. [10]* Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-10°C), especially during the addition of the nucleophile. [10]Higher temperatures can increase the rate of the second substitution. [10]
Q4: I am using a weakly nucleophilic amine/alcohol. What can I do to promote the reaction?
A4: Weak nucleophiles often require activation to effectively participate in SNAr reactions.
-
Deprotonation: The most common strategy is to deprotonate the nucleophile with a suitable base to form its more reactive conjugate base (e.g., an alkoxide from an alcohol or an amide from an amine).
-
For Alcohols: Use a strong base like sodium hydride (NaH) to generate the alkoxide.
-
For Amines: Non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the acid (e.g., HCl) generated during the reaction and can help drive the equilibrium. [10]* Increase Temperature: After the initial controlled addition of the nucleophile, gradually increasing the temperature can provide the necessary activation energy. [10]* Solvent Choice: Switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction. [10] Recommended Base and Solvent Combinations:
-
| Nucleophile | Recommended Base | Typical Solvents |
| Alcohols | NaH, K₂CO₃ | THF, DMF |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF |
| Primary/Secondary Amines | TEA, DIPEA | Acetonitrile, THF, Ethanol |
| Thiols | K₂CO₃, NEt₃ | DMF, DCM |
Q5: Which leaving group should I choose for my pyrimidine SNAr reaction?
A5: The choice of leaving group is critical for a successful SNAr reaction. The typical reactivity order for halogens in SNAr is F > Cl > Br > I . [8]This may seem counterintuitive compared to SN1/SN2 reactions, but it is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the carbon-halogen bond.
-
Sulfonyl Groups: Groups like methylsulfonyl (-SO₂Me) are excellent leaving groups in SNAr reactions and can be even more reactive than fluoride. [11][12]
Leaving Group Relative Reactivity Comments -F Excellent Highly activating due to its strong inductive effect. -Cl Good A common and effective leaving group. -SO₂R Excellent Very reactive, can often enable reactions at lower temperatures. | -Br / -I | Moderate/Poor | Generally less effective for SNAr on pyrimidines. |
Experimental Protocols
General Protocol for Mono-amination of a Dichloropyrimidine
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dichloropyrimidine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile, THF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 eq.). [13]3. Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the anhydrous solvent. Add the nucleophile solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature remains low. [10]5. Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-6 hours, or let it warm to room temperature, depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted pyrimidine. [13]
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Source Details Not Available]
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). ChemSusChem, 8(6), 1083-7. [Link]
- Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. (n.d.). Benchchem.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022).
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). [Source Details Not Available]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). [Source Details Not Available]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Source Details Not Available]
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). [Source Details Not Available]
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC - NIH.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.).
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. (n.d.). Benchchem.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (n.d.). [Source Details Not Available]
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science (RSC Publishing).
- Pyrimidine chemistry. (2019). [Source Details Not Available]
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. (2025).
- SNAr Reaction in Other Common Molecular Solvents. (2025). Wordpress.
- SNAr reactions of pi-deficient arom
- Haloselectivity of Heterocycles. (n.d.). Baran Lab.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed.
Sources
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine under acidic/basic conditions
An In-depth Technical Guide to the Stability of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth information on the stability of this compound. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of their results.
Introduction to a Versatile Building Block
This compound is a highly functionalized heterocyclic compound, widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the pyrimidine core, a key scaffold in numerous biologically active molecules, and the reactive 4-chloro substituent, which serves as a prime site for nucleophilic substitution.[2][3] Understanding the stability of this molecule, particularly under the acidic or basic conditions frequently encountered in synthetic protocols, is critical for achieving desired reaction outcomes and high yields.
This guide will delve into the compound's reactivity, potential degradation pathways, and best practices for its handling and use in your experiments.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClF₃N₂S | [4] |
| Molecular Weight | 228.62 g/mol | [4] |
| Appearance | White to yellowish crystalline solid | [1] |
| Melting Point | 92-95 °C | [1] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chloroform. | [1] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [4] |
Frequently Asked Questions (FAQs): Stability and Reactivity
Q1: What is the primary mode of reactivity and potential instability for this compound?
The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position. The pyrimidine ring is an electron-deficient aromatic system, and this deficiency is further amplified by the electron-withdrawing effects of the two ring nitrogens and the trifluoromethyl group at C5. This electronic arrangement makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6] The chlorine atom is a good leaving group, facilitating its displacement.[2]
Q2: How stable is the compound under acidic conditions?
Generally, this compound exhibits greater stability in acidic media compared to basic conditions. The pyrimidine nitrogen atoms can be protonated, which further deactivates the ring towards electrophilic attack. However, prolonged exposure to strong aqueous acids, especially at elevated temperatures, can lead to slow hydrolysis of the C4-Cl bond, yielding 4-hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine. For most synthetic applications requiring acidic catalysts (e.g., Lewis acids) in anhydrous organic solvents, the compound is sufficiently stable.
Q3: What specific reactions should I expect under basic conditions?
The compound is highly reactive and prone to degradation under basic conditions. The primary degradation pathway is the displacement of the chloride at the C4 position by nucleophiles.[2]
-
With Hydroxide: In the presence of aqueous bases like NaOH or KOH, the compound will readily undergo hydrolysis to form 4-hydroxy-2-(methylthio)-5-(trifluoromethyl)pyrimidine.
-
With Amines: Primary and secondary amines will act as nucleophiles, displacing the chloride to form the corresponding 4-amino-substituted pyrimidines. This is a common strategy for building more complex molecules.[2][3]
-
With Alkoxides/Thiolates: Stronger nucleophiles like sodium ethoxide or sodium thiomethoxide will react rapidly to yield 4-alkoxy- or 4-alkylthio- pyrimidine derivatives, respectively.[7]
The reaction rate is highly dependent on the strength of the nucleophile, the base concentration, temperature, and solvent.
Q4: What is the underlying mechanism for the instability in the presence of nucleophiles?
The degradation or substitution reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
The electron-withdrawing groups (ring nitrogens and -CF₃) are crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
Caption: Generalized SNAr mechanism for nucleophilic substitution.
Q5: Besides the C4-substitution, are there other potential sites of reaction or degradation?
While the C4 position is the most reactive, other transformations are possible under specific conditions:
-
Oxidation of the Methylthio Group: The sulfur atom in the 2-(methylthio) group is susceptible to oxidation. Strong oxidizing agents (e.g., m-CPBA, hydrogen peroxide) can convert the sulfide into a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃).[2][8] This oxidation makes the sulfone group an excellent leaving group, enabling subsequent nucleophilic substitution at the C2 position.[8]
-
Reactions of the Trifluoromethyl Group: The trifluoromethyl group is generally very stable and unreactive under standard acidic and basic conditions. However, it can participate in certain addition reactions with potent reagents like organolithium or Grignard reagents, though this is not a common degradation pathway.[2]
Troubleshooting Guide for Experimental Work
Q6: How should I properly handle and store this reagent to maintain its integrity?
To prevent degradation, adhere strictly to the recommended storage and handling protocols.
-
Storage: Always store the compound under an inert atmosphere, such as nitrogen or argon, at the recommended temperature of 2-8°C.[4] This minimizes exposure to atmospheric moisture, which can cause slow hydrolysis.
-
Handling: When weighing and dispensing the reagent, work quickly and preferably in a glove box or under a stream of dry inert gas. Avoid leaving the container open to the atmosphere. Use dry solvents and glassware for your reactions to prevent unintended hydrolysis.[9]
Q7: My synthetic route requires a base. How can I minimize the degradation of my starting material?
When basic conditions are unavoidable, several strategies can mitigate the degradation of the 4-chloro-pyrimidine starting material:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Nucleophilic substitution is often highly temperature-dependent.
-
Choice of Base: If the base is not intended to be the nucleophile, use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) instead of hydroxide or alkoxide bases.
-
Stoichiometry: Use the minimum required amount of base. An excess of base, especially a nucleophilic one, will increase the rate of undesired side reactions.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete to minimize the exposure time of the product and any remaining starting material to the basic conditions.
Q8: What is a reliable method for monitoring the stability of the compound in a reaction mixture?
A robust analytical method is crucial for assessing stability. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
-
Method: Develop an LC method that can separate the starting material from its potential degradation products (e.g., the 4-hydroxy derivative).
-
Monitoring: Take aliquots from the reaction mixture at regular time intervals, quench them appropriately (e.g., by neutralizing with acid), and analyze them by LC-MS.
-
Quantification: By comparing the peak area of the starting material to an internal standard, you can accurately quantify its consumption and degradation over time.
Validated Experimental Protocols
The following protocols provide a framework for systematically evaluating the stability of this compound.
Caption: General workflow for conducting a chemical stability study.
Protocol 1: Stability Assessment in Aqueous Basic Conditions (e.g., pH 10)
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Prepare a 0.1 M sodium borate buffer and adjust the pH to 10.0.
-
Initiation: In a clean vial, add 9.9 mL of the pH 10 buffer. Warm the vial to the desired experimental temperature (e.g., 50°C).
-
T=0 Sample: At time zero, add 100 µL of the stock solution to the buffer, vortex briefly, and immediately withdraw a 100 µL aliquot. Quench this aliquot by adding it to a vial containing 900 µL of a 50:50 acetonitrile/0.1% formic acid solution. This is your T=0 sample.
-
Incubation & Sampling: Maintain the reaction vial at 50°C. Withdraw additional 100 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each one immediately as described in step 3.
-
Analysis: Analyze all quenched samples by a validated LC-MS method to determine the percentage of the parent compound remaining relative to the T=0 sample.
Protocol 2: Stability Assessment in Aqueous Acidic Conditions (e.g., pH 4)
-
Preparation: Use the same stock solution as in Protocol 1. Prepare a 0.1 M acetate buffer and adjust the pH to 4.0.
-
Procedure: Follow steps 2 through 5 from Protocol 1, substituting the pH 10 borate buffer with the pH 4 acetate buffer.
Summary of Expected Stability Data
The following table illustrates the kind of data you can expect from the stability studies described above. The values are hypothetical and for illustrative purposes.
| pH of Medium | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Hypothetical) | Major Degradant Observed |
| 4.0 (Acetate Buffer) | 50 | 24 | >95% | None significant |
| 7.0 (Phosphate Buffer) | 50 | 24 | ~90% | 4-Hydroxy derivative |
| 10.0 (Borate Buffer) | 50 | 4 | <10% | 4-Hydroxy derivative |
| 10.0 (Borate Buffer) | 25 | 8 | ~50% | 4-Hydroxy derivative |
These hypothetical results underscore the compound's high lability in basic conditions and relative stability in acidic media.
References
- ChemBK. (2024, April 9). This compound.
- Royal Society of Chemistry. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- PubMed Central (PMC). (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles.
- ACS Publications. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine.
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 919116-36-2|this compound|BLD Pharm [bldpharm.com]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: A-Z Guide to Pyrimidine Synthesis Purification
Welcome to the comprehensive troubleshooting guide for the purification of pyrimidine synthesis reactions. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address the common and complex challenges encountered during the purification of pyrimidine derivatives, providing in-depth, field-tested solutions to ensure the integrity and purity of your synthesized compounds.
Section 1: Troubleshooting Guide - Common Purification Issues
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I remove it?
A1: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP). This byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can arise from the decomposition of urea at elevated temperatures), creating a competitive pathway to the desired Biginelli reaction.[1]
Root Cause Analysis:
-
High Reaction Temperature: Elevated temperatures can promote the decomposition of urea to ammonia, which is a key component in the Hantzsch synthesis.[1]
-
Catalyst Choice: Certain Lewis acids may inadvertently favor the Hantzsch pathway.[1]
Troubleshooting and Purification Strategy:
-
Reaction Optimization: To minimize its formation, consider running the reaction at a lower temperature and screen different catalysts.[1] Adding urea as the final reactant can sometimes mitigate its decomposition.[1]
-
Purification:
-
Recrystallization: This is often the most effective and economical method. The DHP byproduct and the desired dihydropyrimidinone (DHPM) often have different solubility profiles. Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[2][3]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography using a silica gel stationary phase is a reliable alternative. A solvent system of hexane/ethyl acetate or dichloromethane/methanol can be optimized using Thin Layer Chromatography (TLC) to achieve good separation. An ideal retention factor (Rf) for the target pyrimidine should be between 0.2-0.4.[2]
-
Q2: My TLC and HPLC analyses show a significant amount of unreacted starting materials. How can I efficiently remove them?
A2: The presence of unreacted starting materials is a common issue that points to incomplete conversion. This can be due to several factors including catalyst inefficiency, suboptimal reaction conditions, or reactant impurity.[1][4]
Troubleshooting and Purification Strategy:
-
Reaction Completion: Before proceeding to purification, ensure the reaction has gone to completion by monitoring it with TLC. If the reaction has stalled, consider increasing the reaction time, moderately increasing the temperature, or checking the activity of your catalyst.[1]
-
Liquid-Liquid Extraction (Washing): A reaction "work-up" is the first line of defense against water-soluble starting materials and reagents.[5]
-
Acidic/Basic Washes: If your starting materials include acidic or basic compounds, you can use an aqueous base (like sodium bicarbonate) or acid (like dilute HCl) to convert them into their respective salts, which will then be soluble in the aqueous phase and can be separated from the organic layer containing your product.[6]
-
Water Wash: A simple wash with water can remove many polar, water-soluble impurities.[5]
-
-
Column Chromatography: For non-polar starting materials that remain in the organic layer after extraction, flash column chromatography is the preferred method for separation.[2]
Q3: I've isolated my pyrimidine product, but it has an oily consistency or "oils out" during recrystallization. What's happening and how do I fix it?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal. This often happens if the solution is supersaturated or if impurities are present that inhibit crystal lattice formation.[7]
Troubleshooting and Purification Strategy:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled solution can initiate crystallization.[7]
-
-
Adjust Solvent System:
-
Reduce Solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Change Solvents: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For pyrimidines, polar protic solvents are often a good starting point.[7]
-
-
Address Impurities: If the issue persists, impurities may be the cause. Consider an initial purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization again.[8]
Q4: My purified pyrimidine product is colored, but the literature reports it as a white solid. How can I remove the colored impurities?
A4: Colored impurities often co-crystallize with the desired product because they have similar solubility profiles.[7]
Troubleshooting and Purification Strategy:
-
Activated Charcoal: Before allowing the hot, saturated solution to cool during recrystallization, add a small amount of activated charcoal (about 1-2% of the sample's weight).[9] The charcoal will adsorb the colored impurities.
-
Hot Filtration: It is crucial to perform a hot gravity filtration immediately after adding the charcoal to remove it from the solution before the desired compound begins to crystallize.[7][9] The solution is then allowed to cool slowly to form pure, colorless crystals.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification technique for pyrimidine derivatives?
A: There is no single "best" method, as the optimal technique depends on the specific properties of the pyrimidine and the nature of the impurities. However, a typical purification workflow would be:
-
Liquid-Liquid Extraction: To remove water-soluble starting materials and byproducts.[5][6]
-
Recrystallization: A cost-effective and often highly efficient method for purifying solid compounds.[2][10]
-
Flash Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, or for purifying non-solid products.[2][8]
-
Preparative HPLC: For achieving very high purity, especially in the final stages of drug development.[2]
Q: How do I choose the right solvent for recrystallization?
A: A good recrystallization solvent should dissolve the pyrimidine compound when hot but have low solubility when cold.[3][7] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7] You can experimentally test different solvents by observing if the compound dissolves upon heating and recrystallizes upon cooling.[3] Common solvents to screen for pyrimidines include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone.[3]
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques is essential for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for assessing the purity of synthesized pyrimidine compounds due to its high resolution and sensitivity.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify and quantify impurities, as well as confirm the structure of the desired product.[11]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can help identify byproducts.[11]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in a minimal amount of the hot solvent to create a saturated solution.[2][3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[2][7]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2][3]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2][3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase that gives the target pyrimidine an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent, ensuring a compact and level bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[8]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 1: Common Solvent Systems for Pyrimidine Purification
| Purification Technique | Common Solvents/Solvent Systems | Target Compounds |
| Recrystallization | Ethanol, Methanol, Water, Ethyl Acetate, Hexane/Acetone, Ethanol/Water | Dihydropyrimidinones, Aminopyrimidines, Substituted Pyrimidines |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | General Pyrimidine Derivatives |
| Preparative HPLC | Acetonitrile/Water, Methanol/Water (often with formic acid or TFA) | High-purity pyrimidines for pharmaceutical applications |
Data compiled from various literature sources.[2][3][13]
Section 4: Visual Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for purification by recrystallization.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (2025). How to confirm the identity and purity of synthesized 4-Pyrimidine methanamine. BenchChem.
- BenchChem. (2025).
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. [Link]
- Wikipedia. (2023). Biginelli reaction. In Wikipedia. [Link]
- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- Kurteva, V., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(3), 175-184. [Link]
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. BOC Sciences.
- van der Knaap, M. S., Wevers, R. A., & Jacobs, C. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR protocols, 2(4), 100889. [Link]
- Reichard, P. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science, 110(2858), 327–328. [Link]
- Vischer, E., & Chargaff, E. (1948). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry, 176(2), 715–734. [Link]
- Kurteva, V., Antonova, D. V., & Lubenov, L. A. (2014). Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction... [Image].
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Tozzi, M. G., Camici, M., & Balestri, F. (2013). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. In Polymerase Chain Reaction. IntechOpen.
- LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Ciamala, K., & Kant, R. (2016). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 13(6), 851–885. [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- Maiti, S., & Biswas, S. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry, 13(20), 5683–5705. [Link]
- LibreTexts Chemistry. (2023, January 29).
- Ben-Ali, S., & El-Gharbi, K. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
- J&K Scientific LLC. (2021, February 24). Biginelli Reaction. [Link]
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
- Ujwaldev, S., & Singh, V. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol.
- Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
- Aryal, S. (2023, October 18).
- Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Kumar, A., Kumar, S., & Kumar, V. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(71), 43537–43548. [Link]
- Wikipedia. (2023). Pyrimidine. In Wikipedia. [Link]
- Ben-Ali, S., & El-Gharbi, K. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 131–146.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
- King, M. W. (2022, April 12). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Gáspár, A., & Lóránd, T. (2011). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ChemInform, 42(36), no-no. [https://www.researchgate.net/publication/252063065_ChemInform_Abstract_Imidazo12-a]pyridines_Susceptible_to_Excited_State_Intramolecular_Proton_Transfer_One-Pot_Synthesis_via_an_Ortoleva-King_Reaction]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Pyrimidine Intermediates: 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is a key aspect of synthesizing novel drug candidates. This guide provides an in-depth technical comparison of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine against other common pyrimidine intermediates, offering insights into their reactivity and synthetic utility based on available experimental data.
The Strategic Advantage of Substituted Pyrimidines
The reactivity of a pyrimidine ring is significantly influenced by its substitution pattern. Halogenated pyrimidines, in particular, are versatile intermediates, serving as electrophilic partners in a variety of cross-coupling and nucleophilic substitution reactions. The choice of the pyrimidine building block can profoundly impact reaction efficiency, regioselectivity, and the overall synthetic strategy. This guide will dissect the unique characteristics of this compound and compare its performance with two other widely used intermediates: 2,4-Dichloropyrimidine and 4,6-Dichloro-2-(methylthio)pyrimidine.
In the Spotlight: this compound
This compound is a highly functionalized building block with distinct reactive sites. Its chemical profile is shaped by three key substituents:
-
The C4-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride.
-
The C2-Methylthio Group: This group can be oxidized to a methylsulfoxide or methylsulfone, transforming it into a better leaving group for subsequent substitutions.
-
The C5-Trifluoromethyl Group: This potent electron-withdrawing group significantly influences the reactivity of the entire ring system. It enhances the electrophilicity of the pyrimidine core, thereby activating the C4-chloro group for nucleophilic attack. Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule, a property often sought in drug candidates to improve membrane permeability and overall biological activity.[1][2]
The strategic placement of these groups offers a versatile platform for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules for agrochemical and pharmaceutical applications.[1]
Comparative Analysis of Reactivity
To provide a clear comparison, we will examine the performance of these intermediates in two of the most fundamental transformations in heterocyclic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for introducing amine, oxygen, and sulfur nucleophiles onto the pyrimidine ring. The rate and regioselectivity of these reactions are highly dependent on the electronic properties of the pyrimidine core.
dot```dot graph SNAr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="General SNAr Mechanism", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=10];
Substrate [label="Substituted\nPyrimidine (Ar-L)"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Intermediate [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Product [label="Substituted\nProduct (Ar-Nu)"]; LeavingGroup [label="Leaving Group (L⁻)"];
Substrate -> Intermediate [label=" + Nu⁻\n(Rate-determining step)"]; Intermediate -> Product [label=" - L⁻ "]; Product -> LeavingGroup [style=invis]; }
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
This compound: The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes the C4-Cl bond susceptible to oxidative addition by a palladium(0) catalyst. This suggests that this intermediate should be a good substrate for Suzuki-Miyaura couplings.
2,4-Dichloropyrimidine: Similar to SNAr reactions, Suzuki couplings on 2,4-dichloropyrimidine generally show a preference for reaction at the C4 position. Mi[3]crowave-assisted protocols have been developed to achieve regioselective C4-substitution in good to excellent yields with short reaction times and low catalyst loading.
[3]4,6-Dichloro-2-(methylthio)pyrimidine: This intermediate can also participate in Suzuki-Miyaura coupling reactions. The methylthio group can be retained or subsequently displaced, offering further avenues for diversification.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Intermediate | Catalyst/Base/Solvent | Product | Yield | Reference |
| This compound | N/A | 2-(Methylthio)-4-phenyl-5-(trifluoromethyl)pyrimidine | Data not available | - |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ / Toluene, EtOH, H₂O | 2-Chloro-4-phenylpyrimidine | 71% (in 1,4-dioxane) | |
| [4] | 4,6-Dichloro-2-(methylthio)pyrimidine | N/A | 4-Chloro-2-(methylthio)-6-phenylpyrimidine | Data not available |
Note: The lack of directly comparable, published experimental data for all three compounds under identical conditions highlights a gap in the current literature.
While quantitative data for the title compound is elusive, the strong activating effect of the trifluoromethyl group suggests it would be a highly reactive partner in Suzuki-Miyaura couplings, potentially requiring milder conditions or lower catalyst loadings compared to less activated pyrimidines.
Experimental Protocols
To provide practical context, the following are generalized, yet detailed, experimental protocols for key reactions discussed.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of a Chloropyrimidine
-
Reaction Setup: To a solution of the chloropyrimidine (1.0 mmol) in a suitable solvent (e.g., DMF, NMP, or dioxane, 5 mL) in a sealed reaction vessel, add the amine nucleophile (1.1-1.5 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amino-pyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired aryl-substituted pyrimidine.
Conclusion: Making an Informed Choice
The selection of a pyrimidine intermediate is a critical decision in the design of a synthetic route.
-
This compound stands out as a highly activated and versatile building block. The presence of the trifluoromethyl group is expected to significantly enhance its reactivity in both SNAr and cross-coupling reactions at the C4 position, potentially allowing for milder reaction conditions and broader substrate scope. The C2-methylthio group provides an additional handle for further functionalization.
-
2,4-Dichloropyrimidine is a cost-effective and readily available intermediate that allows for sequential, regioselective functionalization, with the C4 position being the more reactive site in most cases. Its reactivity is well-documented, making it a reliable choice for many applications.
-
4,6-Dichloro-2-(methylthio)pyrimidine offers two equivalent reactive sites for mono- or di-substitution, which can be advantageous for the synthesis of symmetrical molecules.
Ultimately, the choice of intermediate will depend on the specific target molecule, the desired reaction sequence, and the required balance between reactivity, selectivity, and cost. While direct quantitative comparisons are not always available, a thorough understanding of the electronic and steric effects of the substituents on each pyrimidine core, as outlined in this guide, will empower researchers to make the most strategic choice for their synthetic endeavors.
References
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- ResearchGate. The isolated yield of product 3 after Suzuki coupling of... [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Novel synthesis of substituted 4-amino-pyrimidines.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
Sources
A Comparative Guide to the Reactivity of 2-Chloropyrimidine and 4-Chloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, chloropyrimidines serve as indispensable building blocks for the construction of a diverse array of biologically active molecules. Their utility stems from the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr), a cornerstone reaction for C-N, C-O, and C-S bond formation. However, the reactivity of chloropyrimidine isomers is not uniform. A nuanced understanding of the factors governing the reactivity of positional isomers, specifically 2-chloropyrimidine and 4-chloropyrimidine, is paramount for rational synthetic design and the efficient construction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of these two key isomers, supported by mechanistic principles and experimental data.
The Mechanistic Underpinning: Stability of the Meisenheimer Intermediate
The susceptibility of chloropyrimidines to nucleophilic attack is fundamentally governed by the stability of the high-energy intermediate formed during the reaction, known as the Meisenheimer complex.[1][2] This transient species is generated in the rate-determining step of the SNAr mechanism, where the nucleophile adds to the carbon atom bearing the chlorine, temporarily disrupting the aromaticity of the pyrimidine ring. The more stable this intermediate, the lower the activation energy for its formation, and consequently, the faster the reaction.
The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which not only activates the ring towards nucleophilic attack but also plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance. The position of the chlorine substituent dictates the extent of this stabilization.
For 4-chloropyrimidine , nucleophilic attack at the C-4 position allows for the delocalization of the resulting negative charge onto the para nitrogen atom (N-1). This is a particularly stable resonance contributor, as it places the negative charge on a highly electronegative atom without adjacent negative charges.
In the case of 2-chloropyrimidine , the negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atoms (N-1 and N-3). While this also provides significant stabilization, the delocalization to the para nitrogen in the intermediate from 4-chloropyrimidine is generally considered to be more effective. This leads to a more stable Meisenheimer complex for the 4-chloro isomer, and thus a faster reaction rate. This trend is also observed in analogous systems like chloropyridines, where the 4-chloro isomer is more reactive than the 2-chloro isomer in SNAr reactions.[3]
Comparative Reactivity: Experimental Insights
However, it is important to note that other factors can influence this reactivity trend. The nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring can all play a significant role. For example, in some instances with substituted pyrimidines, selective substitution at the C-2 position has been observed, often influenced by the electronic and steric properties of the other ring substituents.[5]
One study on the amination of heteroaryl chlorides in water with potassium fluoride as a base noted that 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine in SNAr reactions, highlighting its high intrinsic reactivity.[6] While this doesn't offer a direct comparison to 4-chloropyrimidine, it underscores the activated nature of the 2-position.
Table 1: Qualitative Comparison of Reactivity in SNAr Reactions
| Feature | 2-Chloropyrimidine | 4-Chloropyrimidine |
| Position of Chlorine | C-2 | C-4 |
| Meisenheimer Complex Stability | Good (charge delocalization to adjacent N) | Excellent (charge delocalization to para N) |
| General Reactivity | High | Very High |
| Governing Factor | Stability of the Meisenheimer intermediate | Greater stability of the Meisenheimer intermediate |
Experimental Protocol: A Representative Amination of a Chloropyrimidine
The following protocol provides a general method for the nucleophilic aromatic substitution of a chloropyrimidine with an amine, which can be adapted for either 2-chloropyrimidine or 4-chloropyrimidine. The synthesis of 2-amino-4-chloropyrimidine from 2,4-dichloropyrimidine illustrates the higher reactivity of the 4-position, as the reaction selectively proceeds at this site.
Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine [7]
Materials:
-
2,4-Dichloropyrimidine
-
Aqueous Ammonia
-
Ethanol
-
Dichloromethane
-
Petroleum Ether
-
Three-necked flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyrimidine and aqueous ammonia.
-
Reaction: Stir the mixture and heat to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the crude product sequentially with ethanol and water. Dry the solid and then recrystallize it from a mixture of dichloromethane and petroleum ether (1:1 v/v).
-
Isolation: Dry the recrystallized product to obtain 2-amino-4-chloropyrimidine as a white solid.
Rationale for Procedural Steps:
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
-
TLC Monitoring: TLC is a crucial technique to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
-
Filtration and Washing: These steps are essential for separating the solid product from the reaction mixture and removing any unreacted starting materials and soluble byproducts.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.
Practical Implications in Drug Discovery and Organic Synthesis
The differential reactivity of 2- and 4-chloropyrimidines is a powerful tool in the hands of synthetic chemists. The ability to selectively functionalize the C-4 position in the presence of a C-2 chlorine atom in 2,4-dichloropyrimidine allows for a stepwise and controlled introduction of different nucleophiles, leading to the synthesis of complex, polysubstituted pyrimidines. This strategy is widely employed in the synthesis of kinase inhibitors and other targeted therapeutics where precise control over the substitution pattern is critical for biological activity.
Conversely, when a synthetic route requires substitution at the C-2 position, starting with 2-chloropyrimidine is the logical choice. Although generally less reactive than its 4-chloro counterpart, the 2-position is still highly activated and undergoes SNAr reactions with a wide range of nucleophiles, often under mild conditions.[6]
Conclusion
In the realm of nucleophilic aromatic substitution on the pyrimidine core, both 2-chloropyrimidine and 4-chloropyrimidine are highly valuable and reactive substrates. The subtle yet significant difference in their reactivity, with 4-chloropyrimidine generally exhibiting higher reactivity , is a direct consequence of the greater resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C-4 position. This understanding allows for the strategic design of synthetic routes, enabling the selective functionalization of the pyrimidine scaffold. By leveraging these fundamental principles of reactivity, researchers can more efficiently access novel molecular architectures with potential applications in drug discovery and materials science.
References
- Arantz, B. W., & Brown, D. J. (1971). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1889-1891.
- Marsais, F., & Queguiner, G. (1983). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 48(12), 1931-1937.
- De Rosa, M., & Hartline, D. R. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. The Journal of Organic Chemistry, 78(14), 7246-7250.
- Ramesh, A., Sundar, P. S., & Murti, P. S. R. (1994). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Journal of the Indian Chemical Society, 71, 719-721.
- Ramesh, A., Sundar, P. S., & Murti, P. S. R. (1994). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Journal of the Indian Chemical Society, 71, 719-721.
- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (2020). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Wikipedia. RNA.
- Kappe, C. O. (2013). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 24(10), 1233-1236.
- Tsuchiya, T., & Irie, T. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (2020). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Royal Society of Chemistry. Journal of the Chemical Society, Perkin Transactions 2.
- Lal, A., & Sureshan, K. M. (2018). Isomer-dependent reactivity in the solid state: topochemical [4+ 4] vs. [4+ 2] cycloaddition reactions. Chemical Communications, 54(52), 7242-7245.
- Moody, C. J., & Roffey, J. R. A. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2012(23), 4295-4301.
- Patel, R. B., Patel, M. R., & Patel, K. C. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Sciences, Islamic Republic of Iran, 23(3), 229-236.
- Wikipedia. Meisenheimer complex.
- Tsuchiya, T., & Irie, T. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.
- ResearchGate. Resonance structures relevant to the Meisenheimer‐type transition state for arene C−H activation by 1 (EDG=electron‐donating group).
- Pearson Study Prep. (2016, June 17). SNAr Mechanism: The Meisenheimer Complex [Video]. YouTube.
- Barlin, G. B., & Chapman, N. B. (1965). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic, 351-356.
- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
- Wang, Y., et al. (2012). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][7][8]benzodiazepines. Organic Letters, 14(17), 4454-4457.
- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
- Van der Eycken, E. V., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Chemical Science, 13(43), 12853-12862.
- Banjoko, O., & Otiono, A. A. (1981). The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
- Gruden, M., et al. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 43(3), 1339-1349.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidines
Introduction: The Subtle Power of a Single Atom
In the vast landscape of molecular biology and medicinal chemistry, pyrimidines represent a fundamental scaffold. As core components of nucleic acids—cytosine, thymine, and uracil—they are indispensable to life's genetic blueprint. However, the strategic modification of this simple heterocyclic ring has yielded some of the most important therapeutic agents of the last century. Among the most powerful modifications is the substitution of a hydrogen atom with fluorine.
This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated pyrimidines. We will move beyond a simple list of differences, exploring the causal biochemical principles that explain why the introduction of fluorine—the most electronegative element—can so dramatically alter a molecule's metabolic fate, target affinity, and ultimate therapeutic efficacy. We will use the archetypal anticancer agent, 5-fluorouracil (5-FU), as our central case study to illuminate these principles, supported by comparative data from its prodrugs and the underlying experimental methodologies that validate these findings.
The Archetype: 5-Fluorouracil and the Principle of Lethal Synthesis
The story of fluorinated pyrimidines in medicine is inextricably linked to the development of 5-fluorouracil (5-FU) in the 1950s.[1] Its discovery was based on the observation that certain tumors utilize the pyrimidine uracil more rapidly than normal tissues, presenting a clear therapeutic target.[1] 5-FU is an antimetabolite, a molecule that masquerades as a natural metabolite to disrupt cellular processes.[1][2] Its efficacy is a classic example of "lethal synthesis," where a relatively non-toxic compound is converted into a highly cytotoxic form within the target cell.[3]
Mechanism of Action: A Multi-Pronged Attack
Once administered, 5-FU itself is inactive. Inside the cell, it is converted into three active metabolites that exert their anticancer effects through distinct but complementary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU's cytotoxicity is the potent inhibition of thymidylate synthase (TS).[4][5] 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP).[6] FdUMP then forms a highly stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[1][2] This complex effectively locks the enzyme in an inactive state, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][4] Since dTMP is an essential precursor for DNA synthesis, this blockade leads to a "thymineless death," particularly in rapidly dividing cancer cells that have a high demand for DNA replication.[4][5]
-
RNA Disruption: 5-FU can also be converted to fluorouridine triphosphate (FUTP).[2] This metabolite is mistakenly incorporated into various RNA species in place of uridine triphosphate (UTP).[1][6] This incorporation disrupts RNA processing, maturation, and function, adding to the drug's cytotoxic effect.[2][4]
-
DNA Damage: A third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA, leading to DNA damage and further contributing to cell death.[5][6]
The critical element in the primary mechanism is the fluorine atom at the 5th position. The TS enzyme initiates its catalytic cycle by attacking the 6th position of the pyrimidine ring and is designed to subsequently transfer a methyl group to the 5th position, cleaving the C5-H bond of its natural substrate, dUMP.[3][7] However, the carbon-fluorine (C-F) bond at the C5 position of FdUMP is exceptionally strong and cannot be cleaved by the enzyme.[3][7] This prevents the catalytic cycle from completing, trapping the enzyme in a stable, covalent complex and leading to its irreversible inhibition.[3]
Caption: Mechanism of 5-Fluorouracil (5-FU) Action.
Comparative Analysis: Key Physicochemical and Biological Consequences of Fluorination
The dramatic efficacy of 5-FU compared to its non-fluorinated counterpart, uracil, is not an isolated case. The introduction of fluorine imparts several predictable, field-proven advantages in drug design.[8]
Enhanced Metabolic Stability
A primary challenge in drug development is preventing rapid metabolic breakdown. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[8][9] By strategically placing fluorine at a metabolically vulnerable site, medicinal chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8][10]
In the case of pyrimidines, the enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme responsible for the catabolism of 5-FU.[6] Genetic variations in the DPD gene can lead to severe toxicity in patients who are poor metabolizers.[4] This metabolic vulnerability has been exploited in the design of prodrugs like tegafur, which is often co-administered with uracil.[5][11] The uracil acts as a competitive inhibitor of DPD, slowing the breakdown of the 5-FU generated from tegafur and thus increasing its therapeutic concentration.[5][11]
Modulation of Physicochemical Properties (pKa and Lipophilicity)
Fluorine's extreme electronegativity exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. This can significantly lower the pKa (increase the acidity) of nearby functional groups.[12][13] This modulation of acidity and basicity can be critical for optimizing a drug's solubility, membrane permeability, and binding interactions with its target protein.[12][14]
Furthermore, fluorination typically increases a molecule's lipophilicity (fat-solubility).[8][9] This enhancement can improve absorption, membrane permeation, and cellular uptake, which is crucial for reaching intracellular targets.[15][16][17] The development of oral fluoropyrimidine prodrugs like capecitabine is a direct application of this principle.[18][19] Capecitabine is designed for preferential conversion to 5-FU within tumor tissues, which can reduce systemic toxicity while improving convenience over intravenous 5-FU administration.[18][20]
Enhanced Target Binding and Enzyme Inhibition
As demonstrated with 5-FU and thymidylate synthase, fluorination can transform a simple substrate mimic into a potent, mechanism-based inhibitor.[21][22] The fluorine atom's ability to form a stable covalent bond that stalls the enzymatic process is a powerful strategy in inhibitor design.[3] Beyond this, the unique electronic properties of the C-F bond can lead to favorable, non-covalent interactions within a protein's active site, such as dipole-dipole or halogen-bond-like interactions, which can increase binding affinity and potency.[14][23]
Data Presentation: Fluorinated Prodrugs vs. Intravenous 5-Fluorouracil
The theoretical advantages of fluorination are borne out in clinical practice. The development of oral fluoropyrimidine prodrugs, such as capecitabine and tegafur, was driven by the desire to improve the therapeutic index of 5-FU by offering comparable efficacy with improved safety and convenience.[24]
| Drug/Regimen | Administration Route | Comparative Efficacy (Overall Response Rate) | Key Comparative Safety/Toxicity Profile |
| 5-Fluorouracil / Leucovorin (5-FU/LV) | Intravenous (IV) | Baseline (e.g., 15-17% in metastatic colorectal cancer)[25][26] | Higher incidence of neutropenia, stomatitis (mouth sores), diarrhea, and alopecia (hair loss).[25][27][28] |
| Capecitabine | Oral | Superior response rates compared to IV 5-FU/LV (e.g., 25-26%).[25][26] Equivalent overall survival.[25] | Significantly lower incidence of severe diarrhea, stomatitis, and neutropenia.[26][28] Higher incidence of Hand-Foot Syndrome (HFS).[28] |
| Tegafur-uracil (UFT) | Oral | Equivalent efficacy (response rates, disease-free and overall survival) to IV 5-FU/LV.[11][27][29] | Significantly lower incidence of severe toxicity, particularly myelosuppression (neutropenia).[11][27][29] Fewer grade 3/4 adverse events overall.[11] |
This table summarizes representative data from comparative clinical trials in metastatic colorectal cancer and other solid tumors. Specific percentages can vary by study and patient population.[11][25][26][27][28][29]
Experimental Protocols: Self-Validating Systems for Assessing Biological Activity
The claims made in this guide are substantiated by rigorous, reproducible experimental assays. The following protocols describe standard methodologies for assessing the key parameters of metabolic stability and target enzyme inhibition.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
Causality: This assay is a cornerstone of early drug discovery for predicting in vivo hepatic clearance.[30][31] Liver microsomes are vesicles of the endoplasmic reticulum containing high concentrations of Phase I metabolic enzymes, primarily CYPs.[30] By measuring the rate at which a compound disappears in this system, we can calculate its intrinsic clearance—a measure of how efficiently the liver can metabolize the drug. A compound with high metabolic stability (slow disappearance) is more likely to have a longer half-life in the body.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test pyrimidine (fluorinated or non-fluorinated) in DMSO.
-
Prepare an NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system continuously generates the NADPH cofactor required for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., human liver microsomes at a final concentration of 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution. Include a negative control incubation without the NRS to check for non-enzymatic degradation.[32]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of cold acetonitrile containing an internal standard (a stable, structurally similar compound for analytical normalization).[32]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.[32]
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) × (incubation volume / mg microsomal protein).[32]
-
Caption: General experimental workflow for comparing pyrimidine analogs.
Protocol 2: Thymidylate Synthase (TS) Inhibition Assay (Tritium Release)
Causality: This assay directly measures the catalytic activity of TS.[33] The enzyme's mechanism involves the removal of a proton (hydrogen) from the C5 position of the dUMP ring. By using a substrate, [5-³H]dUMP, where that hydrogen is a radioactive tritium atom, the enzymatic reaction releases the tritium into the aqueous solvent (as ³H₂O).[33] The amount of radioactivity in the water is directly proportional to the enzyme's activity. A potent inhibitor like FdUMP will prevent this reaction, resulting in a low or absent radioactive signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with magnesium chloride, EDTA, and dithiothreitol).
-
Prepare solutions of purified recombinant human TS enzyme, the cofactor 5,10-methylenetetrahydrofolate, and the test inhibitor compound (e.g., FdUMP derived from 5-FU) at various concentrations.
-
Prepare the radioactive substrate solution containing [5-³H]dUMP mixed with non-labeled dUMP.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine the assay buffer, TS enzyme, cofactor, and varying concentrations of the test inhibitor. Allow this to pre-incubate for a set time to permit inhibitor binding.
-
Include a "no inhibitor" positive control (to measure 100% enzyme activity) and a "no enzyme" negative control (to measure background signal).
-
-
Initiation and Termination:
-
Initiate the reaction by adding the [5-³H]dUMP substrate solution to each tube and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding an equal volume of activated charcoal suspension. The charcoal binds tightly to the unreacted nucleotide substrate ([5-³H]dUMP) but not to the released tritiated water (³H₂O).
-
-
Separation and Quantification:
-
Centrifuge the tubes at high speed to pellet the charcoal with the bound substrate.
-
Carefully transfer a known volume of the supernatant (containing the ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Interpretation:
-
Calculate the percentage of TS activity at each inhibitor concentration relative to the positive control.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The comparison between fluorinated and non-fluorinated pyrimidines offers a compelling lesson in modern drug design. While non-fluorinated pyrimidines are essential for life's fundamental processes, their fluorinated analogs have become powerful tools to combat disease. The strategic incorporation of fluorine is not merely an arbitrary substitution; it is a mechanistically driven approach to enhance metabolic stability, improve pharmacokinetic properties, and create highly potent enzyme inhibitors. The clinical success of agents like 5-fluorouracil and its orally available prodrugs, capecitabine and tegafur, stands as a testament to the profound impact a single, well-placed fluorine atom can have on biological activity, transforming a simple metabolite into a life-saving therapeutic.
References
- The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. (n.d.). XTLI.
- Fluorouracil - Wikipedia. (n.d.). Wikipedia.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer Molecules, 4(5), 131-137.
- Chen, Y. F., Hsieh, P. S., Chen, J. S., Yeh, K. Y., Wang, H. M., & Lin, C. Y. (2021). Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis. Cancers, 13(11), 2630.
- Cassidy, J., Twelves, C., Van Cutsem, E., Hoff, P., Bajetta, E., Boyer, M., ... & Roche, H. (2002). Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials. British Journal of Cancer, 86(11), 1709-1715.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.
- Buroker, T., Moertel, C. G., Fleming, T. R., Everson, L. K., Cullinan, S. A., Krook, J. E., ... & Schutt, A. J. (1985). A controlled evaluation of recent approaches to biochemical modulation or enhancement of 5-fluorouracil therapy in colorectal carcinoma. Journal of Clinical Oncology, 3(12), 1624-1631.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.
- Heidelberger, C. (1971). The nucleotides of fluorinated pyrimidines and their biological activities. Ciba Foundation Symposium, 2, 125-140.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439.
- Díaz, R., Aparicio, J., & Cervantes, A. (2006). Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? World Journal of Gastroenterology, 12(24), 3825-3833.
- Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2011). Therapeutic use of fluorinated nucleosides - progress in patents. Expert Opinion on Therapeutic Patents, 21(1), 1-17.
- Hoff, P. M., Ansari, R., Batist, G., Cox, J., Koelbl, H., Kuperminc, M., ... & Van Cutsem, E. (2001). Comparison of oral capecitabine versus intravenous fluorouracil plus leucovorin as first-line treatment in 605 patients with metastatic colorectal cancer: results of a randomized phase III study. Journal of Clinical Oncology, 19(8), 2282-2292.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Oral Capecitabine More Effective and Safe Than 5-FU/LV for Treatment. (2011). CancerConnect.
- Pal, R., Nayak, S. K., & Dwivedi, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(22), 1-22.
- Silverman, R. B. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Israel Journal of Chemistry, 51(7), 809-822.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Ghourab, M., Thakur, M., & Kumar, A. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 27(19), 6610.
- Al-Dasooqi, N., Gibson, S. B., & Ghavami, S. (2018). 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Experimental and Therapeutic Medicine, 15(4), 3249-3256.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439.
- Roh, J. K., Kim, J. G., Kim, Y. S., Ahn, J. B., Shin, S. J., Kim, B. S., ... & Kim, B. S. (2003). Oral tegafur-uracil plus folinic acid versus intravenous 5-fluorouracil plus folinic acid as adjuvant chemotherapy of colon cancer. Yonsei Medical Journal, 44(4), 665-672.
- Yalowich, J. C., & Kalman, T. I. (1985). Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro. Biochemical Pharmacology, 34(13), 2319-2324.
- Chen, Y. F., Hsieh, P. S., Chen, J. S., Yeh, K. Y., Wang, H. M., & Lin, C. Y. (2021). Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis. Medicine, 100(18), e25756.
- Milano, G., & Etienne, M. C. (1994). The oral fluorinated pyrimidines. Pharmacology & Therapeutics, 61(1-2), 1-13.
- Thakur, M., & Kumar, A. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6610.
- Chu, C. K., & Cheng, Y. C. (2002). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Medicinal Chemistry, 45(1), 1-17.
- Walsh, C. T. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289.
- Chang, J., & Schramm, V. L. (2017). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 4(6), 878-894.
- Leroux, F. R., & Schlosser, M. (2002). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Organic Chemistry, 6(14), 1325-1345.
- Takeda, S., Iida, T., Kamma, H., Ogata, H., & Takenaga, K. (2010). Identification of thymidylate synthase as a potential therapeutic target for lung cancer. British Journal of Cancer, 103(8), 1211-1221.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery.
- van der Wilt, C. L., Smid, K., Veerman, G., & Peters, G. J. (1991). Novel mass spectrometry-based assay for thymidylate synthase activity. Cancer Research, 51(9), 2346-2352.
- Isanbor, C., & O'Hagan, D. (2006). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Journal of Fluorine Chemistry, 127(11-12), 1435-1442.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Fadl, A., & Maley, F. (1989). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Journal of Biological Chemistry, 264(21), 12385-12390.
- Cieśla, J., & Rode, W. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 22(11), 5894.
- O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine metabolism in microorganisms. Bacteriological Reviews, 34(3), 278-343.
- Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). Royal Society of Chemistry.
- Isanbor, C., & O'Hagan, D. (2006). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(1), 37-43.
Sources
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. ovid.com [ovid.com]
- 20. news.cancerconnect.com [news.cancerconnect.com]
- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rroij.com [rroij.com]
- 24. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. A comparative study of oral tegafur and intravenous 5-fluorouracil in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. youtube.com [youtube.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Key Player in Pyrimidine-Based Inhibitor Design - A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and pharmacological properties of drug candidates.[1] When appended to a privileged heterocyclic core like pyrimidine, the resulting trifluoromethyl pyrimidine scaffold gives rise to a class of inhibitors with remarkable potency and selectivity against a range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of several trifluoromethyl pyrimidine inhibitors, offering insights into their design, mechanism of action, and experimental characterization.
The Trifluoromethyl Advantage: More Than Just Lipophilicity
The trifluoromethyl group is often considered a "super-substituent" due to its unique combination of properties. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing drug-target interactions. Furthermore, the CF3 group enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1] These attributes make the trifluoromethyl pyrimidine core a highly attractive starting point for the development of potent and selective inhibitors.
Comparative Analysis of Trifluoromethyl Pyrimidine Inhibitors
To illustrate the nuanced structure-activity relationships within this class of compounds, we will compare three distinct trifluoromethyl pyrimidine inhibitors targeting different protein kinases: a PYK2 inhibitor, a dual FLT3/CHK1 inhibitor, and an EGFR inhibitor.
Trifluoromethylpyrimidine-Based Inhibitors of Proline-Rich Tyrosine Kinase 2 (PYK2)
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth, migration, and survival. Its dysregulation has been implicated in various diseases, including cancer and osteoporosis. A series of diaminopyrimidines featuring a trifluoromethyl group have been developed as potent PYK2 inhibitors.[2][3]
The general structure of these inhibitors consists of a 2,4-diaminopyrimidine core with a trifluoromethyl group at the 5-position. The SAR studies for this series revealed several key insights:
-
The 2- and 4-Amino Substituents are Crucial for Potency: The nature of the substituents on the amino groups at the C2 and C4 positions of the pyrimidine ring significantly impacts inhibitory activity. Aromatic and heteroaromatic moieties are generally preferred.
-
The Trifluoromethyl Group Enhances Potency and Selectivity: The presence of the CF3 group at the C5 position was found to be critical for potent PYK2 inhibition and for achieving selectivity over the closely related Focal Adhesion Kinase (FAK).[2]
-
Modifications to Mitigate Reactive Metabolite Formation: Early compounds in this series showed potential for forming reactive metabolites. Subsequent optimization efforts focused on modifying substituents to eliminate this liability while maintaining potency and selectivity.[2]
Experimental Workflow: PYK2 Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of trifluoromethyl pyrimidine compounds against PYK2.
Caption: Workflow for a typical in vitro PYK2 kinase inhibition assay.
5-Trifluoromethyl-2-aminopyrimidine Derivatives as Dual FLT3 and CHK1 Inhibitors
Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are both critical targets in oncology. FLT3 mutations are common in acute myeloid leukemia (AML), while CHK1 is a key regulator of the DNA damage response. Dual inhibition of both kinases presents a promising therapeutic strategy. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1.[4]
Key SAR findings for this series include:
-
Conformational Restriction Enhances Potency: The introduction of a conformationally restricted (iso)tetrahydroquinoline scaffold was a key design element that led to potent dual inhibitory activity.[4]
-
Sulfonyl Group Substituent Size Matters: The size of the substituent on the sulfonyl group attached to the (iso)tetrahydroquinoline nitrogen significantly influenced CHK1 inhibitory potency, with larger groups leading to a decrease in activity.[4]
-
The 5-Trifluoromethyl Group is Essential: The trifluoromethyl group at the 5-position of the pyrimidine ring was a consistent feature in the most potent compounds, highlighting its importance for binding to both kinases.
Signaling Pathway: FLT3 and CHK1 in Cancer
The diagram below depicts the simplified signaling pathways of FLT3 and CHK1 and how their dual inhibition can impact cancer cell survival.
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.
5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly in non-small cell lung cancer. A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5][6]
The SAR of these compounds reveals the following:
-
The 2- and 4-Substitutions are Key for EGFR Binding: The nature of the groups at the C2 and C4 positions of the pyrimidine ring dictates the binding affinity to the EGFR kinase domain. A 2-phenylamino group and a 4-substituted amino-thiophene moiety were found to be favorable.[5]
-
The Acrylamido Moiety is Important for Covalent Bonding: The presence of an acrylamido group on the 2-phenylamino substituent allows for covalent bond formation with a cysteine residue in the EGFR active site, leading to irreversible inhibition.
-
The Trifluoromethyl Group Contributes to Overall Potency: The CF3 group at the C5 position was shown to be beneficial for the overall anti-proliferative activity of these compounds.[5]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative compounds from each class.
| Inhibitor Class | Target(s) | Representative Compound | IC50 (nM) | Reference |
| PYK2 Inhibitor | PYK2 | PF-4592393 (Example from series) | 2.3 | [2] |
| Dual FLT3/CHK1 Inhibitor | FLT3-D835Y, CHK1 | Compound 30 | <4 (cell-based) | [4] |
| EGFR Inhibitor | EGFR | Compound 9u | 91 | [5][6] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Experimental Protocols
General Synthesis of Trifluoromethyl Pyrimidine Derivatives
A common synthetic route to trifluoromethyl pyrimidine derivatives involves the cyclocondensation of a trifluoromethyl-containing building block with an appropriate amidine or guanidine derivative, followed by subsequent functionalization.[7]
Step-by-Step Protocol for the Synthesis of a 2,4-Disubstituted-5-Trifluoromethylpyrimidine:
-
Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: This key intermediate can be synthesized from commercially available starting materials.
-
First Nucleophilic Aromatic Substitution (SNAr): React 2,4-dichloro-5-(trifluoromethyl)pyrimidine with a primary amine (R1-NH2) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol) at elevated temperatures. This selectively substitutes the more reactive chlorine at the C4 position.
-
Second Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-4-(R1-amino)-5-(trifluoromethyl)pyrimidine is then reacted with a second primary amine (R2-NH2) under similar conditions, often requiring higher temperatures or a catalyst (e.g., palladium-catalyzed cross-coupling), to substitute the chlorine at the C2 position.
-
Purification: The final product is purified by column chromatography on silica gel.
Logical Relationship: SAR of Trifluoromethyl Pyrimidine Inhibitors
This diagram illustrates the general principles of SAR for this class of compounds.
Caption: Key structural elements influencing inhibitor properties.
Conclusion
The trifluoromethyl pyrimidine scaffold is a versatile and highly valuable platform for the design of potent and selective inhibitors targeting a diverse range of enzymes, particularly protein kinases. The strategic placement of the trifluoromethyl group, coupled with the careful optimization of substituents at other positions on the pyrimidine ring, allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. The examples presented in this guide underscore the power of this approach in modern drug discovery and provide a framework for the continued development of novel therapeutics.
References
- Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
- Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1333-1345. [Link]
- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2481. [Link]
- Li, J., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]
- Özdemir, Z., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie. [Link]
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(45), 28226-28245. [Link]
- Romesberg, F. E., et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Journal of Medicinal Chemistry, 64(10), 6784-6803. [Link]
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
- Sharma, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 730369. [Link]
- Abdellatif, K., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. [Link]
- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2481. [Link]
- Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
- Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(2), 159-183. [Link]
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7487-7503. [Link]
- Gao, L., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- Wujec, M., et al. (2020).
- Grice, S. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 102, 117628. [Link]
- Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. [Link]
- Kuznetsov, G., et al. (2014). Synthesis and SAR of[1][2][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 57(15), 6398-6411. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Pyrimidine-Based Covalent Inhibitors: A Guide for Drug Discovery Professionals
The strategic deployment of covalent inhibitors has marked a significant resurgence in modern drug discovery, offering unparalleled advantages in potency and duration of action.[1] Among the diverse scaffolds utilized, the pyrimidine core has emerged as a privileged structure, forming the foundation of numerous clinically successful and investigational covalent inhibitors.[2][3] This guide provides a comprehensive comparative analysis of pyrimidine-based covalent inhibitors, delving into their mechanisms, therapeutic applications, and the critical experimental methodologies used for their characterization. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights and practical knowledge required to navigate this dynamic field.
The Resurgence of Covalency: The Pyrimidine Advantage
Covalent inhibitors function through a two-step mechanism: an initial non-covalent binding event followed by the formation of a stable covalent bond with a nucleophilic residue on the target protein.[4] This irreversible or, in some cases, reversible covalent interaction can lead to prolonged target engagement, decoupling the pharmacodynamic effect from the pharmacokinetic profile of the drug.[5] The pyrimidine scaffold is particularly well-suited for the design of covalent inhibitors due to its versatile chemistry, allowing for the strategic placement of electrophilic "warheads" that can react with target nucleophiles, most commonly cysteine residues.[3][6] Furthermore, the pyrimidine ring itself can engage in crucial hydrogen bonding and other non-covalent interactions within the target's binding site, contributing to both affinity and selectivity.[2]
Comparative Analysis of Pyrimidine-Based Covalent Inhibitors
The application of pyrimidine-based covalent inhibitors spans a wide range of therapeutic targets, with a notable prevalence in oncology and virology. Here, we compare prominent examples targeting two major classes of enzymes: protein kinases and proteases.
Targeting Protein Kinases: A Paradigm of Precision Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Covalent inhibition of kinases has proven to be a highly effective strategy to overcome resistance to non-covalent inhibitors.[7]
A prime example is the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). Third-generation EGFR inhibitors, such as osimertinib, utilize a disubstituted pyrimidine core to selectively target the T790M mutant, which confers resistance to earlier generations of inhibitors, while sparing the wild-type EGFR, thereby reducing toxicity.[3][4] Another important target is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor, forms a covalent bond with Cys481 in BTK and has been approved for the treatment of various B-cell cancers.[7]
The table below provides a comparative overview of selected pyrimidine-based covalent kinase inhibitors.
| Inhibitor | Target Kinase | Warhead | Covalent Residue | IC50 | k_inact/K_I (M⁻¹s⁻¹) | Disease Indication |
| Osimertinib | EGFR (T790M) | Acrylamide | Cys797 | ~1 nM (L858R/T790M) | Not readily available | Non-small cell lung cancer |
| Ibrutinib | BTK | Acrylamide | Cys481 | ~0.5 nM | 0.077 µM⁻¹s⁻¹ | B-cell malignancies |
| Compound 9 | Itk | Acrylamide | Cys442 | Potent activity | Not specified | Inflammatory diseases, T-cell leukemia |
| H3B-968 | WRN | 2-Sulfonamide pyrimidine | Cys727 (putative) | ~10 nM | Not specified | MSI-H cancers |
Data synthesized from multiple sources.[4][8][9][10] Note that kinetic parameters can vary depending on assay conditions.
Targeting Proteases: A Key Strategy in Antiviral Therapy
Proteases are essential enzymes for the life cycle of many viruses, making them attractive targets for antiviral drug development. Covalent inhibitors can offer a durable blockade of viral replication.
A notable recent example is the development of inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, which is crucial for viral replication and evasion of the host immune response.[11] Researchers have identified mercapto-pyrimidine-based fragments as reversible covalent inhibitors of PLpro.[11] These compounds engage in a nucleophilic aromatic substitution (SNAr) reaction with the catalytic cysteine of the protease.[11]
The following table compares key characteristics of a pyrimidine-based PLpro inhibitor.
| Inhibitor | Target Protease | Warhead | Covalent Residue | IC50 | Mechanism | Therapeutic Area |
| Compound 5 (Mercapto-pyrimidine derivative) | SARS-CoV-2 PLpro | Mercapto-pyrimidine | Cysteine | 5.1 µM | Reversible Covalent (SNAr) | COVID-19 |
Data from Bajaj et al. (2023).[11]
Visualizing the Mechanism and Workflow
To better understand the principles of covalent inhibition and the process of inhibitor characterization, the following diagrams illustrate key concepts.
Caption: The two-step mechanism of irreversible covalent inhibition.
Caption: A generalized workflow for the characterization of covalent inhibitors.
Essential Experimental Protocols
The rigorous characterization of covalent inhibitors is paramount for their successful development. Below are detailed protocols for two key experimental workflows.
Protocol 1: Determination of Kinetic Parameters (k_inact and K_I) using a Continuous Assay
Rationale: This protocol, based on the Kitz-Wilson method, allows for the determination of the rate of inactivation (k_inact) and the inhibition constant (K_I) by monitoring the enzymatic reaction progress in the presence of the inhibitor.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate (e.g., a fluorogenic peptide for a protease or ATP for a kinase).
-
Prepare a series of dilutions of the pyrimidine-based covalent inhibitor.
-
-
Assay Setup:
-
In a microplate, add the enzyme and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The initial velocity will decrease as the enzyme is inactivated.
-
Determine the observed rate of inactivation (k_obs) for each inhibitor concentration by fitting the progress curves to a single exponential decay equation.
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I:
-
k_obs = k_inact * [I] / (K_I + [I])
-
-
Protocol 2: Confirmation of Covalent Target Engagement using Intact Protein Mass Spectrometry
Rationale: This method directly confirms the formation of a covalent adduct between the inhibitor and the target protein by measuring the mass shift of the protein.[13][14]
Methodology:
-
Incubation:
-
Incubate the target protein with a molar excess of the pyrimidine-based covalent inhibitor for a defined period.
-
Include a control sample with the protein and vehicle (e.g., DMSO) only.
-
-
Sample Preparation:
-
Desalt the protein-inhibitor mixture to remove unbound inhibitor and buffer components using a suitable method (e.g., zip-tipping or buffer exchange).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS) capable of intact protein analysis.
-
Acquire the mass spectra for both the control and the inhibitor-treated samples.
-
-
Data Interpretation:
-
Deconvolute the raw mass spectra to obtain the molecular weight of the protein.
-
Compare the molecular weight of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.[14]
-
Conclusion and Future Perspectives
Pyrimidine-based covalent inhibitors represent a powerful and versatile class of therapeutic agents with proven clinical success. Their rational design, guided by a deep understanding of the target structure and mechanism of action, continues to yield highly potent and selective drug candidates. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these inhibitors, from initial kinetic profiling to the definitive confirmation of target engagement.
The future of covalent inhibitor design will likely focus on expanding the repertoire of electrophilic warheads beyond the commonly used acrylamides to fine-tune reactivity and improve safety profiles.[6] Additionally, the development of reversible covalent inhibitors and the targeting of less common nucleophilic residues (e.g., lysine, serine) will open new avenues for therapeutic intervention.[11][15] As our understanding of the complex biology of disease continues to grow, pyrimidine-based covalent inhibitors are poised to remain at the forefront of targeted drug discovery.
References
- Bajaj, T., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2)
- Beke, L., et al. (2022). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.
- CAS. (2023).
- Doleschal, M. N., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
- He, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry. [Link]
- Johnson, A. R., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. [Link]
- Keserű, G. M., & Glick, M. (2022). Covalent Inhibition in Drug Discovery. PMC. [Link]
- LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
- Lategahn, J., & Rauh, D. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]
- Li, S., et al. (2016). Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Martí-Marí, O., et al. (2022).
- Miller, R. M., et al. (2023). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. [Link]
- Morrison, J. F., & Walsh, C. T. (1988). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. [Link]
- Nacht, M., et al. (2013). Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα. Journal of Medicinal Chemistry. [Link]
- Pathan, M. K., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- Peak Proteins. (2022).
- Pettinger, J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Molecules. [Link]
- Potter, A. J., & Hothersall, J. D. (2024). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Journal of Medicinal Chemistry. [Link]
- Singh, J., et al. (2011). The resurgence of covalent drugs.
- Zhang, T., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
Sources
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapeutics: A Comparative Guide to the Efficacy of Pyrimidine Derivatives
For decades, the pyrimidine scaffold has been a cornerstone in the development of anticancer agents, owing to its fundamental role in the synthesis of DNA and RNA.[1][2] Strategic modifications to this heterocyclic ring have given rise to a diverse arsenal of derivatives that exhibit potent cytotoxic effects against a wide array of cancer cell lines. These compounds exert their influence through various mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways that govern cell proliferation, survival, and apoptosis.[1] This guide offers a comparative analysis of the efficacy of prominent classes of pyrimidine derivatives, supported by experimental data, detailed protocols for their evaluation, and an exploration of the key signaling pathways they modulate.
Comparative Anticancer Activity: A Quantitative Look at Potency
The in vitro efficacy of anticancer compounds is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value signifies greater potency. The following tables summarize the cytotoxic activities of representative pyrimidine derivatives against a panel of human cancer cell lines, offering a direct comparison of their anti-proliferative effects.
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been extensively developed as potent kinase inhibitors.
| Derivative Class | Compound Example | Target(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrido[2,3-d]pyrimidine | Compound 2a | LOX | - | 42 | - | - |
| Pyrido[2,3-d]pyrimidine | Compound 2f | LOX | - | 47.5 | - | - |
| Pyrazolo[3,4-d]pyrimidine | Compound 12c | Multiple Kinases | Renal Cancer (UO-31) | More active than Sunitinib & Sorafenib | Sunitinib / Sorafenib | - |
| Pyrazolo[3,4-d]pyrimidine | Compound 12j | Multiple Kinases | Leukemia (MOLT-4) | 1.82 | - | - |
| Indolyl-pyrimidine | Compound 4g | EGFR | Breast (MCF-7) | 5.1 | Erlotinib | - |
| Indolyl-pyrimidine | Compound 4g | EGFR | Liver (HepG2) | 5.02 | 5-FU | - |
| Indolyl-pyrimidine | Compound 4g | EGFR | Colon (HCT-116) | 6.6 | 5-FU | - |
| Pyrimidine-benzotriazole | Compound 12O | Multiple Kinases | Cervical (SiHa) | 0.009 | - | - |
Table 1: Comparative IC50 values of pyrimidine-based kinase inhibitors against various cancer cell lines.[3][4][5]
Antimetabolites
Pyrimidine antimetabolites structurally mimic endogenous pyrimidines and interfere with nucleic acid synthesis, leading to cell death.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thioxopyrimidine | Compound 21a | Prostate (PC-3) | 66.6 | - | - |
| Thioxopyrimidine | Compound 21d | Colon (HCT-116) | 58.2 | - | - |
| Pyrimidine-Sulfonamide | Compound 8 | Colon (HCT-116) | 3.94 | Vinblastine | 3.21 |
| Pyrimidine-Sulfonamide | Compound 8 | Liver (HepG2) | 3.76 | Vinblastine | 7.35 |
| Pyrimidine-Sulfonamide | Compound 8 | Breast (MCF-7) | 4.43 | Vinblastine | 5.83 |
Table 2: Comparative IC50 values of pyrimidine-based antimetabolites against various cancer cell lines.[6][7]
Key Signaling Pathways Targeted by Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is often attributed to their ability to modulate specific signaling pathways that are critical for tumor growth and survival. Understanding these pathways is paramount for rational drug design and for predicting therapeutic responses.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis.[8] Aberrant EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.[9] Several pyrimidine derivatives have been designed to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling.[8]
Caption: EGFR Signaling Pathway Inhibition.
Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E Signaling Pathway
CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[10] Its hyperactivity is frequently observed in cancer, leading to uncontrolled cell proliferation.[11] Pyrimidine derivatives that inhibit CDK2 can induce cell cycle arrest and apoptosis.[12]
Caption: CDK2/Cyclin E Pathway Inhibition.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by inhibiting apoptosis.[13] Overexpression of PIM-1 is associated with several cancers.[14] Pyrimidine derivatives targeting PIM-1 can sensitize cancer cells to apoptotic stimuli.
Caption: PIM-1 Kinase Pathway Inhibition.
Experimental Protocols for Efficacy Evaluation
The validation of the anticancer potential of pyrimidine derivatives relies on a series of robust in vitro assays. These protocols provide a framework for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow
Caption: MTT Assay Workflow.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Experimental Workflow
Caption: Apoptosis Assay Workflow.
Step-by-Step Methodology
-
Cell Treatment: Culture cells with the pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.[19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow
Caption: Cell Cycle Analysis Workflow.
Step-by-Step Methodology
-
Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[21]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.[21]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[22]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.[22]
Conclusion
Pyrimidine derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their versatility allows for the design of compounds that can selectively target various hallmarks of cancer. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals in their quest for more effective and less toxic cancer therapies. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of the next generation of pyrimidine-based cancer drugs.
References
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting....
- Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Bertoli, C., Skotheim, J. M., & de Bruin, R. A. (2013). Control of cell cycle transcription during G1 and S phases. Nature Reviews Molecular Cell Biology, 14(8), 518–528.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- ResearchGate. (n.d.). EGFR signaling pathway in breast cancers.
- Amaravadi, R., & Thompson, C. B. (2007). The roles of therapy-induced autophagy and necrosis in cancer treatment. Clinical Cancer Research, 13(24), 7271–7276.
- Lilly, M., Sandholm, J., Cooper, J. J., Koskinen, P. J., & Kraft, A. (1999).
- Hutti, J. E., et al. (2008). PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. Oncogene, 27(42), 5646–5657.
- Crowd-sourced protocol. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Geng, Y., Yu, Q., Sicinska, E., Das, M., Schneider, J. E., Bhattacharya, S., ... & Sicinski, P. (2003). Cyclin E ablation in the mouse. Cell, 114(4), 431-443.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Lilly, M., & Kraft, A. (1999).
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- An, N., et al. (2010). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Akli, S., et al. (2011). Cdk2 is Required for Breast Cancer Mediated by the Low-Molecular-Weight Isoform of Cyclin E. Cancer Research, 71(9), 3377-3386.
- Huang, C., et al. (2013). Cyclin dependent kinase 2 (CDK2)
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
- D'Arcangelo, M., et al. (2010). Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe. Clinical Cancer Research, 16(1), 133-143.
- El-Damasy, A. K., et al. (2019). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 24(18), 3293.
- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- Kumar, D., et al. (2024).
- Papakyriakopoulou, P., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 943.
- Al-Ostath, A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6521.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
- Wikipedia. (n.d.). Oxythiamine.
- ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines.
- ResearchGate. (n.d.). In vitro cell growth inhibition IC50 values of compounds against cancer....
- National Center for Biotechnology Information. (2006). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine. 7th edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions
<
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halopyrimidines are versatile building blocks in this endeavor, with their reactivity in cross-coupling reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyrimidines in key palladium-catalyzed cross-coupling reactions, supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.
Fundamental Principles of Halopyrimidine Reactivity
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the strength of the carbon-halogen (C-X) bond and the electronic nature of the pyrimidine ring.[1]
The Carbon-Halogen Bond: The Decisive Factor
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the C-X bond.[1][2] The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is a critical determinant of reactivity.[3][4] A weaker C-X bond leads to a faster oxidative addition and, consequently, a more reactive substrate.
The general trend for C-X bond dissociation energy in aryl halides is: Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [3][5]
This trend is attributed to the degree of orbital overlap between the carbon and halogen atoms.[3] The smaller fluorine atom has more effective orbital overlap with carbon, resulting in a stronger bond. As the halogen size increases down the group, orbital overlap becomes less effective, leading to a weaker, more easily cleaved bond.[3]
This directly translates to an inverse trend in reactivity for halopyrimidines in cross-coupling reactions: I > Br > Cl >> F [1]
Iodopyrimidines are the most reactive, often requiring milder conditions, while chloropyrimidines are more challenging substrates that necessitate more robust catalyst systems.[1] Fluoropyrimidines are generally considered unreactive in standard cross-coupling reactions.[1][6]
Table 1: Bond Dissociation Energies of Phenyl Halides*
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Ph-F | ~125 |
| Ph-Cl | ~96 |
| Ph-Br | ~81 |
| Ph-I | ~65 |
*Data for phenyl halides are used as a close approximation for halopyrimidines.
The Palladium Catalytic Cycle
Understanding the general mechanism of palladium-catalyzed cross-coupling is essential to appreciate the role of the halopyrimidine. The cycle typically involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) complex. This is often the rate-limiting step and is heavily influenced by the C-X bond strength.[7][8][9]
-
Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Influence of Halogen Position
The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and a boronic acid. The electron-deficient nature of the pyrimidine ring makes halopyrimidines more reactive in Suzuki couplings compared to analogous benzene halides.[6]
Due to this enhanced reactivity, iodo- and bromopyrimidines can be too reactive, leading to poor selectivity when multiple halogens are present.[6] In contrast, chloropyrimidines, which are often unreactive in other aryl systems without specialized ligands, serve as excellent substrates for selective Suzuki couplings on the pyrimidine core.[6][10] Fluoropyrimidines are generally unreactive under these conditions.[6]
Table 2: Comparison of Halopyrimidine Reactivity in a Suzuki-Miyaura Coupling*
| Halopyrimidine Substrate | Catalyst System | Conditions | Yield | Reference |
| 2,4-Diiodopyrimidine | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C, 2h | 35% (mono-substituted) + 20% (di-substituted) | [6] |
| 2,4-Dibromopyrimidine | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C, 2h | 58% (mono-substituted) + 22% (di-substituted) | [6] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C, 2h | 85% (mono-substituted) | [6] |
*Reaction with one equivalent of phenylboronic acid.
Experimental Protocol: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure demonstrating the selective coupling at the more reactive C4 position.[10]
Caption: Experimental workflow for a microwave-assisted Suzuki coupling reaction.
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.005 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 150 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the C4-arylated pyrimidine.[10]
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12][13][14] When applied to halopyrimidines, the reactivity trend generally follows the established I > Br > Cl order. However, catalyst and ligand selection are crucial, especially for less reactive chlorides.[15]
Modern bulky, electron-rich biaryl phosphine ligands have enabled the efficient amination of a variety of heteroaryl halides, including the successful coupling of amines with 5-bromopyrimidine.[15] Interestingly, under some conditions, 2-bromopyrimidine has been found to be surprisingly unreactive, while 2-chloropyrimidine can be coupled in excellent yield using specific chelating ligands like Xantphos.[15] This highlights the nuanced interplay between substrate, catalyst, and ligand in determining reaction outcomes.
Table 3: Comparison of Halopyrimidine Reactivity in Buchwald-Hartwig Amination
| Halopyrimidine Substrate | Amine | Catalyst System | Conditions | Yield | Reference |
| 5-Bromopyrimidine | Morpholine | 1 mol% Pd₂(dba)₃, 4 mol% Ligand 1, 1.4 eq NaOt-Bu | Toluene, 100 °C | 98% | [15] |
| 2-Bromopyrimidine | Morpholine | 1 mol% Pd₂(dba)₃, 4 mol% Ligand 1, 1.4 eq NaOt-Bu | Toluene, 100 °C | 0% | [15] |
| 2-Chloropyrimidine | n-Butylamine | 1 mol% Pd(OAc)₂, 1.5 mol% Xantphos, 1.4 eq Cs₂CO₃ | Dioxane, 100 °C | 99% | [15] |
*Ligand 1: 2-(Dicyclohexylphosphino)biphenyl
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol is adapted from a procedure using a bulky biaryl phosphine ligand.[15]
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq) to a resealable Schlenk tube.
-
Reactant Addition: Add 5-bromopyrimidine (1.0 eq) and the amine (1.2 eq) to the tube.
-
Solvent and Reaction: Add toluene, seal the tube, and heat the mixture at 100 °C for the required time.
-
Work-up: Cool the reaction to room temperature, dilute with ether, and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Reactivity in Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for synthesizing alkynylpyrimidines.[16][17][18] This reaction is typically catalyzed by a palladium species with a copper(I) co-catalyst.[16] The reactivity of halopyrimidines in Sonogashira coupling follows the expected trend, with iodides being significantly more reactive than bromides and chlorides.
The reaction is conducted under mild conditions, often at room temperature, making it highly valuable in organic synthesis.[17]
Table 4: Reactivity in a Sonogashira Coupling Reaction*
| Halopyrimidine Substrate | Alkyne | Catalyst System | Conditions | Yield |
| 5-Iodouridine derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, Room Temp. | Good |
| 5-Bromopyrimidine derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₂NH | THF, 60 °C | 85-94% |
*Data sourced from general reviews on Sonogashira couplings of pyrimidines.[17]
Experimental Protocol: General Sonogashira Coupling of a Halopyrimidine
This generalized protocol is based on typical conditions reported for the Sonogashira coupling.[1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagents: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the amine salt and concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography.
Conclusion and Practical Insights
The reactivity of halopyrimidines in cross-coupling reactions is a predictable yet nuanced field, governed primarily by the strength of the carbon-halogen bond. The established reactivity order of I > Br > Cl >> F provides a crucial framework for synthetic planning.
-
Iodopyrimidines are ideal for reactions where high reactivity is desired, allowing for mild conditions and short reaction times.
-
Bromopyrimidines offer a balance of good reactivity and stability, making them versatile substrates for a wide range of transformations.
-
Chloropyrimidines , once considered challenging, have become highly valuable substrates due to their lower cost and the development of advanced, highly active catalyst systems. Their lower reactivity can be exploited to achieve regioselectivity in polyhalogenated systems.
-
Fluoropyrimidines remain largely unreactive in standard palladium-catalyzed cross-coupling reactions and require specialized activation methods.
For drug development professionals, understanding these reactivity trends is paramount. The choice of halopyrimidine substrate directly impacts reaction conditions, catalyst selection, cost, and the potential for selective functionalization, ultimately influencing the efficiency and strategic direction of a synthetic campaign.
References
- A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity - Benchchem.
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Organometallics - ACS Publications.
- - Benchchem.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. | ResearchGate.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing).
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
- Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions - RSC Publishing.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate.
- A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF - ResearchGate.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to C2 vs. C4 Selectivity in Nucleophilic Aromatic Substitution on Pyrimidines
For researchers and professionals engaged in drug development and synthetic organic chemistry, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates a deep, practical understanding of its reactivity. A particularly nuanced challenge is controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. This guide provides an in-depth comparison of the factors governing this selectivity, supported by experimental data and actionable protocols, to empower you to predictably functionalize the pyrimidine core.
The Electronic Landscape of Pyrimidine: An Uneven Playing Field
The pyrimidine ring is inherently electron-deficient, a characteristic that makes it susceptible to nucleophilic attack. This deficiency, however, is not uniform across the ring. The carbon atoms at the C2, C4, and C6 positions are the primary sites for nucleophilic attack. In most cases, the C4 and C6 positions are more electrophilic and thus more reactive than the C2 position.[1]
This preferential reactivity can be explained by examining the stability of the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the adjacent nitrogen atom at position 3, a highly stabilizing resonance form.[2][3] Attack at the C2 position, which is situated between two nitrogen atoms, results in a less stable intermediate.[2][3] This concept is also supported by frontier molecular orbital (FMO) theory, which shows that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on C4 compared to C2, indicating C4 as the preferred site for nucleophilic attack.[2][4][5]
Key Factors Influencing C2 vs. C4 Selectivity
The outcome of an SNAr reaction on a substituted pyrimidine is a delicate interplay of several factors. Understanding and manipulating these variables is key to achieving the desired regioselectivity.
The Nature of the Leaving Group
In multiply substituted pyrimidines, the identity and position of the leaving groups are primary determinants of the reaction site. For the widely used starting material 2,4-dichloropyrimidine, nucleophilic substitution reactions are generally regioselective, occurring first at the C4 position.[6] The chlorine atom at C4 is more activated towards substitution than the one at C2.[6] This heightened reactivity has been consistently observed in reactions with a variety of nucleophiles.[1][2][6][7]
The general reactivity order for halogen leaving groups in SNAr reactions is F > Cl > Br > I.[8] This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, increasing the electrophilicity of the carbon atom and making it more susceptible to attack.[8]
Experimental Evidence: C4 Selectivity in Dihalopyrimidines
| Substrate | Nucleophile | Conditions | Major Product | Reference(s) |
| 2,4-Dichloropyrimidine | Ammonia | Aqueous Ammonia | 4-Amino-2-chloropyrimidine | [9] |
| 2,4-Dichloropyrimidine | N-phenylpiperazine | Dioxane, Microwave 150 °C | 2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine | [6] |
| 2,4-Dichloropyrimidine | Secondary Amines | LiHMDS, Pd Catalyst | 6-Aryl-4-(dialkylamino)-2-chloropyrimidine (>30:1 C4:C2) | [10] |
| 2,4,6-Trichloropyrimidine | Phenolate ion | - | C4/C2 regioselectivity of 90:10 | [10] |
The Nature of the Nucleophile
While the substrate's electronics often dictate a preference for C4, the nucleophile's character can significantly influence or even reverse this selectivity. Neutral nitrogen nucleophiles, for instance, can sometimes yield mixtures of C4 and C2 isomers with only moderate selectivity, often in ratios of 1:1 to 4:1.[1][10]
Interestingly, specific nucleophile-substrate pairings can lead to unexpected C2 selectivity. For example, the reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides or formamide anions occurs selectively at the C2 position.[11] This has been attributed to the formation of a hydrogen bond complex between the nucleophile and the methyl hydrogens of the sulfone group, which directs the attack to the adjacent C2 position.[11]
The Influence of Ring Substituents
Substituents on the pyrimidine ring can dramatically alter the electronic landscape, overriding the inherent C4 preference.
-
Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro or cyano group, at the C5 position enhances the inherent preference for C4 substitution.[1][12]
-
Electron-Donating Groups (EDGs): Conversely, and of significant synthetic importance, an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the typical regioselectivity, favoring substitution at the C2 position.[4][5][13] Quantum mechanical analysis shows that these EDGs alter the LUMO distribution, making the lobes at C2 and C4 similar in size.[4][5] Further calculations of the transition state energies confirm that attack at C2 becomes more favorable in these systems.[4][5]
Workflow for Sequential SNAr on 2,4-Dichloropyrimidine
Caption: A common synthetic route involving sequential SNAr.
Experimental Protocol: Selective C4-Amination of 2,4-Dichloropyrimidine
This protocol outlines a standard procedure for the selective substitution of the C4-chloro group, leveraging its higher reactivity.
Materials:
-
2,4-Dichloropyrimidine
-
Desired primary or secondary amine (e.g., aniline)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
n-Butanol (nBuOH) or Acetonitrile (MeCN)
-
Standard glassware for reaction, workup, and purification
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) followed by DIPEA (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir. Monitor the reaction for the consumption of the starting material by TLC. Using nBuOH/DIPEA as the reaction system can often yield a single product with substitution at the C4 position.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: If necessary, purify the crude product by silica gel column chromatography to yield the pure 2-chloro-4-aminopyrimidine derivative.
Overcoming the Less Reactive C2 Position: Advanced Strategies
While C4 substitution is often straightforward, many synthetic targets require functionalization at the less reactive C2 position.
-
Forcing Conditions: After C4 has been functionalized, the remaining C2-chloro group can sometimes be substituted by using a second nucleophile under harsher conditions, such as higher temperatures (150-170 °C) in a high-boiling solvent like NMP, although this may lead to complex mixtures.[7]
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming C-N bonds, especially on unreactive aryl chlorides.[14][15][16] This palladium-catalyzed reaction is highly effective for coupling amines to the C2-chloro position of pyrimidines, often succeeding where traditional SNAr methods fail or require forcing conditions.[15][17] This method has greatly expanded the ability to create diverse libraries of pyrimidine derivatives for drug discovery.[14]
Generalized SNAr Mechanism on Pyrimidine
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion
The selective functionalization of pyrimidines at the C2 and C4 positions is a critical task for synthetic and medicinal chemists. While the intrinsic electronic properties of the pyrimidine ring strongly favor nucleophilic attack at C4, a chemist can steer the reaction towards the desired regioisomer by carefully selecting the leaving group, nucleophile, and ring substituents. The presence of an electron-donating group at C6 provides a powerful strategy for reversing the inherent selectivity and favoring C2 substitution. For cases where traditional SNAr at C2 is challenging, modern techniques like the Buchwald-Hartwig amination offer a robust and reliable alternative. A thorough understanding of the principles outlined in this guide will enable the rational design of synthetic routes to novel and diverse pyrimidine-based molecules.
References
- Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity, Source: Chemistry Stack Exchange, URL:[Link]
- Title: 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry, Source: Studylib, URL:[Link]
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines, Source: Schrödinger, URL:[Link]
- Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines, Source: NIH N
- Title: 2-Chloropyrimidine, Source: Organic Syntheses, URL:[Link]
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry, Source: Lin-magical-power-of-quantum-mechanics-chemistry.com, URL:[Link]
- Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies, Source: NIH N
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines, Source: Schrödinger, URL:[Link]
- Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, Source: NIH N
- Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine, Source: Schrödinger, URL:[Link]
- Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine, Source: Organic Letters, URL:[Link]
- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?, Source: Chemistry Stack Exchange, URL:[Link]
- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities, Source: MDPI, URL:[Link]
- Title: Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?, Source: Chemistry Stack Exchange, URL:[Link]
- Title: Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over, Source: ChemRxiv, URL:[Link]
- Title: (PDF)
- Title: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines, Source: Google Patents, URL
- Title: Chemical Science, Source: Royal Society of Chemistry, URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Title: Buchwald-Hartwig Cross Coupling Reaction, Source: Organic Chemistry Portal, URL:[Link]
- Title: Buchwald-Hartwig Amination, Source: ACS GCI Pharmaceutical Roundtable Reagent Guides, URL:[Link]
- Title: Buchwald-Hartwig Amination, Source: Chemistry LibreTexts, URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. studylib.net [studylib.net]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (CAS No. 919116-36-2). As a complex heterocyclic compound containing chlorine, fluorine, and sulfur, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Part 1: Hazard Assessment & Essential Safety Precautions
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its structural components allow for an expert assessment of its likely hazards based on similar chemicals.[1][2]
Inferred Hazard Profile
The chemical structure, featuring a halogenated pyrimidine core, points to several potential hazards that must be assumed during handling and disposal.
| Hazard Category | Potential Effects & Rationale | Source / Analogy |
| Skin Corrosion/Irritation | Expected to be a skin irritant. Halogenated organic compounds can cause irritation upon contact. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with eyes can lead to significant damage. | [2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or vapor. | [2][3] |
| Hazardous Decomposition | Combustion produces highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][3][4] | [2][3][4] |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Given the assessed hazards, the following controls are non-negotiable to mitigate risk.
-
Engineering Controls : All handling, including weighing and preparing for disposal, must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols. Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Eye Protection : Wear tightly sealed chemical safety goggles or a full-face shield.[6]
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and dispose of them properly after handling.
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Step 1: Waste Segregation and Classification
The principle of causality here is simple: improper segregation can lead to dangerous chemical reactions in the waste container or complicate the final disposal process.
-
Identify as Halogenated Waste : This compound must be segregated as halogenated organic waste . Due to its chlorine and fluorine content, it falls under specific disposal regulations.[8]
-
Avoid Co-mingling : Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste. Keep it separate from strong oxidizing agents or acids to prevent unforeseen reactions.[3]
Step 2: Waste Collection and Containment
-
Select a Compatible Container : Collect waste in a designated, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). Whenever possible, using the original manufacturer's container is a good practice.[5]
-
Collect All Forms of Waste :
-
Solid Waste : Collect pure compound, residual amounts, and any grossly contaminated items (e.g., weigh boats, disposable spatulas) in a solid waste container.
-
Liquid Waste : If in solution, collect in a designated liquid waste container.
-
Contaminated Sharps : Any needles or broken glass contaminated with the compound must be placed in a puncture-resistant sharps container specifically marked for chemical contamination.[5]
-
-
Keep Containers Closed : The waste container must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors into the laboratory environment.
Step 3: Labeling for Trust and Compliance
Proper labeling is a self-validating system that ensures safety and regulatory compliance from the lab to the final disposal facility.
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.
-
The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all contents, including solvents if applicable.
-
The accumulation start date.
-
The primary hazards (e.g., "Irritant," "Toxic upon decomposition").
-
Step 4: Temporary Storage and EHS Coordination
-
Satellite Accumulation Area (SAA) : Store the labeled, sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Contact EHS : Follow your institution's specific procedures for waste pickup by the Environmental Health & Safety (EHS) department. They are the authoritative body for ensuring the waste is transported and disposed of in compliance with all federal and state regulations.[9]
Part 3: The Scientific Rationale for Final Disposal
The final disposal of this compound will be managed by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The scientifically preferred and most effective method for destroying halogenated organic compounds like this is high-temperature incineration .
The causality is rooted in chemical thermodynamics and kinetics. The carbon-fluorine (C-F) bond in the trifluoromethyl group is one of the strongest single bonds in organic chemistry, making the compound highly resistant to degradation.[10][11]
-
Thermal Stability : Fluorinated compounds are generally more thermally stable than their chlorinated counterparts.[11][12] Effective destruction requires extremely high temperatures (often >1,000°C) and sufficient residence time in the incinerator to ensure complete breakdown of the C-F, C-Cl, C-S, and C-N bonds.[10]
-
Complete Combustion : The goal of incineration is the complete oxidation of the compound into simpler, less harmful substances. Robust combustion control converts the hazardous emissions into carbon dioxide (CO2), water (H2O), and inert gases.[13]
-
Scrubbing of Acid Gases : The chlorine, fluorine, and sulfur atoms are converted into hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOx). These acid gases are then removed from the incinerator's flue gas by chemical "scrubbers," which neutralize them into salts and water.[10][13]
Incomplete combustion is a significant risk, as it can lead to the formation of smaller, still-hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[10][12] This underscores why disposal must be handled by specialized facilities equipped for high-temperature incineration of halogenated waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of halogenated chemical waste.
Part 4: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control Vapors : Ensure the fume hood is operational to contain any vapors.
-
Small Spills :
-
Wearing full PPE, contain and absorb the spill with an inert absorbent material like vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills : Do not attempt to clean up a large spill. Evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.
References
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. United States Environmental Protection Agency (EPA). [Link]
- This compound - Introduction. ChemBK. [Link]
- Tsang, W., Burgess Jr., D. R., & Babushok, V. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]
- Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink Hamworthy Combustion. [Link]
- Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. [Link]
- Disposal of chemical waste at FKF. University of Southern Denmark (SDU). [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
- Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency (EPA). [Link]
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. United States Environmental Protection Agency (EPA). [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. epa.gov [epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. ptb.de [ptb.de]
- 10. epa.gov [epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (CAS No. 919116-36-2). As an intermediate compound used in the synthesis of pharmaceuticals and pesticides, this substance possesses potential biological activity and unknown toxicological properties, mandating a stringent, precautionary approach to safety.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure minimal exposure and maintain a safe laboratory environment.
Hazard Assessment: The Rationale for Precaution
Understanding the potential hazards of a chemical is the foundation of safe handling. While comprehensive toxicological data for this specific compound is not thoroughly established, the available safety data for structurally related chlorinated and fluorinated pyrimidines indicates several key risks.[2][3] All handling procedures must be based on the assumption that this compound is hazardous.
A thorough risk assessment is the critical first step before any procedure.[2] The primary hazards associated with this and similar chemical structures are summarized below.
| Hazard Classification | Description of Risk | Potential Consequences |
| Skin Corrosion / Irritation | Direct contact with the solid or solutions can cause skin irritation or chemical burns.[4][5][6][7] | Redness, pain, inflammation, or severe skin damage. |
| Serious Eye Damage / Irritation | The compound is a severe eye irritant.[4][5][6][7] Airborne dust or splashes can lead to serious, potentially irreversible, eye damage. | Pain, watering, redness, and impaired vision. |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory system.[4][5][6][7] | Coughing, shortness of breath, and inflammation of the respiratory tract. |
| Acute Toxicity (Oral) | The compound may be harmful if swallowed.[4][7] | Ingestion can lead to systemic toxic effects. |
| Hazardous Decomposition | Thermal decomposition or combustion can release toxic and corrosive gases. | Exposure to Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Sulfur Oxides (SOx), Carbon Monoxide (CO), and Hydrogen Fluoride (HF).[4][5][8] |
Given these risks, all work must be conducted within a certified chemical fume hood to control exposure to airborne particles and vapors.[2][3]
Core Defense: Multi-Layered Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure.[2] The level of PPE should correspond to the scale and nature of the operation.
| Activity Level | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | • Permeation-resistant laboratory coat (fully buttoned)• Chemical splash goggles• Face shield (worn over goggles)• Double-gloving with chemically resistant nitrile gloves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization, spill cleanup) | • Disposable, solid-front chemical-resistant gown or full-body suit• Chemical splash goggles and a full face shield• Double-gloving with chemically resistant gloves (e.g., nitrile)• Respiratory protection (NIOSH-approved N95 or higher)[2][5] |
Critical PPE Specifications:
-
Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] For moderate to high-hazard tasks, a face shield is required in addition to goggles to protect against splashes.[7]
-
Hand Protection : Always handle with gloves. Nitrile gloves are a common choice, but it is crucial to inspect them for tears or punctures before and during use.[2][9] Change gloves immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use.[10] Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[3]
-
Body Protection : Wear a fire/flame resistant and impervious lab coat.[9] For high-hazard activities, a disposable, solid-front gown provides a higher level of protection.[2]
-
Respiratory Protection : If engineering controls (like a fume hood) are insufficient, or during spill cleanup, use a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates.[5][9]
Operational Protocol: A Step-by-Step Safety Workflow
A systematic workflow is essential for minimizing risk and preventing contamination.[2]
Workflow Diagram: Safe Handling of this compound
Caption: Step-by-step workflow for safe handling from preparation to disposal.
Detailed Methodologies
1. Pre-Handling Preparations:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Confirm that a safety shower and eyewash station are unobstructed and within immediate access.[5][6]
-
Assemble all necessary PPE as outlined in the table above for the planned activity.
-
Prepare all necessary equipment (spatulas, weigh paper, vials, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
2. Protocol for Weighing the Solid Compound:
-
Don the appropriate PPE for a "Moderate-Hazard Activity."
-
Perform all weighing operations within the chemical fume hood to contain any airborne particles.[2]
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.[2]
-
Handle the compound gently to avoid creating dust.[3]
3. Protocol for Preparing Stock Solutions:
-
Conduct all solution preparation within the certified chemical fume hood.[2]
-
To prevent splashing, add the solvent to the solid compound slowly and carefully.[2]
-
If sonication is required to dissolve the solid, ensure the vial is securely capped and placed within a secondary container to manage potential leaks.[2]
-
Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.
4. Post-Handling Decontamination and PPE Removal:
-
After handling is complete, decontaminate the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[2]
-
Treat all disposable materials, including gloves, wipes, and weigh paper, as contaminated hazardous waste.[2]
-
Doff PPE in the correct order to prevent cross-contamination: remove outer gloves, then gown/lab coat, then face shield/goggles, and finally inner gloves.
-
Wash hands thoroughly with soap and water after all work is completed.[3][9]
5. Waste Disposal Plan:
-
Never discharge the chemical or its containers into drains or the environment.[3][9]
-
Collect all surplus material and contaminated disposables in suitable, closed, and clearly labeled containers for disposal.[3][9]
-
Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[3][5]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove all contaminated clothing while washing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9] |
References
- This compound. ChemBK. [Link]
- Safety Data Sheet - 5-Bromo-2-chloro-4-(methylthio)pyrimidine. Aaron Chemicals. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
- Safety Data Sheet - 4-Amino-6-chloro-2-(methylthio)pyrimidine-5-carbaldehyde. Aaron Chemicals. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
